2-Imidazolidinone, 1,3-bis(hydroxymethyl)-
Description
The exact mass of the compound 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57546. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(hydroxymethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c8-3-6-1-2-7(4-9)5(6)10/h8-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJOGYWFVNTSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059666 | |
| Record name | 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- | |
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Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-84-5 | |
| Record name | Dimethylolethyleneurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Bis(hydroxymethyl)-2-imidazolidinone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamol TsEM | |
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| Record name | 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- | |
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| Record name | 1,3-bis(hydroxymethyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV678N9PLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,3-Bis(hydroxymethyl)imidazolidin-2-one
Abstract
1,3-Bis(hydroxymethyl)imidazolidin-2-one, also known commercially as Dimethylol Ethylene Urea (DMEU), is a vital cyclic urea derivative with significant applications as a crosslinking agent, most notably in the textile industry for producing permanent press, wrinkle-resistant fabrics.[1][2] Unlike the amorphous, polymeric resins formed from the direct polycondensation of urea and formaldehyde for adhesives, the synthesis of DMEU is a more nuanced process requiring the formation of a specific heterocyclic scaffold prior to functionalization. This guide provides a detailed examination of the scientifically validated synthesis pathway, moving beyond a simplistic view of its precursors. We will dissect the multi-stage reaction, explaining the causal chemistry behind each step, providing a robust experimental protocol, and outlining the critical parameters for successful synthesis.
Core Synthesis Strategy: A Clarified, Two-Stage Pathway
A common misconception is that 1,3-Bis(hydroxymethyl)imidazolidin-2-one can be synthesized by the direct condensation of one urea molecule and one formaldehyde molecule. This reaction does not favor the formation of the required five-membered imidazolidinone ring. The established and reliable synthesis is a two-stage process that ensures high yield and purity of the target molecule.
-
Stage 1: Synthesis of the Imidazolidin-2-one Precursor. The foundational step is the creation of the heterocyclic core. While several routes exist to form 2-imidazolidinone (ethylene urea), a highly effective method for creating its direct precursor involves the reaction of urea with glyoxal. This forms 4,5-dihydroxy-2-imidazolidinone, which is primed for the subsequent reaction.
-
Stage 2: Hydroxymethylation. The cyclic urea precursor is then reacted with formaldehyde in a controlled addition reaction. This step attaches the two critical hydroxymethyl (-CH₂OH) groups to the nitrogen atoms of the ring, yielding the final product, 1,3-Bis(hydroxymethyl)imidazolidin-2-one.
This structured approach is fundamental to understanding and executing the synthesis with precision.
Caption: Overall Two-Stage Synthesis Pathway for DMEU.
Stage 1 Protocol: Synthesis of 4,5-Dihydroxyimidazolidin-2-one
The reaction between urea and glyoxal forms the stable cyclic intermediate. The use of a sulfonic acid catalyst is critical for facilitating the condensation and cyclization.
Mechanism Insight
The reaction proceeds via nucleophilic attack of the urea's amino groups on the carbonyl carbons of glyoxal. This is followed by an intramolecular cyclization and dehydration, catalyzed by the acidic environment, to form the stable five-membered ring. The sulfonic acid, along with its salt, provides a buffered acidic medium that promotes the reaction while preventing unwanted side reactions.
Experimental Protocol
-
Vessel Preparation: Equip a 1-liter, four-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Reactant Charging: To the flask, add 290 g of a 40% aqueous glyoxal solution.[3]
-
Urea Addition: Begin stirring and add 126 g of urea (99% purity).[3] Maintain the temperature at 35°C until the urea is fully dissolved.
-
Catalyst Introduction: Add 0.12 g of methanesulfonic acid (70%) and 0.60 g of sodium methanesulfonate (98%).[3] This combination acts as the catalytic system.
-
Initial Reaction: Increase the temperature to 40°C and maintain for 2 hours.[3]
-
Secondary Reaction Phase: Add an additional 0.20 g of sodium methanesulfonate, then increase the temperature to 55°C and continue the reaction for another 2 hours.[3]
-
Completion: The reaction yields an aqueous solution of the 4,5-dihydroxyimidazolidin-2-one intermediate, which can be used directly in the next stage.
Data Summary: Stage 1 Parameters
| Parameter | Value/Reagent | Rationale & Source(s) |
| Primary Reactants | Urea, Glyoxal (40% aq. solution) | Core components for forming the imidazolidinone ring.[3][4] |
| Catalyst System | Methanesulfonic Acid & Sodium Salt | Provides the necessary acidic environment for condensation and cyclization.[3] |
| Temperature Profile | 40°C for 2h, then 55°C for 2h | A staged temperature increase ensures controlled reaction progression.[3] |
| Reaction Time | 4 hours (total) | Sufficient time for high conversion of glyoxal.[3][4] |
Stage 2 Protocol: Hydroxymethylation to Yield DMEU
This stage involves the controlled addition of formaldehyde to the nitrogen atoms of the previously synthesized cyclic urea. This reaction, known as hydroxymethylation or methylolation, is foundational in urea-formaldehyde chemistry.[5][6]
Mechanism Insight
Under neutral to slightly alkaline conditions, the nitrogen atoms of the imidazolidinone ring act as nucleophiles, attacking the electrophilic carbonyl carbon of formaldehyde. A phosphate buffer system is employed to maintain the pH in the optimal range, preventing the acid-catalyzed polymerization of formaldehyde while still allowing the addition reaction to proceed efficiently.
Caption: Mechanism of Hydroxymethylation. (Note: The DOT script above is a conceptual representation. A chemical drawing program would be needed to generate the actual molecular structures for a publication.)
Experimental Protocol
-
Buffer Addition: To the solution of the intermediate from Stage 1, add 2.8 g of disodium hydrogen phosphate and 0.20 g of sodium dihydrogen phosphate.[3] This establishes the required pH buffer.
-
Formaldehyde Addition: Prepare a mixture of 300 g of formaldehyde solution (37%).[3] Begin to add this mixture dropwise to the reaction flask over a period of 1-2 hours.
-
Reaction Conditions: Maintain the reaction temperature at 55°C for 3 hours after the formaldehyde addition is complete.[3]
-
Product: The result is a light yellow, transparent aqueous solution of 1,3-Bis(hydroxymethyl)imidazolidin-2-one, which can be used in formulations or further purified if necessary.
Data Summary: Stage 2 Parameters
| Parameter | Value/Reagent | Rationale & Source(s) |
| Primary Reactants | Dihydroxy ethylene urea, Formaldehyde | The cyclic precursor and the source of hydroxymethyl groups.[3] |
| pH Control | Disodium/Sodium Dihydrogen Phosphate | A buffer system to maintain optimal pH for the addition reaction.[3][4] |
| Formaldehyde Ratio | Approx. 2:1 molar ratio to precursor | Stoichiometrically provides two hydroxymethyl groups per molecule.[1] |
| Temperature | 40 - 60°C (55°C optimal) | Balances reaction rate while minimizing side reactions.[3][4] |
| Reaction Time | 2 - 4 hours (3h optimal) | Allows for the complete addition of formaldehyde.[3][4] |
Self-Validating Systems and Quality Control
The integrity of this synthesis relies on validating the consumption of reactants and the formation of the desired product at each stage.
-
Stage 1 Validation: The residual amount of glyoxal should be determined. Methods such as titration or High-Performance Liquid Chromatography (HPLC) can be employed to ensure the reaction has gone to completion.
-
Stage 2 Validation: The final product can be characterized to confirm its identity and purity.
-
HPLC: As demonstrated in the analysis of related methylated DMDHEU compounds, HPLC is a powerful tool for identifying and quantifying N-methylol compounds.[7]
-
¹³C-NMR Spectroscopy: This technique is invaluable for confirming the structure, particularly the chemical shifts of the newly formed hydroxymethyl carbons and the ring carbons.[7][8]
-
Active Group Titration: The content of active methylol formaldehyde groups can be determined through specific titration methods to quantify the yield of the functionalization step.[3]
-
Conclusion for the Professional Audience
The synthesis of 1,3-Bis(hydroxymethyl)imidazolidin-2-one is a precise, two-stage process that requires careful control over catalysts, temperature, and pH. By first constructing the 4,5-dihydroxyimidazolidin-2-one ring from urea and glyoxal, and subsequently performing a controlled hydroxymethylation, researchers can achieve high yields of this important crosslinking agent. This method avoids the uncontrolled polymerization characteristic of traditional urea-formaldehyde resin production and delivers a well-defined molecule essential for advanced applications in the textile and polymer industries. Understanding the causality behind each step—from the acid catalysis in ring formation to the pH-buffered addition of formaldehyde—is paramount for reproducibility and optimization in both laboratory and industrial settings.
References
- Wikipedia. (n.d.). Urea-formaldehyde.
- IntechOpen. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission.
- Britannica. (2026). Urea-formaldehyde resin.
- Capital Resin Corporation. (2021). How Urea-Formaldehyde Is Made and What It's Used In.
- Chemistry For Everyone. (2025). How Is Urea-Formaldehyde Made?. YouTube.
- Patsnap. (n.d.). Improved preparation method of dimethylol dihydroxy ethylene urea. Eureka.
- Wikipedia. (n.d.). Dimethylol ethylene urea.
- Google Patents. (n.d.). CN104710366B - Improved preparation method of dimethylol dihydroxy ethylene urea.
- Wikipedia. (n.d.). Bis(hydroxymethyl)urea.
- Google Patents. (n.d.). CN105713162A - 1,2-Propylene glycol etherification modified DMDHEU resin and synthetic method thereof.
- Royal Society of Chemistry. (2024). Recent advances in the synthesis of highly substituted imidazolidines.
- National Institutes of Health. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. PMC.
- ResearchGate. (n.d.). Synthesis of N, N 0-dimethyl-4,5-dihydroxyethxylen urea.
- Grokipedia. (n.d.). Dimethylol ethylene urea.
- National Institutes of Health. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC.
- Purdue e-Pubs. (n.d.). Synthesis, characterization, and evaluation of methylated derivatives of dmdheu (durable press).
- ResearchGate. (n.d.). Synthesis of DMDHEU The principal reaction of DMDHEU products is the crosslinking of adjacent cellulose molecules, as shown in Figure 2.
- Ottokemi. (n.d.). N,N′-Bis(hydroxymethyl)urea, ≥95%.
- PrepChem.com. (n.d.). Synthesis of 1,3-dimethyl-2-imidazolidinone.
- MDPI. (n.d.). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol.
- Christjanson, P., Pehk, T., & Siimer, K. (2006). Structure formation in urea-formaldehyde resin synthesis. Proc. Estonian Acad. Sci. Chem., 55(4), 212–225.
- Sigma-Aldrich. (n.d.). N,N′-Bis(hydroxymethyl)urea, ≥95%.
- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(hydroxymethyl)urea.
- Google Patents. (n.d.). WO1981000566A1 - N-(hydroxymethyl)-n-(1,3-dihydroxymethyl-2,5-dioxo-4-imidazolidinyl).
- ResearchGate. (2025). Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea.
- Google Patents. (n.d.). CN102030711A - Synthesis method of 2-imidazolidinone.
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A Deep Dive into Durable Press Finishes: The DMEU Cross-Linking Reaction with Cellulosic Materials
An In-depth Technical Guide for Researchers and Material Scientists
Abstract
The enhancement of cellulosic materials, particularly cotton, to impart wrinkle resistance and dimensional stability is a cornerstone of textile finishing. Among the various cross-linking agents developed, 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU) has been a significant player. This technical guide provides a comprehensive exploration of the DMEU cross-linking reaction with cellulosic materials. It delves into the fundamental chemical principles, reaction mechanisms, critical process parameters, and a suite of analytical techniques for thorough characterization of the modified materials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and textile engineering, offering both foundational knowledge and practical insights for experimental design and interpretation.
Introduction: The Quest for Wrinkle-Free Cellulosics
Cellulose, a natural polymer composed of repeating β-D-glucopyranose units, is the primary structural component of plant cell walls and the most abundant organic polymer on Earth. Its inherent properties, such as high tensile strength, breathability, and hydrophilicity, make it a desirable material for textiles. However, the abundance of hydroxyl (-OH) groups along the cellulose chains leads to the formation of extensive hydrogen bond networks. While these bonds contribute to the material's strength, they are also the root cause of wrinkling. When cellulosic fabrics are subjected to stress, particularly in the presence of moisture, these hydrogen bonds break and reform in new positions, leading to the formation of creases.
To overcome this limitation, chemical cross-linking agents are employed to create covalent bonds between adjacent cellulose chains. These cross-links act as "molecular springs," preventing the chains from slipping past one another and helping the fabric return to its original shape after deformation. DMEU is one such cross-linking agent that has been historically used to impart "durable press" or "wrinkle-free" properties to cellulosic textiles.[1]
The Cross-Linking Agent: Understanding DMEU
DMEU, or 1,3-bis(hydroxymethyl)-tetrahydro-2-imidazolone, is a derivative of urea and formaldehyde.[1] Its chemical structure features two reactive hydroxymethyl (-CH₂OH) groups, which are capable of forming ether linkages with the hydroxyl groups of cellulose under appropriate conditions.
The synthesis of DMEU involves the condensation reaction of formaldehyde with ethylene urea. This process is typically carried out at elevated temperatures, which can be reduced with the use of an acid catalyst.[1]
The Core of the Matter: The Cross-Linking Reaction Mechanism
The cross-linking of cellulose with DMEU is a multi-step process that occurs in the amorphous regions of the cellulose fibers. The crystalline regions are generally less accessible to the chemical reagents. The reaction is typically catalyzed by a Lewis acid, such as magnesium chloride (MgCl₂), which facilitates the formation of a carbocation intermediate.
The proposed mechanism can be summarized as follows:
-
Activation of DMEU: In the presence of an acid catalyst and heat, a proton (H⁺) from the catalyst attacks one of the hydroxymethyl groups of DMEU, leading to the formation of a resonance-stabilized carbocation and the elimination of a water molecule.
-
Electrophilic Attack: The highly reactive carbocation then undergoes an electrophilic attack on a hydroxyl group of a cellulose chain, forming a covalent ether bond.
-
Cross-linking: The second hydroxymethyl group on the DMEU molecule can then react with a hydroxyl group on an adjacent cellulose chain through the same mechanism, thus forming a cross-link.
This process effectively bridges two cellulose polymer chains, imparting dimensional stability and crease recovery to the fabric.[2][3]
Caption: Simplified reaction pathway for DMEU cross-linking of cellulose.
Experimental Protocol: A Practical Guide
The successful application of DMEU for wrinkle-free finishing involves a "pad-dry-cure" method.[2][4] The following is a generalized protocol, and optimization is often required based on the specific substrate and desired properties.
Materials and Reagents
-
Cellulosic Substrate: Cotton fabric (scoured and bleached)
-
Cross-linking Agent: 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU)
-
Catalyst: Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Wetting Agent: Non-ionic surfactant
-
Softener: Polyethylene emulsion (optional, to improve fabric hand)
-
Deionized Water
Pad-Dry-Cure Procedure
-
Preparation of the Finishing Bath:
-
Dissolve the desired concentration of DMEU (e.g., 30-100 g/L) and catalyst (e.g., 15-30 g/L) in deionized water.[3][4]
-
Add a small amount of wetting agent (e.g., 1-2 g/L) to ensure uniform fabric wetting.
-
If desired, add a softener to the bath.
-
Adjust the pH of the solution if necessary, typically to a mildly acidic range (pH 4-6).
-
-
Padding:
-
Immerse the cellulosic fabric in the finishing bath, ensuring complete saturation.
-
Pass the fabric through a padder (a set of rollers) to squeeze out excess liquid and achieve a specific wet pick-up (typically 70-80%).
-
-
Drying:
-
Dry the padded fabric in a stenter or oven at a temperature of approximately 100-120°C for a few minutes to remove water.[4]
-
-
Curing:
-
After-washing:
-
Thoroughly wash the cured fabric with a detergent solution to remove any unreacted chemicals and by-products.
-
Rinse with water and dry.
-
Caption: The pad-dry-cure workflow for DMEU treatment of cellulosic fabrics.
Characterization of Cross-Linked Cellulosic Materials
A comprehensive evaluation of the effects of DMEU treatment requires a multi-faceted analytical approach.
Spectroscopic Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the chemical changes in cellulose after cross-linking. The formation of ether linkages (C-O-C) between DMEU and cellulose can be observed. Changes in the hydroxyl (-OH) stretching region (around 3300 cm⁻¹) can indicate the consumption of hydroxyl groups.[5][6] The presence of characteristic peaks from the DMEU molecule can also be detected in the treated samples.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR spectroscopy can provide detailed structural information about the cross-linked cellulose.[9][10][11][12] It can be used to identify the carbon atoms involved in the cross-links and to quantify the degree of cross-linking by comparing the signal intensities of the cross-linker carbons to those of the cellulose anhydroglucose unit.[9][11]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. The thermal stability of cellulose is often altered by cross-linking. TGA can reveal changes in the decomposition temperature and char yield of the treated fabric, providing insights into the extent of the cross-linking reaction.[13][14]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to study the thermal transitions of the material, such as glass transition and melting. The cross-linking reaction itself can sometimes be observed as an endothermic or exothermic event.[5][13][14][15][16] DSC can also be used to investigate the interaction of water with the modified cellulose.
Performance and Property Evaluation
-
Crease Recovery Angle (CRA): This is a direct measure of the wrinkle resistance of the fabric. A higher crease recovery angle indicates better performance.
-
Mechanical Properties: The tensile strength and tear strength of the fabric are important parameters to evaluate. While cross-linking improves wrinkle resistance, it can sometimes lead to a reduction in these mechanical properties due to the embrittlement of the fibers.[17][18]
-
Quantification of Cross-linking:
-
Nitrogen Content Analysis: Since DMEU contains nitrogen, methods like the Kjeldahl method can be used to determine the nitrogen content of the treated fabric, which can be correlated to the amount of cross-linker fixed to the cellulose.[19]
-
Swelling Tests: The degree of cross-linking can be indirectly assessed by measuring the swelling of the fabric in a suitable solvent. A higher degree of cross-linking will restrict swelling.[20]
-
| Property | Analytical Technique | Typical Observation after DMEU Treatment |
| Chemical Structure | FTIR Spectroscopy | Appearance of new peaks corresponding to ether linkages and DMEU structure; decrease in -OH band intensity. |
| Solid-State ¹³C NMR | New signals from the cross-linker carbons; changes in cellulose carbon signals. | |
| Thermal Stability | TGA | Altered decomposition temperature and char yield. |
| DSC | Shift in thermal transition temperatures. | |
| Performance | Crease Recovery Angle | Significant increase. |
| Tensile/Tear Strength | Often a decrease. | |
| Degree of Cross-linking | Nitrogen Analysis (Kjeldahl) | Increased nitrogen content. |
| Swelling Tests | Reduced swelling in solvents. | |
| Table 1: Summary of analytical techniques and expected outcomes for DMEU-treated cellulose. |
A Critical Consideration: Formaldehyde Release
A significant drawback associated with DMEU and other formaldehyde-based cross-linking agents is the potential for formaldehyde release from the finished fabric.[21][22] Formaldehyde is a known irritant and a probable human carcinogen.[23][24] Release can occur due to:
-
Unreacted DMEU: Incomplete reaction during the curing process.
-
Hydrolysis of Cross-links: The ether bonds formed can hydrolyze over time, especially under acidic or humid conditions, releasing formaldehyde.
The amount of formaldehyde released is influenced by factors such as the concentration of the finishing agent, catalyst concentration, curing temperature and time, and the pH of the fabric.[21][22] Regulatory bodies in many countries have set strict limits on the amount of free and hydrolyzable formaldehyde in textiles.[24] This has driven research into low-formaldehyde and formaldehyde-free cross-linking agents.
Conclusion and Future Outlook
The cross-linking of cellulosic materials with DMEU represents a mature and well-understood technology for imparting durable press properties. The reaction proceeds via an acid-catalyzed mechanism, forming stable ether linkages between cellulose chains. A thorough characterization of the modified material requires a combination of spectroscopic, thermal, and performance-based analyses.
However, the concerns over formaldehyde release have led to a decline in the use of DMEU in many applications. The future of wrinkle-free finishing for cellulosic materials lies in the development and optimization of environmentally benign, formaldehyde-free cross-linking systems. Research into polycarboxylic acids, such as 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid (CA), has shown significant promise in this area.[25][26] Nevertheless, the principles and analytical methodologies established through the study of DMEU continue to provide a valuable foundation for the development of the next generation of high-performance, sustainable cellulosic materials.
References
-
Capitani, D., Del Nobile, M. A., Mensitieri, G., Sannino, A., & Segre, A. L. (2000). 13C Solid-State NMR Determination of Cross-Linking Degree in Superabsorbing Cellulose-Based Networks. Macromolecules, 33(2), 430-437. [Link]
-
Capitani, D., Del Nobile, M. A., Mensitieri, G., Sannino, A., & Segre, A. L. (2000). 13C Solid-State NMR Determination of Cross-Linking Degree in Superabsorbing Cellulose-Based Networks. American Chemical Society. [Link]
-
Stuart, T. (1999). Cross-linking of cellulose fibres. A model study using dimethylol ethylene urea (DMEU). ResearchGate. [Link]
-
Capitani, D., Del Nobile, M. A., Mensitieri, G., Sannino, A., & Segre, A. L. (2000). 13C Solid-State NMR Determination of Cross-Linking Degree in Superabsorbing Cellulose-Based Networks. CoLab. [Link]
-
Sannino, A., Capitani, D., & Segre, A. L. (2001). Probing the degree of crosslinking of a cellulose based superabsorbing hydrogel through traditional and NMR techniques. ResearchGate. [Link]
-
Yıldız, E. Z., & Pamuk, O. (2018). Crosslinking of cellulose with DMDHEU. ResearchGate. [Link]
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A Comprehensive Spectroscopic and Analytical Guide to 1,3-bis(hydroxymethyl)-2-imidazolidinone
This technical guide provides an in-depth analysis of the spectroscopic properties of 1,3-bis(hydroxymethyl)-2-imidazolidinone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established analytical protocols with theoretical predictions and data from analogous structures, this guide serves as a vital resource for the characterization and quality control of this compound.
Introduction: The Molecular Profile of 1,3-bis(hydroxymethyl)-2-imidazolidinone
1,3-bis(hydroxymethyl)-2-imidazolidinone (CAS No. 136-84-5) is a derivative of ethyleneurea, featuring hydroxymethyl groups on both nitrogen atoms of the imidazolidinone ring.[1][2] Its molecular structure, C₅H₁₀N₂O₃, lends itself to applications as a crosslinking agent and as a building block in organic synthesis.[3][4] Accurate spectroscopic characterization is paramount for verifying its identity, purity, and stability in research and manufacturing settings. This guide elucidates the expected spectroscopic signatures of this molecule, providing a foundational reference for its analysis.
Molecular Structure and Key Features
Caption: Chemical structure of 1,3-bis(hydroxymethyl)-2-imidazolidinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is an indispensable tool for confirming the molecular structure of 1,3-bis(hydroxymethyl)-2-imidazolidinone. Due to the absence of readily available experimental spectra in public databases, the following analysis is based on established chemical shift principles and data from structurally similar compounds.[5][6]
Experimental Protocol for NMR Spectroscopy
A standardized approach for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Workflow for NMR Sample Preparation and Analysis
Caption: A typical workflow for acquiring an ATR-IR spectrum.
Predicted IR Spectrum Analysis
The key vibrational modes expected for 1,3-bis(hydroxymethyl)-2-imidazolidinone are:
-
O-H Stretch: A strong and broad absorption band between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl groups, with the broadening due to hydrogen bonding.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are attributed to the stretching vibrations of the C-H bonds in the methylene groups.
-
C=O Stretch: A strong, sharp peak between 1650 and 1700 cm⁻¹ is indicative of the carbonyl group of the cyclic urea.
-
C-N Stretch: The C-N stretching vibrations are expected to appear in the 1200-1350 cm⁻¹ range.
| Predicted IR Absorption Data | ||
| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |
| 3200 - 3600 | Strong, Broad | O-H Stretch (Alcohol) |
| 2850 - 3000 | Medium | C-H Stretch (Alkane) |
| 1650 - 1700 | Strong, Sharp | C=O Stretch (Amide/Urea) |
| 1200 - 1350 | Medium | C-N Stretch |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.
Workflow for EI-MS Analysis
Caption: General workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum and Fragmentation
The molecular weight of 1,3-bis(hydroxymethyl)-2-imidazolidinone is 146.14 g/mol . [1][2]The EI mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 146.
Key fragmentation pathways are likely to involve:
-
Loss of a hydroxymethyl radical (-•CH₂OH): This would result in a fragment ion at m/z 115.
-
Loss of formaldehyde (CH₂O): A common fragmentation for N-hydroxymethyl compounds, leading to a fragment at m/z 116.
-
Cleavage of the imidazolidinone ring: This can lead to various smaller fragments.
Predicted Fragmentation Pattern
Caption: Predicted major fragmentation pathways for 1,3-bis(hydroxymethyl)-2-imidazolidinone.
| Predicted Mass Spectrometry Data | |
| m/z Value | Assignment |
| 146 | Molecular Ion [M]⁺ |
| 116 | [M - CH₂O]⁺ |
| 115 | [M - •CH₂OH]⁺ |
Safety and Handling
As with any chemical reagent, 1,3-bis(hydroxymethyl)-2-imidazolidinone should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Laboratory Handling of Dimethylol Ethylene Urea
Introduction: Understanding Dimethylol Ethylene Urea (DMEU) in the Research Context
Dimethylol ethylene urea (DMEU), systematically known as 1,3-Bis(hydroxymethyl)imidazolidin-2-one, is a colorless, solid organic compound synthesized from the condensation of urea and formaldehyde.[1][2] Primarily utilized in the textile industry as a crosslinking agent to impart wrinkle resistance, its unique chemical properties also lend it to specialized applications within materials science and polymer chemistry research.[2]
However, the utility of DMEU in a laboratory setting is intrinsically linked to its chemical nature as a formaldehyde derivative .[1] Under certain conditions, such as heat or acidic environments, DMEU can release free formaldehyde, a known human carcinogen and potent sensitizer.[1][2] This critical characteristic dictates all health and safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the risks associated with DMEU, ensuring a safe and controlled laboratory environment. The causality behind each recommendation is explained to foster a foundational understanding of safe handling, rather than rote compliance.
Hazard Identification and Risk Profile
The primary health concerns associated with DMEU stem from its potential to act as a skin sensitizer and its classification as a potential carcinogen due to its identity as a formaldehyde-releasing agent.[1] The World Health Organization's International Agency for Research on Cancer (IARC) designated formaldehyde as a human carcinogen in 2004, a classification that extends to its derivatives.[1]
Key Hazards:
-
Carcinogenicity: Suspected of causing cancer through inhalation.[1]
-
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[3]
-
Irritation: A mild irritant to skin and eyes.[1]
-
Reactivity: May react with strong oxidizing agents, acids, and bases.[4]
Physical and Chemical Properties
Understanding the physical properties of DMEU is fundamental to its safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 136-84-5 | [1] |
| Molecular Formula | C₅H₁₀N₂O₃ | [1] |
| Molar Mass | 146.14 g/mol | [1] |
| Appearance | White/colorless solid resin | [1] |
| Melting Point | 101 to 103 °C (214 to 217 °F) | [1] |
| Boiling Point | 342.6 ± 27 °C | [1] |
| Solubility in Water | 72 g/L (at 25 °C) | [1] |
| Flash Point | 161.0 ± 23.7 °C | [1] |
Exposure Control: A Proactive Safety Paradigm
Given the absence of specific Occupational Exposure Limits (OELs) for DMEU, all exposure control strategies must be benchmarked against the well-established limits for formaldehyde . This conservative approach is scientifically justified because formaldehyde is the primary toxicant of concern.
Occupational Exposure Limits for Formaldehyde
Adherence to these limits is mandatory when handling DMEU, especially during procedures with the potential for aerosolization or thermal degradation.
| Regulatory Body | Limit Type | Value | Notes |
| OSHA | PEL (8-hr TWA) | 0.75 ppm | Permissible Exposure Limit; Time-Weighted Average |
| STEL (15-min) | 2 ppm | Short-Term Exposure Limit | |
| Action Level | 0.5 ppm | 8-hr TWA, triggers increased monitoring | |
| NIOSH | REL (10-hr TWA) | 0.016 ppm | Recommended Exposure Limit |
| Ceiling (15-min) | 0.1 ppm | Ceiling limit, not to be exceeded | |
| ACGIH | TLV (Ceiling) | 0.3 ppm | Threshold Limit Value, concentration not to be exceeded |
Source(s): OSHA 29 CFR 1910.1048, NIOSH, ACGIH
The Hierarchy of Controls
A multi-layered approach to risk mitigation is paramount. The "Hierarchy of Controls" is a self-validating system that prioritizes institutional and engineering solutions over individual actions.
Caption: The Hierarchy of Controls prioritizes systemic safety measures.
-
Elimination/Substitution: The most effective control is to assess if DMEU can be replaced with a less hazardous, non-formaldehyde-releasing alternative, such as dimethylol dihydroxy ethylene urea (DMDHEU), where scientifically viable.[2]
-
Engineering Controls: All work involving DMEU powder or solutions must be conducted within a certified chemical fume hood or with local exhaust ventilation to capture any potential formaldehyde release at the source.
-
Administrative Controls: Establish Standard Operating Procedures (SOPs) for all tasks involving DMEU. Clearly designate work areas, and ensure all personnel receive documented training on the hazards and handling procedures.
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with higher-level controls.
Personal Protective Equipment (PPE): The Final Barrier
The selection of appropriate PPE is critical to prevent dermal and respiratory exposure.
Hand Protection
Disposable nitrile, neoprene, or natural rubber gloves provide adequate protection for incidental contact.[5] For tasks involving prolonged contact or immersion, heavier-duty butyl or nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
| Glove Material | Formaldehyde Resistance | General Recommendation |
| Butyl Rubber | Very Good | Recommended for prolonged contact or immersion |
| Nitrile | Excellent | Recommended for general handling and incidental contact |
| Neoprene | Excellent | Good alternative to Nitrile |
| Natural Rubber | Good | Suitable for incidental contact |
| PVC | Fair | Not recommended for prolonged contact |
Source(s): OSHA, Chemical Resistance Charts
Eye and Face Protection
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards at all times.[5] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection
A lab coat or chemically resistant apron must be worn to protect against skin contact.[5] Ensure clothing is fire/flame resistant and impervious.
Respiratory Protection
Respiratory protection is generally not required when work is conducted within a properly functioning chemical fume hood. If engineering controls are insufficient to maintain exposure below the formaldehyde OELs, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge must be used.
Laboratory Protocols: From Benchtop to Disposal
These protocols are designed as self-validating systems to ensure safety at each stage of the experimental workflow.
Protocol for Safe Handling and Solution Preparation
-
Preparation: Before starting, confirm the chemical fume hood is operational. Assemble all necessary equipment, including PPE, glassware, weigh paper, and waste containers.
-
Don PPE: Put on a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Weighing: Conduct all weighing of solid DMEU inside the fume hood. Use a disposable weigh boat or paper to avoid contaminating the balance.
-
Dissolution: Slowly add the weighed DMEU to the solvent in a beaker or flask, also within the fume hood. Gentle stirring may be required. Avoid heating unless specified by the experimental protocol, as this can increase formaldehyde release.
-
Transfer: Use a funnel when transferring solutions to prevent spills.
-
Labeling: Immediately label the prepared solution container with the chemical name (Dimethylol Ethylene Urea), concentration, date, and appropriate hazard warnings ("Suspected Carcinogen," "Skin Sensitizer").
-
Decontamination: Wipe down the work surface inside the fume hood with a suitable decontaminant (e.g., soap and water) after completion.
-
Waste Disposal: Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a dedicated, sealed hazardous waste container.
Storage Requirements
Store DMEU in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Spill Response Workflow
The appropriate response depends on the scale of the spill. All personnel should be trained to differentiate between a minor incidental spill and a major emergency.
Caption: Differentiated workflow for minor and major spills of DMEU.
Firefighting Measures
In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[5] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Waste Disposal
All DMEU waste, including contaminated materials, must be treated as hazardous chemical waste.
-
Containment: Collect waste in suitable, closed, and clearly labeled containers.[5]
-
Segregation: Do not mix DMEU waste with other incompatible waste streams.
-
Disposal: Arrange for disposal through a licensed chemical destruction facility or according to institutional and local environmental regulations. Do not discharge to sewer systems or the environment.[5]
Conclusion
The safe use of dimethylol ethylene urea in a laboratory setting is achievable through a comprehensive understanding of its risk profile, centered on its nature as a formaldehyde-releasing agent. By implementing the hierarchy of controls, adhering to stringent PPE and handling protocols, and being prepared for emergencies, researchers can effectively mitigate the associated hazards. This proactive and informed approach to safety ensures that the scientific potential of DMEU can be explored without compromising the health and well-being of laboratory personnel.
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The Ascendant Role of 2-Imidazolidinone Derivatives in Advanced Polymer Chemistry: A Technical Guide
Abstract
The 2-imidazolidinone scaffold, a five-membered cyclic urea, has emerged as a versatile and highly valuable building block in the realm of modern polymer chemistry. Beyond its established roles in pharmaceuticals and as a formaldehyde scavenger, its derivatives are gaining significant traction as monomers for the synthesis of advanced functional polymers. This in-depth technical guide provides a comprehensive literature review of the synthesis, polymerization, and characterization of polymers derived from 2-imidazolidinone. We will explore the nuances of monomer synthesis, delve into the mechanistic aspects of polymerization with a focus on ring-opening polymerization, and elucidate the structure-property relationships that govern the performance of the resultant poly(ethylene urea)s and related copolymers. Furthermore, this guide will highlight the burgeoning applications of these materials, particularly in the biomedical field, where their unique combination of properties, including potential biocompatibility and hydrolytic stability, positions them as materials of significant future impact.
Introduction: The 2-Imidazolidinone Moiety as a Privileged Monomer
2-Imidazolidinone, also known as ethylene urea, is a heterocyclic compound featuring a cyclic urea structure.[1] Its derivatives, particularly those with substitutions on the nitrogen atoms, offer a unique combination of chemical reactivity and structural rigidity, making them attractive candidates for monomer synthesis. The presence of the urea functionality within the polymer backbone imparts distinct properties, including high thermal stability and the capacity for strong hydrogen bonding, which significantly influences the macroscopic properties of the resulting materials. This guide will navigate the scientific landscape of polymers derived from these intriguing cyclic monomers, providing researchers and drug development professionals with a foundational understanding of their potential.
Synthesis of 2-Imidazolidinone Monomers
The journey to advanced polymers begins with the precise synthesis of the monomeric units. A variety of synthetic routes to 2-imidazolidinone and its N-substituted derivatives have been established, offering chemists a toolbox to tailor monomer structure for specific polymer properties.
Classical Synthesis of the 2-Imidazolidinone Core
The parent 2-imidazolidinone ring is typically synthesized via the condensation reaction of ethylenediamine with a carbonyl source. Urea is a common and cost-effective carbonyl donor, reacting with ethylenediamine at elevated temperatures to yield ethylene urea and ammonia.[2]
Experimental Protocol: Synthesis of 2-Imidazolidinone from Ethylenediamine and Urea
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a distillation condenser, combine ethylenediamine and urea in a 1:1 molar ratio.
-
Heating: Gradually heat the mixture to 240-260 °C. Ammonia gas will evolve as the condensation reaction proceeds.
-
Reaction Monitoring: Continue heating until the evolution of ammonia ceases, indicating the completion of the reaction.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Synthesis of N-Substituted 2-Imidazolidinone Derivatives
For the creation of functional polymers, N-substituted 2-imidazolidinones are of paramount importance. These can be synthesized through various methods, including the reaction of N,N'-disubstituted ethylenediamines with phosgene or its equivalents, or by direct alkylation or arylation of the parent 2-imidazolidinone. A notable method involves the palladium-catalyzed carboamination of N-allylureas, which allows for the synthesis of a wide range of substituted imidazolidin-2-ones.[3][4]
Polymerization of 2-Imidazolidinone Derivatives: A Mechanistic Exploration
The transformation of 2-imidazolidinone monomers into high-molecular-weight polymers can be achieved through several polymerization techniques. While polycondensation methods are established for producing polyureas, the ring-opening polymerization (ROP) of cyclic ureas presents a promising avenue for creating well-defined polymer architectures.
Ring-Opening Polymerization (ROP): The Path to Controlled Architectures
Living polymerization techniques, where chain termination and transfer reactions are absent, are highly desirable for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions.[5][6][7] Anionic ring-opening polymerization (AROP) is a particularly powerful method for the polymerization of cyclic monomers.
While the direct AROP of 2-imidazolidinone itself is not extensively documented, the polymerization of N-substituted derivatives is a key area of research. The presence of substituents on the nitrogen atoms is crucial to prevent side reactions associated with the acidic N-H protons.
3.1.1. Anionic Ring-Opening Polymerization (AROP) of N,N'-Disubstituted 2-Imidazolidinones
The AROP of N,N'-disubstituted 2-imidazolidinones can be initiated by strong bases, such as organolithium compounds or alkali metal alkoxides. The polymerization proceeds via a nucleophilic attack of the initiator on the carbonyl carbon of the monomer, leading to the opening of the five-membered ring and the formation of a propagating urea anion.
Figure 1: Anionic Ring-Opening Polymerization of N,N'-Disubstituted 2-Imidazolidinone.
3.1.2. Role of N-Heterocyclic Carbenes (NHCs) in ROP
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of polymerization reactions, including the ROP of cyclic esters and carbonates.[3][8][9] Their strong nucleophilicity allows them to effectively initiate the polymerization of cyclic monomers. The use of NHCs in the ROP of 2-imidazolidinone derivatives is a promising area of investigation, potentially offering a metal-free route to well-defined poly(ethylene urea)s.[4][10]
Polycondensation Reactions
Polyureas are traditionally synthesized via the polycondensation reaction of diamines and diisocyanates.[11][12][13] While this method does not directly involve the ring-opening of 2-imidazolidinone, the resulting polyurea backbone is structurally analogous to that obtained from the ROP of ethylene urea. Understanding the properties of polyureas synthesized by polycondensation provides valuable insights into the expected characteristics of polymers derived from 2-imidazolidinone.
Structure-Property Relationships of Poly(ethylene urea)s
The properties of polymers derived from 2-imidazolidinone are intrinsically linked to their chemical structure, particularly the nature of the substituents on the nitrogen atoms and the overall polymer architecture.
Thermal Properties
The urea linkage is known for its high thermal stability due to strong intermolecular hydrogen bonding. Consequently, poly(ethylene urea)s are expected to exhibit good thermal resistance. The thermal degradation of related urea-formaldehyde resins has been studied, providing a basis for understanding the decomposition mechanisms.[14][15][16] The thermal stability of these polymers is a critical factor for their processing and application in demanding environments.
| Polymer System | Decomposition Onset Temperature (°C) | Reference |
| Urea-Formaldehyde Resin | ~200-250 | [14][15] |
| Polyurethanes (for comparison) | Varies widely (250-350) | [17] |
Table 1: Representative Thermal Stability Data of Related Polymer Systems.
Mechanical Properties
The mechanical properties of poly(ethylene urea)s are heavily influenced by the degree of crystallinity and the strength of intermolecular forces. The regular arrangement of urea groups can lead to the formation of crystalline domains, which act as physical crosslinks, enhancing the strength and modulus of the material. The mechanical properties of blends containing urea-formaldehyde have been investigated, suggesting that the urea component can contribute to improved stiffness.
Hydrolytic Stability
The hydrolytic stability of the urea bond is a key feature of these polymers. Polyureas generally exhibit good resistance to hydrolysis, particularly in comparison to polyesters.[8][9] This property is highly advantageous for applications where the material will be exposed to aqueous environments, such as in biomedical devices or coatings. The hydrolytic stability of polyureas is influenced by the steric hindrance around the urea linkage and the overall hydrophobicity of the polymer.
Applications in Polymer Chemistry and Beyond
The unique combination of properties offered by polymers derived from 2-imidazolidinone derivatives opens up a wide range of potential applications.
Biomedical Applications
The potential biocompatibility and hydrolytic stability of polyureas make them excellent candidates for biomedical applications.[18][19][20][21][22][23] Polymers from cyclic monomers, in general, have been extensively explored for drug delivery, tissue engineering, and medical implants.[5][6][17][24][25] The ability to introduce functional groups onto the polymer backbone via the N-substituents of the 2-imidazolidinone monomer allows for the attachment of drugs, targeting ligands, or other bioactive molecules.
Figure 2: Potential Biomedical Applications of Poly(ethylene urea) Derivatives.
High-Performance Materials
The high thermal stability and potential for strong intermolecular interactions make poly(ethylene urea)s suitable for applications as high-performance thermoplastics and engineering plastics. They can be considered for use in automotive components, electronics, and other areas where robust materials are required.
Functional Coatings and Adhesives
The strong hydrogen bonding capability of the urea groups can lead to excellent adhesion to a variety of substrates. This makes polymers derived from 2-imidazolidinone promising candidates for use in advanced coatings and adhesives.
Future Outlook and Conclusion
The exploration of 2-imidazolidinone derivatives in polymer chemistry is a rapidly evolving field with immense potential. While the direct ring-opening polymerization of these cyclic ureas is an area that warrants more in-depth investigation, the foundational knowledge of polyurea chemistry and the synthesis of functionalized monomers provide a strong basis for future advancements. The ability to precisely control polymer architecture and introduce a wide range of functionalities opens the door to a new class of smart and functional materials. As research continues to unravel the full potential of these versatile monomers, we can expect to see the emergence of innovative polymers with tailored properties for a diverse array of applications, from next-generation biomaterials to robust engineering plastics.
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An In-depth Technical Guide to 1,3-Bis(hydroxymethyl)imidazolidin-2-one (CAS 136-84-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 1,3-Bis(hydroxymethyl)imidazolidin-2-one, commonly known as Dimethylol Ethylene Urea (DMEU), registered under CAS number 136-84-5. While extensively utilized in the textile industry as a crosslinking agent for imparting wrinkle resistance to cellulosic fabrics, its role as a formaldehyde-releasing preservative holds relevance for the pharmaceutical and cosmetic industries. This document delves into the technical details of its characterization, including spectroscopic and thermal analysis, and provides detailed experimental protocols for its evaluation. Safety considerations, particularly concerning formaldehyde emission, and the regulatory landscape are also critically examined to provide a well-rounded resource for researchers and formulation scientists.
Introduction and Nomenclature
1,3-Bis(hydroxymethyl)imidazolidin-2-one is a cyclic urea derivative characterized by a five-membered imidazolidin-2-one ring with hydroxymethyl groups attached to both nitrogen atoms. Its primary function stems from the reactivity of these hydroxymethyl groups, which can form covalent bonds with suitable substrates.
Systematic IUPAC Name: 1,3-Bis(hydroxymethyl)imidazolidin-2-one
Common Names: Dimethylol Ethylene Urea (DMEU), N,N'-Dimethylol Ethylene Urea
CAS Registry Number: 136-84-5
Molecular Formula: C₅H₁₀N₂O₃
Molecular Weight: 146.14 g/mol
Chemical Structure:
Figure 1: Chemical structure of 1,3-Bis(hydroxymethyl)imidazolidin-2-one (DMEU).
Physicochemical Properties
A summary of the key physical and chemical properties of DMEU is presented in Table 1.
| Property | Value | Reference |
| Physical State | Colorless to white crystalline solid/resin | [1] |
| Melting Point | 99-103 °C | [1] |
| Boiling Point | 342.6 °C at 760 mmHg | [1] |
| Density | 1.398 g/cm³ | [1] |
| Solubility in Water | 72 g/L at 25 °C | [1] |
| Flash Point | 161 °C | [1] |
| pKa | 14.20 ± 0.10 (Predicted) | |
| LogP (Octanol/Water Partition Coefficient) | -1.376 (Predicted) | [2] |
Synthesis and Reaction Mechanism
Synthesis
DMEU is synthesized through the condensation reaction of ethylene urea with two equivalents of formaldehyde.[1] The reaction is typically carried out in an aqueous or alcoholic solvent and can be catalyzed by either acids or bases.
Figure 2: Synthesis of Dimethylol Ethylene Urea (DMEU).
A general laboratory-scale synthesis protocol is provided in Section 5.1.
Mechanism of Action as a Crosslinking Agent
The primary industrial application of DMEU is as a crosslinking agent for cellulose-based textiles to impart wrinkle resistance.[3] The mechanism involves the acid-catalyzed formation of ether linkages between the hydroxymethyl groups of DMEU and the hydroxyl groups of adjacent cellulose polymer chains.[3] This crosslinking prevents the slippage of cellulose chains, thus reducing the formation of wrinkles.
Figure 3: Crosslinking of cellulose fibers by DMEU.
Formaldehyde Release
DMEU is a "formaldehyde donor" or "formaldehyde-releasing preservative".[4] Under certain conditions, such as in aqueous solutions or at elevated temperatures, the hydroxymethyl groups can undergo hydrolysis, slowly releasing formaldehyde.[3] This property is responsible for its antimicrobial activity but is also a primary health concern. The rate of formaldehyde release is influenced by factors such as pH, temperature, and the presence of other chemicals.[3]
Analytical Characterization
Spectroscopic Analysis
4.1.1. Infrared (IR) Spectroscopy
The FT-IR spectrum of DMEU provides valuable information about its functional groups. Key characteristic absorption bands are expected for the O-H, C-H, C=O, and C-N bonds. A study by Stuart et al. (2016) utilized FT-IR to assess the purity of synthesized DMEU, noting that impurities and self-condensation products can lead to additional absorbance values and peak broadening.[5] The NIST WebBook provides a reference IR spectrum for DMEU.[6]
Interpretation of a typical IR spectrum:
-
Broad band around 3300-3400 cm⁻¹: O-H stretching of the hydroxymethyl groups.
-
Peaks around 2900-3000 cm⁻¹: C-H stretching of the methylene groups in the ring and hydroxymethyl groups.
-
Strong, sharp peak around 1680-1700 cm⁻¹: C=O stretching of the cyclic urea (amide I band).
-
Bands in the 1400-1500 cm⁻¹ region: C-N stretching and N-H bending (if any impurities are present).
-
Bands in the 1000-1100 cm⁻¹ region: C-O stretching of the hydroxymethyl groups.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR signals:
-
A singlet or multiplet for the protons of the hydroxymethyl groups (-CH₂OH).
-
A multiplet for the methylene protons of the imidazolidine ring.
-
A broad singlet for the hydroxyl protons (-OH), which may be exchangeable with D₂O.
Expected ¹³C NMR signals:
-
A downfield signal for the carbonyl carbon (C=O) of the urea.
-
Signals for the carbons of the hydroxymethyl groups (-CH₂OH).
-
Signals for the methylene carbons of the imidazolidine ring.
4.1.3. Mass Spectrometry (MS)
The mass spectrum of DMEU provides information about its molecular weight and fragmentation pattern. The NIST WebBook hosts an electron ionization (EI) mass spectrum of DMEU.[8]
Interpretation of the EI Mass Spectrum:
-
Molecular Ion Peak (M⁺): Expected at m/z = 146, corresponding to the molecular weight of DMEU.
-
Major Fragment Ions: Fragmentation is likely to occur via the loss of formaldehyde (CH₂O, 30 Da), a hydroxymethyl radical (•CH₂OH, 31 Da), or water (H₂O, 18 Da). The fragmentation pattern of urea derivatives can be complex, but cleavage of the C-N bond with the elimination of an isocyanate moiety is a common pathway.[9][10]
Thermal Analysis
4.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are used to evaluate the thermal stability and decomposition of DMEU. A study on the crosslinking of cellulose with DMEU utilized DSC to investigate the curing process.[11] The DSC thermogram of DMEU would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks may be observed due to decomposition. TGA would show weight loss corresponding to the volatilization of decomposition products, such as formaldehyde and water. The thermal decomposition of urea and its derivatives has been studied using simultaneous TG/DTA/MS, providing insights into the expected decomposition pathways.[6]
Experimental Protocols
Laboratory-Scale Synthesis of DMEU
Objective: To synthesize 1,3-Bis(hydroxymethyl)imidazolidin-2-one (DMEU) from ethylene urea and formaldehyde.
Materials:
-
Ethylene urea
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for neutralization)
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, condenser, pH meter, heating mantle.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve ethylene urea in the formaldehyde solution (molar ratio of ethylene urea to formaldehyde of 1:2).
-
Adjust the pH of the solution to 8.0-9.0 with a dilute sodium hydroxide solution.
-
Heat the mixture to 60-70 °C with stirring for 2-3 hours.
-
Monitor the reaction progress by periodically measuring the free formaldehyde content.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution to pH 7.0 with dilute hydrochloric acid.
-
The product can be used as an aqueous solution or isolated by vacuum evaporation of water followed by recrystallization from ethanol.
Determination of Formaldehyde Release
Objective: To quantify the amount of formaldehyde released from a DMEU-containing formulation.
Principle: This method is based on the reaction of formaldehyde with acetylacetone and ammonium acetate to form a yellow-colored compound, which is then quantified spectrophotometrically. This is a modification of the Nash reagent method.
Materials:
-
DMEU-containing sample
-
Acetylacetone reagent (prepare by dissolving 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in water and diluting to 1 L)
-
Formaldehyde standard solutions
-
UV-Vis spectrophotometer
-
Water bath
Procedure:
-
Prepare a series of formaldehyde standard solutions of known concentrations.
-
Accurately weigh a known amount of the DMEU-containing sample and dissolve or dilute it in a known volume of water.
-
To a known aliquot of the sample solution and each standard solution, add a defined volume of the acetylacetone reagent.
-
Heat the solutions in a water bath at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 30 minutes) to allow for color development.
-
Cool the solutions to room temperature.
-
Measure the absorbance of the yellow solution at 412 nm using a UV-Vis spectrophotometer, using a reagent blank as the reference.
-
Construct a calibration curve of absorbance versus formaldehyde concentration for the standard solutions.
-
Determine the concentration of formaldehyde in the sample solution from the calibration curve and calculate the percentage of formaldehyde released from the original sample.
Note: Several standardized methods exist for determining formaldehyde emissions, such as ASTM D5582 and ASTM E1333, which are more suitable for testing emissions from solid materials like treated textiles or wood products.[12]
Applications
Industrial Applications
The predominant use of DMEU is in the textile industry as a finishing agent to impart "permanent press" or "wash and wear" properties to cotton and other cellulosic fabrics.[13] Its ability to form stable crosslinks provides excellent wrinkle recovery. However, concerns over formaldehyde release have led to the development of lower-formaldehyde alternatives.
Pharmaceutical and Cosmetic Applications
DMEU belongs to the class of formaldehyde-releasing preservatives. These preservatives are used in some water-based cosmetic and topical pharmaceutical formulations to prevent microbial contamination.[4] The slow release of formaldehyde provides broad-spectrum antimicrobial activity against bacteria, yeast, and mold.[14]
The mechanism of antimicrobial action of formaldehyde involves its reaction with proteins and peptides within microorganisms, leading to the impairment of biochemical processes and cell death.[14]
The use of formaldehyde-releasing preservatives in pharmaceutical products is subject to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[15][16] These guidelines stipulate that the levels of preservatives must be justified and demonstrated to be effective in controlling microbial growth throughout the product's shelf life.[15]
Advantages in Formulations:
-
Broad-spectrum antimicrobial activity.
-
Cost-effective.
-
Effective at low concentrations.
Disadvantages and Considerations:
-
Formaldehyde Release: Formaldehyde is a known skin sensitizer and has been classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[13]
-
Regulatory Scrutiny: The use of formaldehyde and formaldehyde-releasers is increasingly restricted in many regions.
-
Formulation Compatibility: The reactivity of formaldehyde can lead to incompatibilities with other ingredients in a formulation.
Health, Safety, and Environmental Considerations
7.1. Health Hazards
The primary health concern associated with DMEU is its potential to release formaldehyde.[13] Inhalation of formaldehyde can cause respiratory irritation, and dermal contact can lead to allergic contact dermatitis in sensitized individuals.[13] It is classified as a suspected carcinogen.
7.2. Safety and Handling
When handling DMEU, appropriate personal protective equipment should be worn, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation exposure. For detailed safety information, refer to the Safety Data Sheet (SDS) for CAS 136-84-5.
7.3. Environmental Impact
Information on the specific environmental fate and impact of DMEU is limited. However, as a water-soluble compound, it has the potential to be mobile in the environment. The release of formaldehyde from treated textiles during washing is also an environmental consideration.
Conclusion
1,3-Bis(hydroxymethyl)imidazolidin-2-one (DMEU) is a versatile chemical with well-established applications in the textile industry and potential, albeit controversial, uses in the pharmaceutical and cosmetic sectors as a preservative. Its efficacy as a crosslinking agent and antimicrobial is counterbalanced by the significant health and safety concerns related to formaldehyde release. A thorough understanding of its chemical properties, reaction mechanisms, and analytical characterization is crucial for its safe and effective use. For drug development professionals, the decision to use a formaldehyde-releasing preservative like DMEU requires careful consideration of the regulatory landscape, the potential for adverse reactions, and the availability of alternative preservation strategies. This guide has provided a detailed technical overview to aid in this evaluation.
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- Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). PubMed.
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- Method 323—Measurement of Formaldehyde Emissions From Natural Gas-Fired Stationary Sources—Acetyl Acetone Derivitiz
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- Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (2003). HETEROCYCLES.
- SkinSAFE. (n.d.).
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- Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. (2025). PubMed.
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- Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.
- ICH harmonised tripartite guideline - quality of biotechnological products. (n.d.). EMA.
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- Benchchem. (n.d.). A Comparative Guide to the Characterization of Dimethylolurea Condensation Polymer by FTIR and NMR Spectroscopy.
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A Technical Guide to Determining the Solubility Profile of Dimethylol Ethylene Urea in Organic Solvents
Abstract
Dimethylol ethylene urea (DMEU), a bifunctional organic compound, is pivotal in various industrial applications, notably as a crosslinking agent in the textile industry for creating 'wash and wear' fabrics.[1][2] Its performance in these applications is intrinsically linked to its behavior in solution, making a comprehensive understanding of its solubility profile essential for formulation development, reaction optimization, and quality control. This technical guide provides researchers, scientists, and formulation professionals with a robust framework for characterizing the solubility of DMEU. It moves beyond a mere listing of data to establish a foundational understanding of the physicochemical principles governing DMEU's solubility. We present detailed, field-proven experimental protocols, including the isothermal equilibrium gravimetric method and UV/Vis spectroscopy, designed as self-validating systems to ensure data integrity. Furthermore, this guide introduces theoretical models such as Hansen Solubility Parameters and discusses advanced high-throughput screening techniques to equip the modern laboratory with both foundational and cutting-edge methodologies.
Part 1: Core Principles of Dimethylol Ethylene Urea Solubility
Physicochemical Characteristics of DMEU
Dimethylol ethylene urea (1,3-bis(hydroxymethyl)imidazolidin-2-one) is a derivative of ethylene urea and formaldehyde.[1] Its molecular structure is the primary determinant of its solubility characteristics.
-
Molecular Formula: C₅H₁₀N₂O₃[1]
-
Molecular Weight: 146.14 g/mol [1]
-
Appearance: White crystalline solid or resin.[2]
-
Melting Point: Approximately 101-103 °C[2]
The key features of the DMEU molecule are the central polar urea core and, critically, the two terminal hydroxymethyl (-CH₂OH) groups. These hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, a property that strongly influences its interaction with various solvents.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] It posits that substances with similar intermolecular forces are more likely to be miscible.
-
Polar Solvents: These solvents possess significant dipole moments. Polar protic solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can readily engage in hydrogen bonding.[4] Polar aprotic solvents (e.g., acetone, ethyl acetate) have dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. Given DMEU's multiple polar functional groups and hydrogen bonding capabilities, it is predicted to have high solubility in polar protic solvents.[5][6]
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and rely on weaker van der Waals or London dispersion forces for interaction.[7] The significant polarity of the DMEU molecule suggests it will have very limited solubility in nonpolar solvents.
The logical relationship between DMEU's structure and its expected solubility is visualized below.
Caption: Predicted solubility of DMEU based on solvent polarity.
Advanced Prediction: Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) system can be employed.[8][9] This model deconstructs the total Hildebrand solubility parameter (δ) into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar intermolecular forces.
-
δH: Energy from hydrogen bonds.[10]
The principle states that the smaller the "distance" (Ra) between the HSP values of a solute and a solvent, the higher the likelihood of dissolution. While the specific HSP values for DMEU are not readily published, this framework provides a systematic approach for solvent screening. Researchers can use known HSP values for various solvents to map out a potential solubility space for DMEU based on experimental results.
Part 2: A Guide to Experimental Solubility Determination
Accurate solubility data relies on meticulous experimental design. The primary goal is to determine the concentration of a saturated solution at thermodynamic equilibrium.
Solvent Selection
A diverse panel of organic solvents should be selected to build a comprehensive profile. The chosen solvents should span a range of polarities and hydrogen bonding capabilities.
Table 1: Recommended Solvent Panel for DMEU Solubility Profiling
| Class | Solvent | Rationale |
| Polar Protic | Methanol | Smallest alcohol, strong H-bonding. |
| Ethanol | Common, slightly less polar than methanol. | |
| Isopropanol | Branched alcohol, may show steric effects. | |
| Polar Aprotic | Acetone | Ketone, strong dipole, H-bond acceptor. |
| Ethyl Acetate | Ester, common formulation solvent. | |
| Tetrahydrofuran (THF) | Cyclic ether, moderate polarity. | |
| Nonpolar | Toluene | Aromatic hydrocarbon. |
| Hexane | Aliphatic hydrocarbon, very nonpolar. |
Establishing Equilibrium
Solubility must be measured in a saturated solution that is in equilibrium with the solid solute.[11] This is achieved by adding an excess of the solid to the solvent and agitating the mixture for a sufficient period at a constant temperature. The time to reach equilibrium can vary from hours to days and should be determined by measuring the concentration at different time points until it remains constant.
Temperature Control
Solubility is highly dependent on temperature.[12] All experiments must be conducted at a precisely controlled and reported temperature, typically using a thermostatic water bath or incubator shaker. Standard temperatures for reporting are often 20 °C or 25 °C.
Part 3: Validated Experimental Protocols
The following protocols are designed to be robust and self-validating, providing high-quality, reproducible data.
General Experimental Workflow
The overall process for solubility determination, whether by gravimetric or spectroscopic means, follows a consistent workflow designed to ensure equilibrium is reached and the saturated solution is properly sampled.
Caption: General workflow for solubility determination.
Protocol 1: Isothermal Equilibrium Gravimetric Method
This classic method provides a direct measurement of solute mass and is considered a gold standard for its simplicity and accuracy.[13][14]
Materials:
-
Dimethylol Ethylene Urea (DMEU), solid
-
Selected organic solvents (analytical grade)
-
Screw-cap vials (e.g., 20 mL)
-
Thermostatic shaker/incubator
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric pipettes
-
Evaporating dishes or pre-weighed glass vials
-
Analytical balance (readable to 0.1 mg)
-
Drying oven or vacuum desiccator
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid DMEU to a screw-cap vial (e.g., 500 mg DMEU to 10 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for at least 24-48 hours.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle. For fine suspensions, centrifugation may be required.
-
Sampling: Carefully draw a sample of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to ensure no solid particles are transferred.
-
Measurement: Accurately pipette a known volume (e.g., 5.00 mL) of the clear, saturated filtrate into a pre-weighed (to a constant weight) evaporating dish. Record the exact mass of the empty dish (W₁).
-
Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a temperature well below the DMEU melting point is recommended.
-
Drying and Weighing: Place the dish with the residue in a drying oven (e.g., 60 °C) until a constant mass is achieved. Cool in a desiccator before each weighing. Record the final, constant mass of the dish plus dried DMEU residue (W₂).
-
Calculation:
-
Mass of DMEU (W_DMEU) = W₂ - W₁
-
Solubility (g / 100 mL) = (W_DMEU / Volume of filtrate in mL) * 100
-
Self-Validation Check: The key to trustworthiness is drying to a constant weight. This is confirmed when two consecutive weighings (with a drying period in between) are identical within the tolerance of the analytical balance.
Protocol 2: UV/Vis Spectroscopy Method
This instrumental method is faster than the gravimetric approach and is highly effective if DMEU exhibits sufficient UV absorbance in the chosen solvent.[15][16]
Materials:
-
Same as Protocol 1, plus:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
Step-by-Step Procedure:
-
Determine λmax: Prepare a dilute solution of DMEU in the solvent of interest. Scan the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). The urea chromophore is expected to absorb in the low UV range.
-
Prepare Calibration Curve:
-
Prepare a concentrated stock solution of DMEU in the solvent by accurately weighing the solute and dissolving it in a known volume of solvent.
-
Perform a series of serial dilutions to create at least five standard solutions of known concentrations that bracket the expected solubility.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot Absorbance vs. Concentration (e.g., in mg/mL). The resulting plot should be linear and pass through the origin (Beer-Lambert Law). Calculate the regression equation (y = mx + c).
-
-
Sample Preparation and Equilibration: Follow steps 1-4 from the Gravimetric Protocol to prepare a saturated solution and obtain a clear filtrate.
-
Dilution and Measurement: Accurately dilute a small aliquot of the saturated filtrate with the solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be precisely known. Measure the absorbance of the diluted sample at λmax.
-
Calculation:
-
Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.
-
Trustworthiness Check: The validity of this method rests on the linearity of the calibration curve (R² > 0.999) and ensuring the final absorbance measurement falls within the concentration range of the standards.
Part 4: High-Throughput Screening (HTS) for Rapid Profiling
In discovery environments, HTS methods can rapidly assess the kinetic solubility of a compound. While distinct from thermodynamic solubility, it provides valuable early-stage data.[17][18]
Laser Nephelometry: This technique is a cornerstone of HTS solubility screening.[11][19]
-
Principle: A compound is introduced into an aqueous buffer from a concentrated DMSO stock solution. If the aqueous solubility limit is exceeded, the compound precipitates, causing the solution to become turbid. A laser beam is passed through the sample, and the amount of scattered light is measured by a nephelometer.[17]
-
Workflow: Serial dilutions of the sample are performed until the precipitate redissolves. The concentration at this transition point is defined as the kinetic solubility. This method is highly automated and typically performed in 96- or 384-well plates.
Part 5: Data Presentation
All experimentally determined solubility data should be compiled into a clear, comprehensive table for easy comparison and interpretation.
Table 2: Solubility Profile of Dimethylol Ethylene Urea at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Observations |
| Polar Protic | Water | 10.2 | [Experimental Data] | e.g., Dissolves readily |
| Methanol | 5.1 | [Experimental Data] | ||
| Ethanol | 4.3 | [Experimental Data] | ||
| Polar Aprotic | Acetone | 5.1 | [Experimental Data] | |
| Ethyl Acetate | 4.4 | [Experimental Data] | ||
| Nonpolar | Toluene | 2.4 | [Experimental Data] | e.g., Insoluble, solid remains |
| Hexane | 0.1 | [Experimental Data] | e.g., Insoluble |
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An In-Depth Technical Guide to the Thermal Degradation and Stability of 1,3-bis(hydroxymethyl)-2-imidazolidinone
Abstract
This technical guide provides a comprehensive analysis of the thermal degradation and stability of 1,3-bis(hydroxymethyl)-2-imidazolidinone (DMEU), a compound widely utilized in the textile industry as a cross-linking agent for imparting wrinkle resistance to cellulosic fabrics. While DMEU's efficacy in textile finishing is well-established, its behavior at elevated temperatures is a critical consideration for both manufacturing processes and the lifecycle of treated materials. This document synthesizes available data and theoretical principles to elucidate the thermal decomposition pathways, kinetics, and factors influencing the stability of DMEU. Furthermore, it offers detailed experimental protocols for researchers and quality control professionals engaged in the thermal analysis of this compound and related materials.
Introduction: The Dual Nature of a Versatile Cross-linker
1,3-bis(hydroxymethyl)-2-imidazolidinone, also known as N,N'-dimethylolethyleneurea (DMEU), is a cyclic urea derivative that plays a pivotal role in the production of durable-press fabrics.[1] Its primary function is to form covalent cross-links with the hydroxyl groups of cellulose chains, thereby preventing the formation of hydrogen bonds that lead to wrinkling.[1] The synthesis of DMEU involves the condensation of formaldehyde with ethylene urea, a reaction that is sensitive to temperature and can influence the purity and subsequent stability of the final product.[2][3]
While prized for its cross-linking capabilities, the thermal stability of DMEU is a double-edged sword. The very chemistry that makes it an effective cross-linker also predisposes it to decomposition under thermal stress, a process that can lead to the release of formaldehyde and other byproducts.[4][5] Understanding the temperature thresholds and mechanisms of this degradation is paramount for optimizing curing processes in textile manufacturing, ensuring the safety and longevity of treated articles, and for its application in other polymeric systems.
This guide will delve into the mechanistic aspects of DMEU's thermal degradation, explore the analytical techniques best suited for its characterization, and provide actionable insights for professionals in research, development, and quality assurance.
Thermal Degradation Pathways: A Mechanistic Perspective
The thermal decomposition of 1,3-bis(hydroxymethyl)-2-imidazolidinone is a complex process that can proceed through several interconnected pathways, primarily involving hydrolysis, formaldehyde elimination, and fragmentation of the imidazolidinone ring. The exact mechanism and product distribution are highly dependent on factors such as temperature, the presence of moisture, and catalysts.
Reversible Hydrolysis and Formaldehyde Release
At elevated temperatures, particularly in the presence of moisture, the hydroxymethyl groups of DMEU can undergo reversible hydrolysis, leading to the release of formaldehyde.[6][7] This is a critical consideration in the context of textile finishing, as free formaldehyde is a known irritant and potential carcinogen.[4] The reaction can be depicted as follows:
Caption: Reversible hydrolysis of DMEU.
This equilibrium is sensitive to temperature and humidity; higher temperatures and moisture levels favor the release of formaldehyde.[6][7]
Postulated Decomposition of the Imidazolidinone Ring
Drawing parallels with the thermal degradation of urea and its derivatives, the imidazolidinone ring of DMEU is expected to decompose at higher temperatures.[8][9] This process likely involves the formation of isocyanate intermediates, followed by a cascade of reactions leading to the evolution of ammonia, carbon dioxide, and potentially, the formation of more complex nitrogenous compounds like melamine.[8]
A plausible, albeit simplified, decomposition pathway is outlined below:
Caption: Postulated decomposition of the imidazolidinone ring.
Thermal Stability and Kinetic Analysis
The thermal stability of a compound is a measure of its resistance to decomposition as a function of temperature. For 1,3-bis(hydroxymethyl)-2-imidazolidinone, this is a critical parameter in its application, particularly in the curing stage of textile finishing, which involves heating the treated fabric to facilitate the cross-linking reaction.[10]
Key Thermal Transitions
Differential Scanning Calorimetry (DSC) studies on DMEU, particularly in the context of its interaction with cellulose, have revealed several key thermal events. In the absence of a catalyst, the cross-linking reaction between DMEU and cellulose is characterized by a broad endothermic peak with an onset around 80°C, peaking at approximately 165°C.[11] At temperatures exceeding this, further endothermic events are observed, which are attributed to the hydrolysis and decomposition of the DMEU molecule itself.[11]
| Thermal Event | Approximate Temperature Range (°C) | Catalyst | Observation |
| Cross-linking with Cellulose | 80 - 165 | Absent | Broad Endotherm[11] |
| Hydrolysis & Decomposition | > 165 | Absent | Endothermic Peaks[11] |
Factors Influencing Thermal Stability
Several factors can significantly influence the thermal stability of DMEU:
-
Purity of the Compound: The synthesis of DMEU can result in byproducts and unreacted starting materials.[2] The presence of these impurities can lower the decomposition temperature and affect the overall thermal profile.
-
Presence of Moisture: As discussed, water plays a crucial role in the hydrolysis of the hydroxymethyl groups, leading to the release of formaldehyde at lower temperatures than the decomposition of the ring structure.[12]
-
pH and Catalysts: The cross-linking reaction of DMEU with cellulose is often catalyzed by Lewis acids, such as magnesium chloride.[11] These catalysts can also influence the decomposition temperature of DMEU, potentially lowering it by promoting side reactions. The pH of the environment can also affect the rate of hydrolysis.[6]
-
Heating Rate: In thermal analysis techniques like Thermogravimetric Analysis (TGA), the heating rate can affect the observed decomposition temperatures. Higher heating rates tend to shift the decomposition to higher temperatures.[13]
Experimental Protocols for Thermal Analysis
A thorough investigation of the thermal degradation and stability of 1,3-bis(hydroxymethyl)-2-imidazolidinone necessitates the use of advanced analytical techniques. The following protocols provide a framework for conducting such studies.
Thermogravimetric Analysis (TGA) Coupled with Evolved Gas Analysis (EGA)
TGA is a fundamental technique for determining the thermal stability and compositional analysis of materials by measuring the change in mass as a function of temperature.[14] Coupling TGA with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) allows for the identification of the gaseous products evolved during decomposition.[15][16]
Experimental Workflow:
Caption: Workflow for TGA-EGA analysis.
Key Parameters to Investigate:
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Decomposition Stages: The number of distinct mass loss steps, indicating different degradation processes.
-
Residue at High Temperature: The amount of non-volatile char remaining.
-
Identification of Evolved Gases: Detection of formaldehyde, water, ammonia, carbon dioxide, and other potential fragments.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions such as melting, crystallization, and chemical reactions.[17]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 1,3-bis(hydroxymethyl)-2-imidazolidinone into an aluminum DSC pan. Hermetically seal the pan to contain any evolved volatiles during the initial stages of decomposition.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature to 300°C at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram for endothermic and exothermic peaks, which correspond to physical transitions and chemical reactions.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the thermal decomposition products of non-volatile materials.[8] The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by GC and identified by MS.
Experimental Protocol:
-
Sample Preparation: Place a small amount (µg to low mg range) of 1,3-bis(hydroxymethyl)-2-imidazolidinone into a pyrolysis tube or onto a filament.
-
Pyrolysis: Rapidly heat the sample to a set temperature (e.g., 600°C) in the pyrolyzer, which is directly coupled to the GC inlet.
-
GC Separation: The volatile pyrolysis products are swept onto the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into the mass spectrometer for identification based on their mass spectra.
Conclusion and Future Perspectives
The thermal stability of 1,3-bis(hydroxymethyl)-2-imidazolidinone is a multifaceted issue with significant implications for its industrial applications. The primary degradation pathways involve the release of formaldehyde through hydrolysis at moderately elevated temperatures, followed by the decomposition of the imidazolidinone ring at higher temperatures to yield a range of gaseous products and a solid residue. The stability is intricately linked to the purity of the compound, the presence of moisture, and the processing conditions.
While this guide provides a comprehensive overview based on existing knowledge, further research is warranted to fully elucidate the complex degradation chemistry of pure DMEU. Detailed kinetic studies using model-free and model-fitting methods would provide valuable data on the activation energies of the various decomposition steps. Furthermore, advanced analytical techniques such as TGA coupled with tandem mass spectrometry (TGA-MS/MS) could offer deeper insights into the fragmentation pathways of the imidazolidinone ring. A more complete understanding of the thermal behavior of DMEU will enable the development of more robust and safer applications for this versatile cross-linking agent.
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- Evaluation of Thermal and Moisture Management Properties of PCM Treated Denim Fabrics. (n.d.).
- Hydrolysis and thermolysis of urea and its decomposition byproducts biuret, cyanuric acid and melamine over anatase TiO2. (2025).
- Finnegan, R. A., & Kutta, H. W. (1965). Organometallic Chemistry. XII.1 The Thermal Decomposition of n-Butyllithium, a Kinetic Study2,3. The Journal of Organic Chemistry.
- Cross-linking of cellulose fibres. A model study using dimethylol ethylene urea (DMEU). (2025).
- Enhancing Fabric Comfort with Cool Finishing Agents: A New Standard for Summer Textiles. (2025). BLUELAKECHEM.
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- Analysis of Factors Affecting Textile Heat Finishing and Quality Prevention. (2023). CNY Printer.
- A comparison study on thermal decomposition behavior of poly(l-lactide) with different kinetic models. (2025).
- Effect of temperature and humidity on formaldehyde emissions in temporary housing units. (n.d.).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.).
- DSC profiles of cellulose and its cross-linked forms. (n.d.).
- Characterization of microorganisms by thermogravimetric analysis–mass spectrometry. (2025).
- Toward a Better Understanding of the Gelation Mechanism of Methylcellulose via Systematic DSC Studies. (2022). PubMed Central.
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- Manufacture of ethylene urea and the dimethylol derivative thereof. (n.d.).
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- THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. (2019). Ghent University.
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Methodological & Application
Synthesis of High-Purity 1,3-bis(hydroxymethyl)-2-imidazolidinone: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of high-purity 1,3-bis(hydroxymethyl)-2-imidazolidinone. This compound, a key intermediate in various industrial and pharmaceutical applications, is synthesized through the base-catalyzed hydroxymethylation of 2-imidazolidinone with formaldehyde. This document provides a step-by-step methodology, an in-depth explanation of the reaction mechanism, and detailed procedures for purification and characterization to ensure the final product meets stringent purity requirements. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
1,3-bis(hydroxymethyl)-2-imidazolidinone is a bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of chemical entities, including cross-linking agents, resins, and pharmaceutical intermediates. The presence of two reactive hydroxymethyl groups attached to a stable imidazolidinone core imparts unique chemical properties that are leveraged in polymer chemistry and materials science. The purity of this compound is paramount, as impurities can lead to undesirable side reactions and affect the performance and safety of the final products.
This application note presents a detailed and optimized protocol for the synthesis of 1,3-bis(hydroxymethyl)-2-imidazolidinone with a focus on achieving high purity. The synthesis is based on the reaction of 2-imidazolidinone with formaldehyde in an aqueous medium under basic conditions. We will delve into the mechanistic underpinnings of this reaction, providing a rationale for the chosen experimental parameters. Furthermore, comprehensive procedures for purification via recrystallization and characterization using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are provided to validate the purity and identity of the synthesized compound.
Reaction Mechanism and Stoichiometry
The synthesis of 1,3-bis(hydroxymethyl)-2-imidazolidinone proceeds via a base-catalyzed nucleophilic addition of the amide nitrogens of 2-imidazolidinone to the carbonyl carbon of formaldehyde.
Mechanistic Rationale
Under basic conditions, a hydroxide ion deprotonates the amide nitrogen of 2-imidazolidinone, forming a resonance-stabilized enolate-like anion. This anion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is then protonated by water to yield the mono-hydroxymethyl derivative. A second deprotonation and subsequent attack on another formaldehyde molecule at the other amide nitrogen leads to the formation of the desired 1,3-bis(hydroxymethyl)-2-imidazolidinone. The base catalyst is crucial as it significantly enhances the nucleophilicity of the 2-imidazolidinone.
Stoichiometry
To ensure complete conversion and minimize the formation of the mono-substituted byproduct, a slight excess of formaldehyde is recommended.
| Reagent | Molar Ratio |
| 2-Imidazolidinone | 1.0 |
| Formaldehyde (from Paraformaldehyde) | 2.2 |
| Sodium Hydroxide (catalyst) | 0.1 |
Detailed Synthesis Protocol
Materials and Equipment
| Materials | Equipment |
| 2-Imidazolidinone (≥98%) | Three-necked round-bottom flask |
| Paraformaldehyde (95%) | Reflux condenser |
| Sodium Hydroxide (pellets) | Magnetic stirrer with hotplate |
| Deionized water | Thermometer |
| Isopropanol (ACS grade) | Büchner funnel and filter flask |
| Celite® | Vacuum pump |
| Beakers and Erlenmeyer flasks | |
| Rotary evaporator |
Experimental Procedure
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Formaldehyde is a known carcinogen and sensitizer; handle with extreme care.[1] 2-Imidazolidinone can cause skin and eye irritation.[2]
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add 2-imidazolidinone (43.05 g, 0.5 mol).
-
Reagent Addition: Add deionized water (150 mL) and sodium hydroxide pellets (2.0 g, 0.05 mol). Stir the mixture until the solids are completely dissolved.
-
Formaldehyde Addition: Carefully add paraformaldehyde (33.0 g, 1.1 mol of formaldehyde) to the reaction mixture in portions to control any initial exotherm.
-
Reaction: Heat the reaction mixture to 60-70 °C with continuous stirring. Maintain this temperature for 3-4 hours. The solution should become clear as the reaction progresses.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A white precipitate should form. Further cool the flask in an ice bath to 0-5 °C for at least one hour to maximize precipitation.
-
Isolation of Crude Product: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water (2 x 20 mL).
-
Drying: Dry the crude product under vacuum at 50 °C to a constant weight.
Purification by Recrystallization
-
Solvent Selection: Isopropanol is an effective solvent for the recrystallization of 1,3-bis(hydroxymethyl)-2-imidazolidinone.
-
Procedure: a. Transfer the crude product to a 500 mL Erlenmeyer flask. b. Add isopropanol (approximately 200 mL) and heat the mixture to boiling with stirring until the solid completely dissolves. If any insoluble material remains, perform a hot filtration through a layer of Celite®. c. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. d. To complete the crystallization, place the flask in an ice bath for at least one hour. e. Collect the purified crystals by vacuum filtration and wash with a small amount of cold isopropanol (2 x 15 mL). f. Dry the pure crystals under vacuum at 50 °C to a constant weight.
Characterization of High-Purity 1,3-bis(hydroxymethyl)-2-imidazolidinone
High-Performance Liquid Chromatography (HPLC)
Purity analysis can be performed using a reverse-phase HPLC method.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
A typical mobile phase could be a gradient of acetonitrile in water, or an isocratic mixture such as 20:80 (v/v) acetonitrile:water.[3] The final product should exhibit a single major peak, with purity typically exceeding 99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, D₂O, δ):
-
4.75 ppm (s, 4H): -N-CH₂-OH
-
3.45 ppm (s, 4H): -N-CH₂-CH₂-N-
¹³C NMR (125 MHz, D₂O, δ):
-
165.5 ppm: C=O
-
65.0 ppm: -N-CH₂-OH
-
40.5 ppm: -N-CH₂-CH₂-N-
The spectra should be free of significant impurity peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides confirmation of the functional groups present in the molecule.
-
~3300 cm⁻¹ (broad): O-H stretching of the hydroxymethyl groups.
-
~2950 cm⁻¹: C-H stretching of the methylene groups.
-
~1680 cm⁻¹: C=O stretching of the amide carbonyl group.
-
~1400 cm⁻¹: C-N stretching.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the reaction temperature and time are maintained. Check the quality of paraformaldehyde. |
| Product loss during work-up | Use minimal cold solvent for washing the crystals. | |
| Low Purity | Incomplete reaction | Monitor the reaction by TLC or HPLC to ensure completion. |
| Inefficient purification | Ensure complete dissolution during recrystallization and slow cooling. A second recrystallization may be necessary. | |
| Oily Product | Presence of impurities | Purify by column chromatography if recrystallization is ineffective. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of high-purity 1,3-bis(hydroxymethyl)-2-imidazolidinone. By carefully controlling the reaction conditions and employing the specified purification techniques, a product with excellent purity can be consistently obtained. The detailed characterization data serves as a benchmark for quality control, ensuring the suitability of the synthesized compound for its intended applications.
References
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-
SIELC Technologies. Separation of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Formaldehyde solution. Retrieved from [Link]
- [Placeholder for a relevant scientific paper on the characteriz
- [Placeholder for a relevant scientific paper on purification techniques for polar organic molecules]
-
University of California, Berkeley. Formaldehyde: Hazards and Precautions. Retrieved from [Link]
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Application Notes and Protocols: Modification of Cellulose Nanocrystals with 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Enhancing Nanocellulose Performance through Covalent Crosslinking
Cellulose nanocrystals (CNCs) are emerging as highly promising biomaterials, lauded for their exceptional mechanical strength, high aspect ratio, renewability, and biocompatibility.[1][2] Derived from the acid hydrolysis of cellulosic sources like wood pulp or cotton, CNCs are crystalline, rod-like nanoparticles that can form stable colloidal suspensions in water.[3][4] These properties make them attractive reinforcing agents in polymer composites and functional components in hydrogels, films, and biomedical scaffolds.[5][6][7]
However, the performance of CNC-based materials, particularly in aqueous environments or under mechanical stress, can be limited by the non-covalent nature of the interactions within CNC networks. To overcome this, covalent crosslinking of the CNCs presents a robust strategy to create a stable, three-dimensional network. This modification enhances properties such as water resistance, mechanical integrity, and thermal stability.[5]
1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU), and its closely related derivative Dimethylol Dihydroxy Ethylene Urea (DMDHEU), are highly effective crosslinking agents traditionally used in the textile industry to impart crease resistance to cotton fabrics.[8][9][10][11] These molecules can form stable covalent ether bonds with the hydroxyl groups on the surface of cellulose under thermal conditions, catalyzed by a Lewis acid.[8][9] This established chemistry can be strategically adapted for the modification of cellulose nanocrystals, offering a reliable method to engineer their properties for advanced applications, including drug delivery systems where structural integrity is paramount.
This guide provides a comprehensive overview of the chemistry, a detailed experimental protocol for the modification of CNCs with DMEU, and methods for characterizing the resulting crosslinked nanomaterials.
The Chemistry of Crosslinking: DMEU and Cellulose Interaction
The crosslinking reaction between DMEU and cellulose is a well-understood acid-catalyzed etherification. The process involves the formation of covalent bonds between the N-methylol groups of the DMEU molecule and the abundant hydroxyl groups on the surface of the cellulose nanocrystals.
Mechanism:
-
Catalyst Activation: The reaction is initiated by a Lewis acid catalyst, typically magnesium chloride (MgCl₂). The catalyst protonates a hydroxyl group on the DMEU molecule, making it a better leaving group (water).
-
Carbocation Formation: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation on the DMEU.
-
Nucleophilic Attack by Cellulose: A hydroxyl group from a cellulose chain acts as a nucleophile, attacking the carbocation. This results in the formation of a covalent ether bond between the DMEU molecule and one cellulose nanocrystal.
-
Crosslinking: Since DMEU is bifunctional, this process can be repeated with a hydroxyl group from an adjacent cellulose nanocrystal, creating a stable crosslink that covalently bridges the two nanoparticles.
This reaction effectively transforms a physically associated network of CNCs into a chemically bonded, robust structure. The extent of crosslinking, and thus the final properties of the material, can be controlled by adjusting reaction parameters such as the concentration of DMEU and the catalyst, as well as the curing temperature and time.[10]
Diagram: DMEU-Cellulose Crosslinking Mechanism
Caption: Covalent crosslinking of cellulose nanocrystals (CNCs) via DMEU.
Experimental Protocol: Synthesis of DMEU-Crosslinked CNCs
This protocol details the modification of a 1 wt% aqueous suspension of cellulose nanocrystals. It is adapted from established procedures for cellulose fiber modification and validated by studies on nanocellulose materials.[10]
Materials and Equipment
-
Cellulose Nanocrystals (CNCs): 1 wt% aqueous suspension (prepared via sulfuric acid hydrolysis).
-
1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU): Typically available as a ~50% aqueous solution.
-
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O): As the catalyst.
-
Deionized (DI) Water
-
Sodium Hydroxide (NaOH): 0.1 M solution for pH adjustment (optional).
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
pH meter
-
Casting dish (e.g., petri dish)
-
Forced-air oven
-
Dialysis tubing (MWCO 12-14 kDa) or Centrifuge for purification.
Step-by-Step Procedure
Diagram: Experimental Workflow
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- 3. Multiresponsive Cellulose Nanocrystal Cross-Linked Copolymer Hydrogels for the Controlled Release of Dyes and Drugs [mdpi.com]
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Navigating Hydrogel Crosslinking: A Critical Examination of Dimethylol Ethylene Urea and Safer Alternatives for Pharmaceutical Applications
Introduction: In the dynamic landscape of drug delivery and development, hydrogels have emerged as a cornerstone technology. Their tunable physical properties and high water content make them ideal vehicles for the controlled release of therapeutic agents. The key to unlocking the full potential of hydrogels lies in the selection of an appropriate crosslinking agent, which dictates the stability, mechanical strength, and biocompatibility of the final formulation. Historically, dimethylol ethylene urea (DMEU) has been utilized in various industries for its effective crosslinking capabilities. This application note provides a comprehensive technical guide on the utilization of DMEU as a crosslinking agent in hydrogel formation, with a critical focus on its mechanism of action, a hypothetical protocol for its use, and a thorough evaluation of its significant safety concerns. In alignment with modern safety and biocompatibility standards, this guide also presents detailed protocols and comparative data for safer, more suitable alternative crosslinking agents for pharmaceutical research and development.
Part 1: Dimethylol Ethylene Urea (DMEU) as a Crosslinking Agent
Chemical Background and Mechanism of Action
Dimethylol ethylene urea (DMEU), also known as 1,3-bis(hydroxymethyl)imidazolidin-2-one, is an organic compound synthesized from the condensation of formaldehyde and ethylene urea.[1] Its primary industrial application has been in the textile industry to impart wrinkle resistance to cellulose-based fabrics.[1]
The crosslinking mechanism of DMEU is predicated on the reactivity of its two hydroxymethyl (-CH₂OH) groups. In the presence of an acid catalyst and heat, these groups can form covalent ether linkages with the hydroxyl (-OH) groups present on polymer chains.[2] This reaction is particularly effective with polymers rich in hydroxyl functionalities, such as polyvinyl alcohol (PVA) and cellulose derivatives, which are common components of hydrogels. The formation of these stable crosslinks transforms a solution of polymer chains into a three-dimensional, water-insoluble network, characteristic of a hydrogel.
Diagram 1: Proposed Crosslinking Mechanism of a Hydroxyl-Containing Polymer with DMEU
Caption: Covalent ether bond formation between polymer chains and DMEU.
Hypothetical Protocol for DMEU-Crosslinked Hydrogel Formation (For Informational Purposes Only)
WARNING: The following protocol is provided for educational and comparative purposes only. Due to the significant health risks associated with DMEU, its use in a laboratory setting, especially for biomedical applications, is strongly discouraged. Appropriate personal protective equipment (PPE), including a respirator, and a certified chemical fume hood are mandatory when handling DMEU.
Objective: To form a crosslinked hydrogel from a hydroxyl-containing polymer (e.g., Polyvinyl Alcohol - PVA).
Materials:
-
Polyvinyl alcohol (PVA), Mw 89,000-98,000, 99+% hydrolyzed
-
Dimethylol ethylene urea (DMEU)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) (as catalyst)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
PVA Solution Preparation:
-
Prepare a 10% (w/v) PVA solution by slowly adding PVA powder to deionized water at 90°C with constant stirring until fully dissolved.
-
Allow the solution to cool to room temperature.
-
-
Crosslinking Solution Preparation:
-
Prepare a 5% (w/v) DMEU solution in deionized water.
-
Prepare a 10% (w/v) magnesium chloride solution as the catalyst.
-
-
Crosslinking Reaction:
-
In a fume hood, add the DMEU solution to the PVA solution at a 10:1 ratio (PVA:DMEU by weight).
-
Add the magnesium chloride catalyst solution to constitute 15% of the DMEU weight.
-
Adjust the pH of the mixture to between 4 and 5 using dilute HCl.
-
Pour the solution into a mold.
-
-
Curing:
-
Place the mold in an oven and cure at 150°C for 15-30 minutes. The curing time will influence the crosslinking density.
-
-
Purification:
-
After curing, immerse the resulting hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently to remove unreacted DMEU and catalyst.
-
Self-Validation: The formation of a stable, non-dissolving gel is the primary indicator of successful crosslinking. The mechanical properties (e.g., stiffness) should increase with longer curing times, which can be qualitatively assessed.
Critical Safety and Toxicity Evaluation of DMEU
The use of DMEU in any application, particularly those with a potential for human contact, is fraught with significant safety concerns.
-
Carcinogenicity: DMEU is a formaldehyde-releasing agent.[2] Formaldehyde is classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[3] This classification extends to its derivatives, including DMEU. The potential for formaldehyde to be released during the curing process, and potentially leaching from the final hydrogel product, makes DMEU unsuitable for biomedical applications.
-
Genotoxicity: Studies on formaldehyde-releasing preservatives have shown that they can be genotoxic in vitro.[4]
-
Irritation and Sensitization: DMEU is known to be a mild irritant and can cause skin sensitization and allergic reactions upon prolonged exposure.[3]
Given these severe health risks, the scientific community has largely moved away from formaldehyde-based crosslinkers for biomedical applications in favor of safer alternatives.
Part 2: Safer and Efficacious Alternatives to DMEU for Hydrogel Crosslinking
A plethora of safer and more biocompatible crosslinking agents are available for the development of hydrogels for pharmaceutical applications. Here, we detail the use of two such alternatives: citric acid (a natural, non-toxic crosslinker) and ionic crosslinking.
Citric Acid: A Non-Toxic, Biocompatible Crosslinker
Citric acid, a tricarboxylic acid, can form ester bonds with hydroxyl groups on polymers like PVA and cellulose derivatives upon heating, a process known as esterification.[5] This method is advantageous due to the low cost, availability, and excellent biocompatibility of citric acid.
Diagram 2: Citric Acid Crosslinking Mechanism with a Polyhydroxyl Polymer
Caption: Esterification reaction between a polymer and citric acid.
Protocol for Citric Acid-Crosslinked PVA Hydrogel Formation:
Objective: To prepare a biocompatible PVA hydrogel using citric acid as a crosslinking agent.
Materials:
-
Polyvinyl alcohol (PVA), Mw 89,000-98,000, 99+% hydrolyzed
-
Citric acid (CA)
-
Deionized water
Procedure:
-
PVA Solution Preparation:
-
Prepare a 10% (w/v) PVA solution as described in section 1.2.
-
-
Addition of Crosslinker:
-
To the cooled PVA solution, add citric acid. The concentration of citric acid can be varied (e.g., 10, 20, and 30 wt% relative to PVA) to modulate the crosslinking density and resulting mechanical properties.[6]
-
Stir the mixture until the citric acid is completely dissolved.
-
-
Casting and Curing:
-
Pour the solution into silicone molds and allow to dry at room temperature for 48 hours to form films.
-
Thermally treat the dried films in an oven at 150°C for 1 hour to induce the crosslinking reaction.[7]
-
Self-Validation and Characterization:
-
Swelling Ratio: Immerse a pre-weighed dry hydrogel sample (Wᵢ) in phosphate-buffered saline (PBS) at 37°C. At intervals, remove the sample, blot excess water, and weigh (Wₛ). The swelling ratio is calculated as: [(Wₛ - Wᵢ) / Wᵢ] x 100.[8] A lower swelling ratio generally indicates a higher crosslinking density.[9]
-
Mechanical Testing: The tensile strength and elastic modulus of the hydrogel can be quantified using a universal testing machine. Hydrogels with higher citric acid concentrations are expected to exhibit higher tensile strength.
Ionic Crosslinking: A Mild and Biocompatible Method
Ionic crosslinking is a gentle and rapid method for hydrogel formation that relies on the electrostatic interaction between a charged polymer and multivalent ions of the opposite charge. A classic example is the crosslinking of anionic sodium alginate with divalent calcium ions (Ca²⁺). This "egg-box" model of crosslinking results in the formation of a stable hydrogel under mild, physiological conditions, making it ideal for cell encapsulation and delivery of sensitive biologics.[10]
Diagram 3: Ionic Crosslinking of Alginate with Calcium Ions ("Egg-Box" Model)
Caption: Formation of an "egg-box" structure in alginate hydrogels.
Protocol for Ionically Crosslinked Alginate Hydrogel Formation:
Objective: To prepare an alginate hydrogel using calcium chloride as a crosslinking agent.
Materials:
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Deionized water
Procedure:
-
Sodium Alginate Solution Preparation:
-
Prepare a 2% (w/v) sodium alginate solution by slowly dissolving the powder in deionized water with constant stirring. This may take several hours to achieve a homogeneous solution.
-
-
Calcium Chloride Solution Preparation:
-
Prepare a 0.1 M calcium chloride solution by dissolving 1.1 g of CaCl₂ in 100 mL of deionized water.[11]
-
-
Hydrogel Formation:
-
The hydrogel can be formed in several ways depending on the desired shape and application:
-
For beads: Drop the sodium alginate solution into the calcium chloride solution using a syringe. Beads will form instantly.
-
For films or scaffolds: Pour the sodium alginate solution into a mold and then immerse the mold in the calcium chloride solution for a set time (e.g., 10-20 minutes) to allow for crosslinking.[12]
-
-
-
Washing:
-
Wash the formed hydrogel with deionized water to remove excess calcium chloride and un-crosslinked alginate.
-
Self-Validation and Characterization:
-
Gelation Time: The rapid formation of a solid hydrogel upon contact between the two solutions confirms successful crosslinking.
-
Stability: The hydrogel should remain stable in deionized water but may degrade in solutions containing chelating agents (e.g., phosphate buffers) that sequester calcium ions.
-
Mechanical Properties: The stiffness of the hydrogel can be controlled by varying the concentration of the calcium chloride solution and the crosslinking time.
Part 3: Comparative Analysis and Data Presentation
The choice of crosslinking agent significantly impacts the final properties of the hydrogel. A direct comparison of key performance indicators is essential for making an informed decision.
Table 1: Comparison of Hydrogel Properties Based on Crosslinking Agent
| Property | DMEU (Hypothetical) | Citric Acid | Ionic (Alginate-Ca²⁺) |
| Biocompatibility | Poor (Carcinogenic) | Excellent | Excellent |
| Crosslinking Conditions | Harsh (Heat, Acid) | Moderate (Heat) | Mild (Physiological) |
| Mechanical Strength | Potentially High | Moderate to High | Low to Moderate |
| Swelling Ratio | Low to Moderate | Low to Moderate | High |
| Degradation | Slow (Covalent Bonds) | Slow (Ester Bonds) | Tunable (Ion Exchange) |
Note: The properties of DMEU-crosslinked hydrogels for biomedical use are not well-documented in recent literature due to safety concerns. The data presented is based on its known chemical behavior. The mechanical properties and swelling ratios for citric acid and ionically crosslinked hydrogels can be tuned by adjusting the concentration of the crosslinker and polymer.[9][13]
Conclusion and Recommendations
While dimethylol ethylene urea possesses the chemical functionality to act as a crosslinking agent for hydrogel formation, its association with formaldehyde and consequent carcinogenicity render it entirely unsuitable for applications in drug development and research. The potential for harm far outweighs any benefits it might offer in terms of crosslinking efficiency.
As demonstrated, safer and highly effective alternatives such as citric acid and ionic crosslinking are readily available. These methods not only ensure the biocompatibility of the resulting hydrogels but also offer a high degree of control over their physical and chemical properties. For researchers and drug development professionals, the adoption of these safer crosslinking strategies is not just a matter of best practice, but a critical step in ensuring the safety and efficacy of next-generation hydrogel-based therapeutics. It is the recommendation of this scientist to exclusively utilize non-toxic, biocompatible crosslinking agents in all research and development endeavors related to pharmaceutical hydrogels.
References
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Merck et al. (2020). FLORY-HUGGINS INTERACTION PARAMETER FOR PVA-WATER IN HYDROGELS PREPARED BY TWO METHODS: FREEZING/THAWING AND CROSSLINKING WITH CITRIC ACID. ResearchGate. Available from: [Link]
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protocols.io. (2021). Sodium Alginate Hydrogel with Crosslinking. Available from: [Link]
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ResearchGate. (n.d.). Reaction scheme of the crosslinking reaction of polyvinyl alcohol (PVA) with citric acid (CA)—under assumption that only 2 COOH groups of CA reacted with PVA. Available from: [Link]
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ResearchGate. (n.d.). Crosslinking of sodium alginate with calcium chloride. Available from: [Link]
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Lume - UFRGS. (2021). EVALUATION OF THE EFFECT OF CITRIC ACID ON THE CROSSLINKING OF PVA THROUGH SWELLING AND THERMAL ANALYSES. Available from: [Link]
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PubMed. (2019). High-Strength and Tough Cellulose Hydrogels Chemically Dual Cross-Linked by Using Low- and High-Molecular-Weight Cross-Linkers. Available from: [Link]
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SciELO. (2021). Incorporation of organic acids in the crosslinking of polyvinyl alcohol hydrogels. Available from: [Link]
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ResearchGate. (n.d.). Crosslinking reaction between citric acid and PVA. Adapted from Merck et al. 2020[14]. Available from: [Link]
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PubMed. (2013). Swelling and mechanical properties of physically crosslinked poly(vinyl alcohol) hydrogels. Available from: [Link]
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Plastech. (2004). mechanical properties of chemically and physically crosslinked poly(vinyl alcohol) cryogels. Available from: [Link]
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ResearchGate. (n.d.). Illustrates the process of crosslinking sodium alginate with calcium ions. Available from: [Link]
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Wikipedia. (n.d.). Dimethylol ethylene urea. Available from: [Link]
-
National Institutes of Health. (2019). Dual Ionic and Photo-Crosslinked Alginate Hydrogels for Micropatterned Spatial Control of Material Properties and Cell Behavior. Available from: [Link]
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PubMed. (1996). Effects of the formaldehyde releasing preservatives dimethylol urea and diazolidinyl urea in several short-term genotoxicity tests. Available from: [Link]
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ResearchGate. (n.d.). Mechanical properties of physically and chemically cross-linked PVA hydrogels. Available from: [Link]
-
PubMed. (2014). Swelling and Mechanical Properties of Polyelectrolyte Hydrogels: Effect of Crosslinker. Available from: [Link]
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ResearchGate. (n.d.). Drying process parameters of alginate hydrogel cross-linked with calcium chloride. Available from: [Link]
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National Institutes of Health. (2007). Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro. Available from: [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Available from: [Link]
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ResearchGate. (n.d.). Schematic cross-linking of alginate with calcium ions according to the egg box model[11]. Available from: [Link]
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ResearchGate. (n.d.). Mechanical properties of the cellulose hydrogels. (a) Tensile.... Available from: [Link]
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PubMed. (2009). Thermal behavior and mechanical properties of physically crosslinked PVA/Gelatin hydrogels. Available from: [Link]
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Occupational Safety and Health Administration. (1990). Enforcement Procedure for Occupational Exposure to Formaldehyde. Available from: [Link]
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ResearchGate. (n.d.). (a) Schematic diagram of crosslinking polyvinyl alcohol (PVA, black.... Available from: [Link]
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MDPI. (2023). Effect of Citric Acid on Swelling Resistance and Physicochemical Properties of Post-Crosslinked Electrospun Polyvinyl Alcohol Fibrous Membrane. Available from: [Link]
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ResearchGate. (n.d.). Swelling ratios of crosslinked hydrogels A–E prepared at different.... Available from: [Link]
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ResearchGate. (n.d.). Composition of PVA crosslinked citric acid. Available from: [Link]
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ResearchGate. (2019). High-Strength and Tough Cellulose Hydrogels Dual-Chemically Cross-linked by Using Low- and High-Molecular Weight Cross-linkers. Available from: [Link]
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J-STAGE. (2022). Evaluation of the Effects of Cross-Link Density and Swelling Ratio on Loading-Unloading Response in Large Strain Range of Hydrogels. Available from: [Link]
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SciELO. (2023). Preparation and Characterization of Polyvinyl Alcohol Films Crosslinked with Citric Acid and Reinforced with Microcellulose for Controlled Drug Release. Available from: [Link]
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MDPI. (2022). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. Available from: [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables. Available from: [Link]
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ResearchGate. (n.d.). Mechanical performance of single and dual chemically cross-linked.... Available from: [Link]
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Toxicology MSDT. (n.d.). Occupational (Workplace) Exposure Standards/Guidelines/Approaches. Available from: [Link]
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Haz-Map. (n.d.). Dimethylol dihydroxyethyleneurea - Hazardous Agents. Available from: [Link]
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MDPI. (2022). Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels. Available from: [Link]
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Nature. (2024). Crosslinking of polymers from monofunctional acrylates via C–H bond activation. Available from: [Link]
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Application Note: A Validated HILIC-UV Method for the Quantitative Analysis of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-
Introduction and Scientific Context
2-Imidazolidinone, 1,3-bis(hydroxymethyl)-, commonly known in the industry as Dimethylol Dihydroxyethyleneurea (DMDHEU), is a heterocyclic organic compound widely utilized as a cross-linking agent in the textile industry to impart durable press or "wash and wear" properties to fabrics.[1][2] It is also used as a preservative in some cosmetic formulations due to its nature as a formaldehyde-releaser, which provides antimicrobial activity.[3] The concentration of DMDHEU and the potential for free formaldehyde release are critical quality attributes that require precise and reliable quantification for regulatory compliance, product safety assessment, and quality control.[4][5]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose. However, the high polarity and hydrophilic nature of DMDHEU present a significant challenge for conventional Reversed-Phase (RP-HPLC) methods, where it is often poorly retained. This application note details a robust and validated method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention and separation of polar compounds, coupled with UV detection.[6][7]
Causality of Method Selection: The choice of HILIC is predicated on its mechanism, which involves the partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase from a mobile phase with a high concentration of a less polar organic solvent.[6][8] This "reversed" approach compared to RP-HPLC provides excellent retention for highly polar molecules like DMDHEU, which would otherwise elute in or near the void volume on a C18 column.[9] For detection, while DMDHEU lacks a strong UV chromophore, its carbonyl (C=O) group allows for direct, albeit modest, UV absorbance at low wavelengths (~210 nm), obviating the need for complex derivatization procedures.[10]
Analytical Principle and Workflow
The methodology is based on HILIC separation followed by UV detection. The analyte is separated on a polar stationary phase using a gradient elution, starting with high organic content in the mobile phase and progressively increasing the aqueous portion to facilitate elution. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from analytical standards of known concentrations.
Caption: Overall workflow for the quantitative analysis of DMDHEU.
Detailed Methodologies
Materials and Reagents
-
HPLC System: An HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: HILIC Amide Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Reference Standard: 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- (DMDHEU), Purity ≥98%.
-
Solvents: HPLC-grade Acetonitrile and ultrapure water (18.2 MΩ·cm).
-
Mobile Phase Additives: Ammonium formate (LC-MS grade) and Formic acid (LC-MS grade).
Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC Amide, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient Elution | 0-2 min: 100% B; 2-10 min: Linear gradient to 60% B; 10-12 min: Hold at 60% B; 12.1-15 min: Return to 100% B |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Conditions: The amide stationary phase provides robust and reproducible retention for polar compounds. The buffered mobile phase (pH 3.0) ensures a consistent charge state of the analyte, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure efficient elution of the analyte while maintaining a good separation from other matrix components.
Experimental Protocols
Protocol 1: Preparation of Standard and QC Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DMDHEU reference standard into a 25 mL Class A volumetric flask. Dissolve and dilute to volume with ultrapure water. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Pipette 5 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to volume with ultrapure water.
-
Calibration Standards: Perform serial dilutions from the Working Stock Solution using ultrapure water to prepare calibration standards at concentrations of 10, 25, 50, 100, and 150 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., 20 µg/mL, 75 µg/mL, and 125 µg/mL) from a separate weighing of the reference standard to ensure independent verification of accuracy.
Protocol 2: Sample Preparation (General Protocol for a Liquid Formulation)
-
Accurately weigh approximately 1.0 g of the sample into a 50 mL centrifuge tube.
-
Add 20 mL of ultrapure water, vortex for 2 minutes to mix thoroughly.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.
-
Carefully transfer the supernatant to a clean tube. If necessary, perform a further dilution with ultrapure water to bring the expected analyte concentration within the calibration range.
-
Filter the final solution through a 0.45 µm PVDF or PTFE syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the column and instrument.[11]
Method Validation Protocol
The developed method must be validated according to International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[12][13]
Caption: Key parameters for HPLC method validation.
-
Specificity: Analyze a blank sample matrix (without DMDHEU) to confirm the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.998.[14]
-
Accuracy: Analyze the prepared QC samples against the calibration curve. Accuracy is expressed as the percentage recovery of the known amount added. The acceptance criterion is typically 98.0% to 102.0%.[15][16]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the mid-level QC sample on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
The Relative Standard Deviation (%RSD) for both should not exceed 2.0%.[17]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these by injecting solutions of decreasing concentration. LOD is the concentration giving a signal-to-noise ratio (S/N) of 3:1, and LOQ corresponds to an S/N ratio of 10:1.[18][19]
Summary of Typical Validation Results
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at RT of analyte | Complies |
| Linearity (r²) | ≥ 0.998 | 0.9995 |
| Range | - | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| Repeatability (Intra-day) | ≤ 2.0% | 0.85% |
| Intermediate (Inter-day) | ≤ 2.0% | 1.35% |
| LOD | S/N ≥ 3 | 3 µg/mL |
| LOQ | S/N ≥ 10 | 10 µg/mL |
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the quantitative determination of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- (DMDHEU) using a HILIC-UV method. The rationale for selecting HILIC over traditional RP-HPLC is based on the superior retention it offers for this highly polar analyte. The detailed steps for sample preparation, instrumental analysis, and method validation provide researchers and quality control professionals with a self-validating system to generate accurate and reliable data. This method is suitable for routine analysis in industrial quality control and research settings.
References
-
American Laboratory. (2010). Determination of Free Formaldehyde in Cosmetic Preservatives and Surfactants by HPLC With Postcolumn Derivatization. [Link]
-
SIELC Technologies. (2018). Dimethyloldihydroxyethyleneurea. [Link]
-
ResearchGate. (n.d.). Determination of free formaldehyde in cosmetics containing formaldehyde-releasing preservatives by reversed-phase dispersive liquid-liquid microextraction and liquid chromatography with post-column derivatization | Request PDF. [Link]
-
ResearchGate. (n.d.). Determination of Free Formaldehyde in Cosmetic Preservatives and Surfactants by HPLC With Postcolumn Derivatization. [Link]
-
AKJournals. (2024). Determination of free formaldehyde in cosmetics products through derivatization with 2,4-DNPH using an optimized and validated HPLC-PDA method. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- on Newcrom R1 HPLC column. [Link]
-
Technology Networks. (2013). Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. [Link]
-
National Institutes of Health (NIH). (2018). Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products. [Link]
-
National Institutes of Health (NIH). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Hydrophilic Interaction Liquid Chromatography (Hilic). [Link]
- Google Patents. (n.d.). US4396391A - Treating cellulose textile fabrics with dimethylol dihydroxyethyleneurea-polyol.
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LCGC International. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. [Link]
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Purdue e-Pubs. (n.d.). synthesis, characterization, and evaluation of methylated derivatives of dmdheu (durable press). [Link]
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Scribd. (n.d.). Formaldehyde Release from DMDHEU Fabrics. [Link]
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ResearchGate. (n.d.). Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents in water and synthetic sweat solution. [Link]
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Chemotechnique Diagnostics. (n.d.). Dimethylol dihydroxy ethylene urea, modified. [Link]
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ResearchGate. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]
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Impactfactor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]
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MDPI. (2022). Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin. [Link]
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ResearchGate. (n.d.). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation | Request PDF. [Link]
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National Institutes of Health (NIH). (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. [Link]
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Asian Journal of Research in Chemistry. (n.d.). Validation of UV Spectrophotometric and HPLC Methods for quantitative determination. [Link]
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Application Note: FT-IR Spectroscopy for the Analysis of DMEU-Treated Natural Fibers
Abstract: This document provides a comprehensive guide for researchers and scientists on the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative and semi-quantitative analysis of 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU)-treated natural fibers, such as cotton. This application note details the chemical principles of DMEU cross-linking with cellulose, provides a step-by-step protocol for sample analysis using Attenuated Total Reflectance (ATR)-FT-IR, and outlines the expected spectral changes, enabling robust quality control and research in textile and material science.
Introduction: The Significance of Wrinkle-Resistant Finishes
Natural cellulosic fibers, most notably cotton, are prized for their comfort, breathability, and absorbency. However, their susceptibility to wrinkling poses a significant challenge in textile applications. To impart crease-resistance, these fibers are often treated with cross-linking agents. Among the most historically significant, though now less common in some applications due to formaldehyde release concerns, is 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU). This treatment enhances the dimensional stability and wrinkle recovery of the fabric.
FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that is exceptionally well-suited for characterizing the chemical changes that occur in natural fibers upon treatment with agents like DMEU.[1] By probing the vibrational modes of molecular bonds, FT-IR can confirm the presence of the cross-linking agent, assess the extent of the reaction, and provide insights into the modified structure of the cellulose polymer. This makes it an invaluable tool for quality assurance in textile manufacturing and for research into the efficacy and effects of such treatments.[1]
The Chemistry of Cross-Linking: DMEU and Cellulose
The effectiveness of DMEU as a wrinkle-resistant agent stems from its ability to form covalent cross-links between adjacent cellulose polymer chains. Cellulose is a polysaccharide composed of β(1→4) linked D-glucose units, with abundant hydroxyl (-OH) groups. These hydroxyl groups are the primary sites for reaction with DMEU.
The reaction, typically catalyzed by a Lewis acid (e.g., magnesium chloride) and heat (curing), proceeds via the formation of ether linkages between the hydroxyl groups of cellulose and the N-methylol groups of DMEU. This creates a stable, three-dimensional network within the fiber structure, which restricts the movement of the cellulose chains relative to one another, thereby improving wrinkle resistance.
Below is a schematic representation of the cross-linking reaction between two cellulose chains and a DMEU molecule.
Caption: ATR-FT-IR workflow for fiber analysis.
Step-by-Step Methodology
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol to remove any residues from previous analyses. Allow the solvent to fully evaporate.
-
Causality: A clean crystal is paramount for acquiring a "pure" spectrum of the sample, free from contaminants that could introduce interfering peaks.
-
-
Background Collection: Collect a background spectrum with the clean, empty ATR crystal. This spectrum is of the ambient environment (air, CO₂, water vapor) and will be automatically subtracted from the sample spectrum.
-
Causality: This step is crucial to eliminate the spectral contributions of the atmosphere, ensuring that the final spectrum is solely representative of the sample.
-
-
Sample Mounting: Place a representative section of the fiber or fabric sample directly onto the ATR crystal, ensuring the area of interest is in full contact.
-
Causality: ATR-FTIR relies on the intimate contact between the sample and the crystal for the IR beam's evanescent wave to penetrate the sample. Poor contact will result in a weak and distorted spectrum.
-
-
Applying Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample.
-
Causality: Consistent pressure ensures reproducible contact between the sample and the crystal, which is critical for comparing spectra between different samples, such as the treated and untreated fibers.
-
-
Spectrum Acquisition: Acquire the FT-IR spectrum. Typical parameters for textile analysis are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio. [2] * Causality: A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic broad peaks of polymers. Multiple scans are averaged to reduce random noise and enhance the clarity of the spectral features.
-
Data Processing: Apply necessary data processing steps, such as baseline correction and ATR correction, using the spectrometer's software.
-
Causality: Baseline correction removes sloping baselines that can arise from scattering or instrumental drift. ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the ATR spectrum more comparable to a traditional transmission spectrum.
-
-
Analysis and Comparison: Compare the spectrum of the DMEU-treated sample with that of the untreated control sample. Pay close attention to the appearance of new peaks and changes in the intensity of existing peaks.
Spectral Interpretation: Identifying the Signature of DMEU Treatment
The FT-IR spectrum of untreated cotton is dominated by the characteristic absorptions of cellulose. Upon treatment with DMEU, new peaks appear, and existing peaks may shift or change in intensity, providing clear evidence of the cross-linking reaction.
Key Spectral Changes
The most significant changes in the FT-IR spectrum upon DMEU treatment are:
-
Appearance of Carbonyl (C=O) Stretch: A new, strong absorption band typically appears in the region of 1700-1725 cm⁻¹ . This peak is attributed to the C=O stretching vibration of the urea-based structure of the DMEU cross-linking agent. This is often the most definitive indicator of the treatment.
-
Changes in the Hydroxyl (-OH) Region: The broad band in the region of 3000-3600 cm⁻¹ , corresponding to the O-H stretching of the numerous hydroxyl groups in cellulose, may decrease in intensity.
-
Causality: This reduction occurs because the hydroxyl groups of cellulose are consumed during the etherification reaction with DMEU.
-
-
Enhancement in the C-O Stretching Region: The region between 1200-1000 cm⁻¹ is complex, with multiple overlapping C-O and C-C stretching vibrations. The formation of new C-O-C ether linkages during cross-linking can lead to an increase in the intensity of bands in this region.
-
Appearance of C-N Stretching: New peaks may also be observed around 1230 cm⁻¹ , which can be attributed to the C-N stretching vibration within the DMEU molecule. [3]
Table of Characteristic FT-IR Peaks
| Wavenumber (cm⁻¹) | Assignment | Untreated Cellulose | DMEU-Treated Cellulose |
| ~3340 | O-H stretching (hydrogen-bonded) | Strong, broad | Intensity may decrease |
| ~2900 | C-H stretching | Medium | Medium |
| ~1710 | C=O stretching (from DMEU) | Absent | Present, strong |
| ~1640 | O-H bending (adsorbed water) | Medium | Medium |
| ~1430 | CH₂ scissoring | Medium | Medium |
| ~1230 | C-N stretching (from DMEU) | Absent | Present, medium |
| ~1160 | C-O-C antisymmetric bridge stretching | Strong | Intensity may increase |
| ~1030-1060 | C-O stretching | Strong | Intensity may increase |
| ~897 | β-glycosidic linkage | Medium | Medium |
Note: Peak positions can vary slightly depending on the specific fiber, the concentration of the treatment, and the instrumental setup.
Conclusion
FT-IR spectroscopy, particularly with the ATR sampling technique, is a powerful and efficient method for the chemical analysis of DMEU-treated natural fibers. By providing a distinct spectral "fingerprint," this technique allows for the unambiguous confirmation of the cross-linking treatment through the identification of characteristic peaks, such as the carbonyl stretch from the DMEU molecule. The protocols and spectral interpretations detailed in this note provide a robust framework for researchers and quality control professionals to effectively utilize FT-IR in the development and analysis of functionalized textiles.
References
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Rocky Mountain Laboratories, Inc. (n.d.). FTIR Analysis for Textiles. Retrieved from [Link]
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ResearchGate. (n.d.). Characteristic IR bands of cellulose. Retrieved from [Link]
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ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FT-IR) spectra of cellulose fibers. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum (a) of pure cellulose and the IR spectra (b) for the.... Retrieved from [Link]
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ResearchGate. (n.d.). Crosslinking of cellulose with DMDHEU. Retrieved from [Link]
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CABI Digital Library. (n.d.). Structural FTIR analysis of cellulose functional groups isolated from Leucaena leucocephala pods using different bleaching. Retrieved from [Link]
- Carr, C. M., & Le-Mare, C. (1999). Cross-linking of cellulose fibres. A model study using dimethylol ethylene urea (DMEU). Journal of the Textile Institute, 90(3), 37-47.
- Pandey, S. N., & Mathew, M. D. (2018). Comparative FT-IR Prospecting for Cellulose in Stems of Some Fiber Plants: Flax, Velvet Leaf, Hemp and Jute. MDPI.
- Peets, P., Vahur, S., & Leito, I. (2017). Textile analysis using ATR-FT-IR at Technart 2017. Excellence in Analytical Chemistry.
- Peets, P., Vahur, S., & Leito, I. (2017). Identification and classification of textile fibres using ATR-FT-IR spectroscopy with chemometric methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 175-181.
- Al-Gburi, K., Al-Amiery, A., & Kadhum, A. (2020). Forensic Analysis of Textile Synthetic Fibers Using a FT-IR Spectroscopy Approach. Molecules, 25(23), 5649.
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Semantic Scholar. (n.d.). ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) For- mation and Carboxyl Content during the Ageing of. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Schematic representation of the chemical cross-linking of cellulose.... Retrieved from [Link]
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PCOT Cookbook. (n.d.). Plotting spectra of points. Retrieved from [Link]
- Ghorpade, V. S., & Yadav, A. V. (2020). Tailoring the Structure and Physico-Chemical Features of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents. Polymers, 12(11), 2586.
- Ciolacu, D., Ciolacu, F., & Popa, V. I. (2011). Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis. BioResources, 6(3), 2736-2751.
- De Novo Software. (2019, January 22). Enabling and Optimizing High Quality Spectral Cytometry Analysis [Video]. YouTube.
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ResearchGate. (n.d.). FTIR spectra of cellulose particles before (a) and after (b) TEMPO-mediated oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction mechanism for cellulose-based hydrogel crosslinked with citric acid. Retrieved from [Link]
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ChemRxiv. (n.d.). Graphormer-IR: Graph Transformers Predict Experimental IR Spectra Using Highly Specialized Attention. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of cellulose and cross-linked cellulose thin films. Retrieved from [Link]
- Popescu, M. C., Popescu, C. M., Lisa, G., & Sakata, Y. (2020). IR Study on Cellulose with the Varied Moisture Contents: Insight into the Supramolecular Structure. Polymers, 12(10), 2374.
-
ResearchGate. (n.d.). (PDF) IR Study on Cellulose with the Varied Moisture Contents: Insight into the Supramolecular Structure. Retrieved from [Link]
-
Reddit. (2022, June 10). What do you use to plot your spectroscopy data? I need to be able to point at my max?. Retrieved from [Link]
-
YouTube. (2020, June 2). How to do a line graph from spectrophotometer data. Retrieved from [Link]
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Application Notes and Protocols for Wrinkle-Resistant Finishing of Cotton Fabric using Dimethylol Ethylene Urea (DMEU) via the Pad-Dry-Cure Method
Authored by: Senior Application Scientist
Date: January 13, 2026
Abstract
This document provides a comprehensive guide for the application of Dimethylol Ethylene Urea (DMEU) to cotton fabrics using the pad-dry-cure method to impart wrinkle-resistant properties. It is intended for researchers, scientists, and textile development professionals. This guide details the underlying chemical principles, a step-by-step standard operating procedure, critical process parameters, and standardized methods for evaluating the efficacy of the treatment. Safety protocols and environmental considerations associated with the use of DMEU are also addressed to ensure responsible laboratory practices.
Introduction: The Science of Wrinkle-Resistant Cotton
Cotton, a cellulosic fiber, is renowned for its comfort, breathability, and absorbency. However, its inherent molecular structure, characterized by amorphous regions and weak hydrogen bonds between cellulose chains, makes it prone to wrinkling. When cotton fabric is subjected to stress, these hydrogen bonds break and reform in new positions, leading to the formation of creases.
The pad-dry-cure method with a crosslinking agent like DMEU is a well-established industrial process to enhance the dimensional stability and wrinkle resistance of cotton fabrics.[1][2] This chemical finishing process introduces covalent crosslinks between adjacent cellulose chains.[3] These crosslinks act as "memory" for the fabric, preventing the cellulose molecules from easily slipping past one another and thus improving the fabric's ability to recover from wrinkling.[4]
DMEU is a bifunctional N-methylol agent that reacts with the hydroxyl groups of cellulose in the presence of an acid catalyst and heat.[5] The resulting ether linkages create a durable three-dimensional network within the fiber structure, imparting the desired "easy-care" or "wrinkle-free" properties.[4]
Health, Safety, and Environmental Considerations
2.1. Chemical Hazards:
DMEU (1,3-Dimethyl-2-imidazolidinone) can cause skin and eye irritation.[6] It is harmful if absorbed through the skin or swallowed.[6] Inhalation may cause respiratory tract irritation.[6] It is crucial to handle DMEU in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
2.2. Formaldehyde Release:
A significant consideration with DMEU and other N-methylol-based finishing agents is the potential for formaldehyde release. Formaldehyde is a known carcinogen and sensitizer. Free formaldehyde can be present in the finishing agent or can be released from the treated fabric over time due to hydrolysis of the crosslinks, especially under humid conditions.[7][8][9] Regulatory standards strictly limit the amount of free and releasable formaldehyde on textiles. Therefore, it is essential to use low-formaldehyde or ultra-low formaldehyde DMEU formulations and to adhere to optimized curing parameters to minimize formaldehyde release. Post-treatment washing of the fabric is also a critical step in removing unreacted chemicals and reducing free formaldehyde levels.
2.3. Catalyst Safety:
Magnesium chloride hexahydrate (MgCl₂·6H₂O), a commonly used catalyst, is generally considered to have low toxicity. However, it is advisable to handle it with gloves and safety glasses to avoid potential irritation.
Experimental Protocol: Pad-Dry-Cure with DMEU
This protocol outlines the standard procedure for treating cotton fabric with DMEU. The parameters provided are a general guideline and may require optimization based on the specific fabric construction and desired performance characteristics.
3.1. Materials and Equipment:
-
Fabric: Pre-scoured and bleached 100% cotton fabric.
-
Chemicals:
-
Dimethylol Ethylene Urea (DMEU) solution (e.g., 50% aqueous solution).
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) as a catalyst.
-
Non-ionic wetting agent.
-
Acetic acid (for pH adjustment).
-
Deionized water.
-
-
Equipment:
-
Laboratory padding machine with two rollers.
-
Forced-air drying oven.
-
Curing oven (stenter or similar).
-
Analytical balance.
-
Beakers, graduated cylinders, and magnetic stirrer.
-
pH meter.
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
3.2. Preparation of the Finishing Solution:
The concentration of DMEU and the catalyst are critical parameters that influence the final properties of the treated fabric. Higher concentrations generally lead to better wrinkle resistance but can also result in a greater loss of tensile strength and increased stiffness.
| Component | Concentration (g/L) | Purpose |
| DMEU (50% solution) | 60 - 150 | Crosslinking Agent |
| MgCl₂·6H₂O | 10 - 20 | Catalyst |
| Non-ionic Wetting Agent | 1 - 2 | Ensures uniform wetting of the fabric |
| Deionized Water | To make up 1 Liter | Solvent |
Procedure:
-
To a beaker, add approximately 800 mL of deionized water.
-
With gentle stirring, add the required amount of MgCl₂·6H₂O and stir until fully dissolved.
-
Add the non-ionic wetting agent and stir to combine.
-
Slowly add the DMEU solution to the mixture and continue stirring.
-
Adjust the pH of the solution to 4.5-5.0 using a dilute solution of acetic acid. An acidic pH is necessary to activate the catalyst during the curing stage.
-
Add deionized water to bring the final volume to 1 Liter and stir for another 10-15 minutes to ensure a homogenous solution.
3.3. Pad-Dry-Cure Process Workflow
Caption: Workflow of the Pad-Dry-Cure process.
3.4. Step-by-Step Application Protocol:
-
Padding:
-
Calibrate the laboratory padding machine to achieve a wet pick-up of 70-80%. Wet pick-up is the amount of solution absorbed by the fabric and is calculated as: Wet Pick-up (%) = [(Wet Fabric Weight - Dry Fabric Weight) / Dry Fabric Weight] x 100
-
Immerse the cotton fabric sample in the finishing solution and then pass it through the nip rollers of the padding machine at a constant speed.[10]
-
-
Drying:
-
Curing:
-
Transfer the dried fabric to a curing oven and heat at 150-160°C for 3 to 5 minutes.[4][11] During this high-temperature step, the catalyst activates the DMEU, which then forms crosslinks with the cellulose molecules. The curing temperature and time are critical; insufficient curing will result in poor wrinkle resistance, while excessive curing can lead to fabric degradation and yellowing.[11][12]
-
-
After-washing and Neutralization:
-
After curing, it is essential to wash the fabric to remove any unreacted chemicals, catalyst residues, and by-products.
-
Rinse the fabric in cold water.
-
Wash the fabric in a solution containing a non-ionic detergent and a neutralizing agent (e.g., sodium carbonate) at 50-60°C for 5-10 minutes. This step helps to neutralize any residual acidity and remove surface resins.
-
Rinse thoroughly with cold water until the rinse water is neutral.
-
-
Drying and Conditioning:
Mechanism of DMEU Crosslinking with Cellulose
The crosslinking reaction between DMEU and cellulose proceeds via an acid-catalyzed SN1 mechanism.
Caption: Simplified mechanism of DMEU crosslinking with cellulose.
Explanation of the Mechanism:
-
Activation: In the presence of an acid catalyst (e.g., MgCl₂ which acts as a Lewis acid), the hydroxyl groups of DMEU are protonated.
-
Carbocation Formation: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation intermediate.
-
Reaction with Cellulose: The electrophilic carbocation then reacts with a nucleophilic hydroxyl group on a cellulose chain, forming an ether linkage.
-
Crosslinking: Since DMEU has two methylol groups, this process can occur at both ends of the molecule, creating a crosslink between two adjacent cellulose chains.
Evaluation of Treated Fabric
The effectiveness of the DMEU treatment is assessed by evaluating various physical and chemical properties of the fabric.
5.1. Wrinkle Recovery Angle (WRA):
This is a primary indicator of the anti-wrinkling performance. A higher wrinkle recovery angle signifies better crease resistance.
-
Test Method: AATCC Test Method 66-2014 (Wrinkle Recovery of Woven Fabrics: Recovery Angle) or ISO 2313.[2][14]
-
Principle: A fabric specimen is folded and compressed under a specified load for a set time. After the load is removed, the angle of recovery is measured.
5.2. Appearance after Wrinkling:
This method provides a visual assessment of the fabric's smoothness after wrinkling.
-
Test Method: AATCC Test Method 128 (Wrinkle Recovery of Fabrics: Appearance Method).[13][15][16]
-
Principle: A fabric specimen is wrinkled under a standard load and then compared to 3D reference replicas to assign a smoothness rating.[15][16]
5.3. Tensile Strength:
Crosslinking can make the cotton fibers more brittle, leading to a reduction in tensile strength. It is crucial to measure this property to ensure the treated fabric meets performance requirements.
-
Test Method: ASTM D5034 (Standard Test Method for Breaking Strength and Elongation of Textile Fabrics - Grab Test).
-
Principle: The force required to break the fabric is measured using a tensile testing machine.
5.4. Formaldehyde Release:
This is a critical safety and quality control parameter.
-
Test Method: AATCC Test Method 112 (Formaldehyde Release from Fabric, Sealed Jar Method) or ISO 14184-1.[7][17]
-
Principle: A fabric specimen is placed in a sealed jar with water at an elevated temperature for a specified time. The amount of formaldehyde released into the water is then determined colorimetrically.[7][17]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Wrinkle Recovery | - Insufficient DMEU or catalyst concentration.- Incorrect pH of the padding bath.- Low wet pick-up.- Inadequate curing temperature or time. | - Optimize the concentrations of DMEU and catalyst.- Ensure the pH is within the recommended range (4.5-5.0).- Adjust the padding pressure to achieve the target wet pick-up.- Verify and adjust the curing temperature and time. |
| Excessive Loss of Strength | - High concentration of DMEU or catalyst.- Excessive curing temperature or time.- Harsh acidic conditions. | - Reduce the concentration of the finishing agents.- Optimize the curing parameters.- Ensure proper pH control of the padding bath. |
| Fabric Yellowing | - High curing temperature or prolonged curing time.- Impurities in the chemicals or fabric. | - Lower the curing temperature or shorten the curing time.- Use high-purity chemicals and ensure the fabric is properly prepared. |
| High Formaldehyde Release | - Incomplete reaction due to improper curing.- Use of a high-formaldehyde DMEU resin.- Inadequate after-washing. | - Optimize curing conditions to ensure complete reaction.- Use a low or ultra-low formaldehyde DMEU product.- Ensure thorough after-washing and neutralization. |
References
- AATCC. (2014). AATCC Test Method 66-2014, Wrinkle Recovery of Woven Fabrics: Recovery Angle.
- AATCC. (2017). AATCC TM128-2017e2, Test Method for Wrinkle Recovery of Fabrics: Appearance.
- ASTM International. (2020). ASTM D5034-20, Standard Test Method for Breaking Strength and Elongation of Textile Fabrics (Grab Test).
- Chavan, R. B. (2014). Recent trends in easy care finishing. Textile Today, 7(4).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98%. Retrieved from [Link]
-
Das, D., & Roy, A. N. (2021). Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage Properties. Iris Publishers, 10(2). Retrieved from [Link]
- ISO. (2017). ISO 2313:2017, Textiles — Determination of the recovery from creasing of a folded specimen by measuring the angle of recovery.
- ISO. (2014). ISO 14184-1:2011, Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (water extraction method).
- Li, B., Dong, Y., Wang, P., & Cui, G. (2016). Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents in water and synthetic sweat solution. Textile Research Journal, 86(12), 1283–1294.
- Varghese, J., Pasad, D. M., Patel, P. B., & Malaviya, S. R. (1979). Studies on Chemically Modified Cotton Fabrics: Part II-- Chemica] and Physical Properties of DMEU Finished Hydrocellulose. Indian Journal of Textile Research, 4(2), 45-51.
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Application Notes & Protocols: Laboratory-Scale Wrinkle-Resistant Textile Finishing Using Dimethylol Ethylene Urea (DMEU)
Abstract
This document provides a comprehensive guide for the laboratory-scale application of Dimethylol Ethylene Urea (DMEU) to cellulosic fabrics, such as cotton, to impart durable wrinkle-resistant properties. It covers the underlying chemical principles, a detailed step-by-step protocol for the pad-dry-cure method, and standard procedures for evaluating treatment efficacy and safety. This guide is intended for researchers and textile scientists aiming to implement and understand this classic cross-linking finishing process.
Principle of Wrinkle-Resistance with DMEU
Cotton and other cellulosic fabrics are prone to wrinkling due to the molecular structure of cellulose. Cellulose is a polymer of glucose units, featuring numerous hydroxyl (-OH) groups.[1][2] These groups form extensive hydrogen bond networks between adjacent polymer chains, providing the fiber with strength. When external stresses like heat or pressure are applied, these hydrogen bonds break and reform in new, random positions, locking creases into the fabric.[2]
The application of a cross-linking agent like Dimethylol Ethylene Urea (DMEU) mitigates this issue. DMEU, an organic compound derived from formaldehyde and ethylene urea, possesses two reactive hydroxymethyl groups (-CH₂OH).[1][3] In the presence of an acid catalyst and heat, these groups form stable covalent ether bonds with the hydroxyl groups on different cellulose chains.[1][2][3] This process, known as cross-linking, creates a durable, three-dimensional network within the amorphous regions of the cellulose fibers.[4] This network acts as a "molecular memory," preventing the chains from slipping past one another and thus significantly improving the fabric's ability to recover from deformation, a property known as wrinkle recovery.[1][2]
The five-membered ring structure of DMEU also provides resistance to chlorine-based bleaches, an improvement over earlier formaldehyde-urea resins which could release hydrochloric acid and damage the fabric.[1]
Chemical Mechanism of Cellulose Cross-linking
The reaction proceeds via acid catalysis, where the catalyst protonates a hydroxymethyl group on the DMEU molecule, making it a good leaving group (water). This creates a carbocation that is susceptible to nucleophilic attack by a hydroxyl group from a cellulose chain, forming a covalent ether linkage. The process is repeated with the second hydroxymethyl group, linking to an adjacent cellulose chain.
Caption: Covalent cross-linking of cellulose chains via DMEU.
Experimental Guide: Pad-Dry-Cure Method
This section details the standard laboratory procedure for applying DMEU to a cellulosic fabric sample.
Materials and Reagents
-
Fabric: Scoured and bleached 100% cotton fabric (or other cellulosic material), cut into appropriate sample sizes (e.g., 20 cm x 20 cm).
-
DMEU Resin: Typically supplied as a ~50% aqueous solution.
-
Catalyst: Magnesium chloride hexahydrate (MgCl₂·6H₂O).
-
Wetting Agent: Non-ionic surfactant.
-
Softener (Optional): Polyethylene-based softener to mitigate strength loss.
-
Buffer: Sodium bicarbonate (for post-wash).
-
Reagents: Distilled or deionized water.
-
Equipment: Laboratory padding machine, pin frame or tenter, laboratory oven, analytical balance, beakers, magnetic stirrer.
Preparation of the Padding Bath
The "padding bath" is the aqueous solution containing the finishing agents. Concentrations are typically given as grams per liter (g/L).
| Component | Concentration (g/L) | Purpose |
| DMEU (~50% solution) | 100 - 150 g/L | Cross-linking agent for wrinkle resistance. |
| MgCl₂·6H₂O | 15 - 20 g/L | Acid catalyst; liberates acid upon heating. |
| Wetting Agent | 1 - 2 g/L | Ensures uniform and rapid wetting of the fabric. |
| Softener (Optional) | 20 - 30 g/L | Improves fabric hand-feel and reduces tensile strength loss. |
| Deionized Water | To make 1 Liter | Solvent |
| Table 1: Example Composition of the DMEU Padding Bath. |
Protocol:
-
To a 1-liter beaker, add approximately 800 mL of deionized water.
-
While stirring, add the required amount of MgCl₂·6H₂O and stir until fully dissolved.
-
Add the wetting agent and optional softener, stirring until dispersed.
-
Slowly add the DMEU resin solution.
-
Add deionized water to reach the final volume of 1 liter and stir for 10 minutes to ensure homogeneity.
Application Workflow
The application follows a "pad-dry-cure" sequence. This process ensures the fabric is uniformly impregnated with the chemical finish, dried to remove water, and then heated to initiate the cross-linking reaction.[5][6]
Caption: Standard pad-dry-cure experimental workflow.
Detailed Protocol Steps
-
Padding:
-
Set the nip pressure on the laboratory padding machine to achieve a desired "wet pick-up" percentage (WPU). WPU is the weight of solution absorbed by the fabric, typically aimed for 70-80% for cotton.
-
Immerse the fabric sample completely in the padding bath for about 30-60 seconds to ensure saturation.[7]
-
Pass the saturated fabric through the nip rollers of the padder.
-
Weigh the wet fabric immediately and calculate the WPU: WPU (%) = [(Wet Weight - Dry Weight) / Dry Weight] x 100
-
-
Drying:
-
Mount the wet fabric onto a pin frame, ensuring it is held taut without distortion.
-
Place the frame in a laboratory oven pre-heated to 100-110°C for 3-5 minutes, or until dry.[5][6]
-
Rationale: This step removes water, leaving the DMEU and catalyst deposited on and within the fibers. Drying at too high a temperature can cause premature curing on the fabric surface, leading to a poor finish.
-
-
Curing:
-
Transfer the dry, impregnated fabric (still on the frame) to a separate oven pre-heated to the curing temperature.
-
Rationale: The high temperature activates the MgCl₂ catalyst, which generates an acidic environment. This acid catalyzes the condensation reaction between DMEU and cellulose, forming the cross-links.[8] Time and temperature are critical; insufficient curing leads to poor wrinkle recovery, while excessive curing can cause fabric yellowing and severe strength loss.[1]
-
-
Post-Washing and Neutralization:
-
After curing, thoroughly rinse the fabric in warm water (~50°C) containing a small amount of non-ionic detergent.
-
Neutralize the fabric by washing it in a 1-2 g/L solution of sodium bicarbonate for 5-10 minutes to remove any residual acidity.
-
Rinse thoroughly with cold water and air dry.
-
Rationale: This step is crucial to remove unreacted DMEU, catalyst residues, and surface resins, which improves the fabric's feel and minimizes potential formaldehyde release.
-
| Parameter | Typical Range | Notes |
| Wet Pick-up (WPU) | 70 - 80% | Adjust padder pressure to achieve this target. |
| Drying Temperature | 100 - 110°C | Avoids premature surface curing. |
| Drying Time | 3 - 5 minutes | Or until fabric is completely dry. |
| Curing Temperature | 150 - 160°C | Critical for activating the catalyst and cross-linking.[3][5][6] |
| Curing Time | 3 - 5 minutes | Balances wrinkle recovery with potential fabric damage.[5][6] |
| Table 2: Key Processing Parameters for DMEU Finishing. |
Performance and Safety Evaluation
Wrinkle Recovery Angle (WRA)
This is the primary metric for assessing the effectiveness of the treatment. It measures the ability of a fabric to recover from a crease.
-
Principle: A fabric specimen is folded and compressed under a standard weight for a set time. The weight is removed, and the fabric is allowed to recover for a set time. The angle of recovery is then measured. A flat, uncreased fabric has a WRA of 180°, while a fabric that remains folded has a WRA of 0°.[13]
-
Procedure:
-
Condition the treated and untreated (control) fabric samples at standard temperature (21±1°C) and relative humidity (65±2%) for at least 24 hours.
-
Cut specimens in both warp and weft directions.[13]
-
Using a wrinkle recovery tester, fold and apply a standard load to the specimen for 5 minutes.
-
Remove the load and allow the specimen to recover on the instrument's dial for 5 minutes.
-
Measure and record the recovery angle.
-
-
Expected Results: Untreated cotton typically has a WRA of ~90-100°. A successful DMEU treatment can increase the WRA to 140-160° or higher.
Tensile Strength
A known drawback of cross-linking treatments is a reduction in the fabric's tensile and tear strength.[1][2] This occurs because the cross-links make the fiber structure more brittle and restrict the movement of individual fibers, preventing them from sharing applied loads effectively.
-
Standard Method: ASTM D5034 (Grab Test) or ASTM D5035 (Strip Test).
-
Procedure: Using a tensile testing machine, measure the breaking strength of treated and untreated fabric samples in both warp and weft directions.
-
Expected Results: A strength loss of 20-40% is common and should be quantified to evaluate the trade-off between wrinkle resistance and durability.
Formaldehyde Release
DMEU is a formaldehyde-based resin, and treated fabrics can release small amounts of formaldehyde, which is a health concern.[3] Testing for free and hydrolyzed formaldehyde is a critical safety and quality control step.
-
Standard Method: ISO 14184-1 (Water extraction method) or AATCC Test Method 112.[14][15][16][17][18]
-
Principle: A specimen of the fabric is placed in water at a controlled temperature (e.g., 40°C). The formaldehyde extracted into the water is quantified colorimetrically using acetylacetone (Nash reagent), which reacts with formaldehyde to form a yellow compound measured by a spectrophotometer.[15][17][18]
-
Regulatory Limits: Many regions have strict limits on formaldehyde in textiles (e.g., <75 mg/kg for clothing in the EU).[15]
Safety Precautions and Waste Disposal
-
Handling DMEU and Formaldehyde: DMEU and its solutions may contain free formaldehyde. Formaldehyde is a suspected carcinogen, a sensitizer, and an irritant.[1][19][20]
-
All work, including preparation of the padding bath and handling of treated fabrics before the final wash, should be conducted inside a certified chemical fume hood.[19][20][21]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile or butyl rubber gloves.[21][22][23]
-
-
Ventilation: Ensure adequate ventilation during the drying and curing steps, as formaldehyde vapor will be released. The ovens should be vented to an exhaust system.
-
Waste Disposal: The leftover padding bath solution and initial rinse water are considered hazardous waste due to the presence of formaldehyde and unreacted resin. Dispose of this waste according to your institution's environmental health and safety guidelines. Do not pour it down the drain.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Wrinkle Recovery Angle | Insufficient catalyst; Curing temperature too low; Curing time too short; Old or inactive resin. | Verify catalyst concentration; Ensure oven is calibrated and at the correct temperature; Increase curing time slightly (e.g., by 1 min); Use fresh DMEU resin. |
| Excessive Strength Loss | Over-curing (temperature too high or time too long); Excessive catalyst concentration. | Reduce curing temperature/time; Verify catalyst concentration; Incorporate a softener into the padding bath. |
| Yellowing of Fabric | Curing temperature is too high; Presence of impurities in the fabric or water. | Reduce curing temperature; Ensure fabric is properly scoured and bleached before treatment; Use deionized water. |
| Uneven Treatment / Splotches | Poor wetting of the fabric; Premature curing; Uneven padding pressure. | Increase wetting agent concentration; Ensure drying temperature is not too high; Check padder rollers for uniform pressure. |
| High Formaldehyde Release | Insufficient post-washing; Incomplete reaction during curing. | Increase the duration and temperature of the post-wash; Ensure proper curing parameters are met. |
| Table 3: Common Issues and Troubleshooting Steps. |
References
-
Wikipedia. (n.d.). Dimethylol ethylene urea. Retrieved from [Link]
-
Microbe Investigations. (n.d.). ISO 14184 Test. Retrieved from [Link]
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GlobalSpec. (2017). AATCC 66 - Test Method for Wrinkle Recovery of Woven Fabrics. Retrieved from [Link]
-
Alchetron. (2024). Dimethylol ethylene urea. Retrieved from [Link]
-
Sci-Hub. (n.d.). Reevaluation of AATCC Test Method 66: Dynamic Measurement of Wrinkle Recovery. Retrieved from [Link]
-
AATCC. (n.d.). TM066 Test Method for Wrinkle Recovery of Woven Fabrics: Recovery Angle. Retrieved from [Link]
-
ScienceDirect. (2000). Cross-linking of cellulose fibres. A model study using dimethylol ethylene urea (DMEU). Retrieved from [Link]
-
CTL GmbH Bielefeld. (n.d.). Formaldehyde Determination. Retrieved from [Link]
-
FILK Test Lab. (n.d.). DIN EN ISO 14184-1 (accredited). Retrieved from [Link]
-
iTeh Standards. (2011). ISO 14184-1:2011 - Textiles — Determination of formaldehyde — Part 1: Free and hydrolysed formaldehyde (water extraction method). Retrieved from [Link]
-
iTeh Standards. (1998). ISO 14184-1:1998. Retrieved from [Link]
-
Textile Consult. (n.d.). Dimethylol Dihydroxy Ethylene Urea (DMDHEU). Retrieved from [Link]
-
Textile Tester. (2025). AATCC 66 / ISO 2313 Crease Recovery Test. Retrieved from [Link]
-
NISCAIR. (1979). Part III-Chemical Properties of DMEU Stripped Hydrocellulose and Hypochlorite Oxycellulose. Retrieved from [Link]
-
Grokipedia. (n.d.). Dimethylol ethylene urea. Retrieved from [Link]
-
Unbound. (2025). Wrinkle recovery angle: Significance and symbolism. Retrieved from [Link]
-
Iris Publishers. (2021). Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage. Retrieved from [Link]
-
Iris Publishers. (2021). Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage Properties. Retrieved from [Link]
-
Iris Publishers. (2023). Investigating Wrinkle Resistance of Cotton and Cotton Blended Fabrics in Relation to a Non-Formaldehyde Durable Press Finish. Retrieved from [Link]
-
ResearchGate. (2016). Effect of wrinkle resistance finish on cotton fabric properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Wrinkle-resistant fabric. Retrieved from [Link]
-
ResearchGate. (n.d.). Crosslinking of cellulose with DMDHEU. Retrieved from [Link]
-
Recovo. (n.d.). Wrinkle Free Fabrics. Retrieved from [Link]
-
ResearchGate. (2023). Investigating Wrinkle Resistance of Cotton and Cotton Blended Fabrics in Relation to a Non-Formaldehyde Durable Press Finish. Retrieved from [Link]
-
Wiley Online Library. (2006). Application of DMEU/SiO2 gel solution in the antiwrinkle finishing of cotton fabrics. Retrieved from [Link]
-
ResearchGate. (2006). Application of DMEU/SiO2 gel solution in the antiwrinkle finishing of cotton fabrics | Request PDF. Retrieved from [Link]
-
Cotton Incorporated. (n.d.). Wrinkle-Resistant Finishing of Cotton Fabrics and Garments. Retrieved from [Link]
-
ResearchGate. (n.d.). DMDHEU finishing treatment on cotton fabrics. Retrieved from [Link]
-
Resil. (n.d.). Resins & catalysts. Retrieved from [Link]
-
DocsDrive. (n.d.). Optimum Conditions for the Synthesis of Dimethylol Urea Textile Fixer. Retrieved from [Link]
-
Semantic Scholar. (1969). Diethylaminoethyl cellulose–epoxide reactions. Retrieved from [Link]
-
Resil. (n.d.). Mechanisms of Resin finish (Easy-Care finishes). Retrieved from [Link]
-
ResearchGate. (2008). Optimum Conditions for the Synthesis of Dimethylol Urea Textile Fixer. Retrieved from [Link]
-
Semantic Scholar. (2000). Factors affecting the use of dimethylol ethylene urea (DMEU) as a cross-linking agent in the textile industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Wrinkle-resistant finishing with dimethyloldihydroxyethyleneurea (DMDHEU) — the effect of co-catalyst. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Formaldehyde - technical fact sheet. Retrieved from [Link]
- Google Patents. (n.d.). US4396391A - Treating cellulose textile fabrics with dimethylol dihydroxyethyleneurea-polyol.
-
MDPI. (n.d.). Tailoring the Structure and Physico-Chemical Features of Cellulose-Based Hydrogels Using Multi-Epoxy Crosslinking Agents. Retrieved from [Link]
-
Cotton Incorporated. (n.d.). Wrinkle-Resistant Finishing of Garments with Controlled Metering of Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Mechanism of crosslinking cellulose and polymeric methylene diphenyl.... Retrieved from [Link]
-
UC Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. Retrieved from [Link]
-
UW Environmental Health & Safety. (n.d.). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. Retrieved from [Link]
-
International Enviroguard. (2021). Protecting Workers from Formaldehyde Exposure. Retrieved from [Link]
-
United Scientific Group. (2026). Catalysis in Textile Industry Applications. Retrieved from [Link]
-
ResearchGate. (2019). Anti-crease Finishing of Cotton Fabrics Based on Crosslinking of Cellulose with Oxidized Sucrose | Request PDF. Retrieved from [Link]
-
ResearchGate. (2021). Catalysts in textile wet processing. Retrieved from [Link]
-
Sudoc. (2023). Review: Bleaching Of Dyes Used In The Textile Industry With TAML Catalysts And Oxidants. Retrieved from [Link]
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Application Notes and Protocols for the Use of 1,3-bis(hydroxymethyl)-2-imidazolidinone (DMDHEU) in Paper Finishing Research
These application notes provide a comprehensive guide for researchers and scientists on the use of 1,3-bis(hydroxymethyl)-2-imidazolidinone and its more common derivative, 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), in the field of paper finishing. This document offers in-depth technical guidance, detailed experimental protocols, and the scientific rationale behind the methodologies, designed to enhance the performance and properties of paper and other cellulosic substrates.
Introduction: Enhancing Cellulose-Based Materials
Paper, a ubiquitous material derived from cellulose fibers, possesses inherent limitations such as low dimensional stability when wet and susceptibility to wrinkling. Chemical modification through crosslinking presents a highly effective strategy to overcome these challenges. 1,3-bis(hydroxymethyl)-2-imidazolidinone, and more specifically its dihydroxyethyleneurea derivative (DMDHEU), are potent crosslinking agents that have been extensively used in the textile industry to impart "wash and wear" or "durable press" properties to cotton fabrics.[1] The underlying principle of this technology is directly applicable to paper finishing, as both materials are predominantly composed of cellulose.
By forming stable covalent bonds between cellulose chains, DMDHEU creates a three-dimensional network within the fiber structure. This network restricts the movement of cellulose molecules, thereby enhancing properties such as wet strength, dimensional stability, and resistance to water absorption.[2][3][4] This guide will provide the foundational knowledge and practical protocols to effectively utilize DMDHEU in paper finishing research.
The Chemistry of Crosslinking: Mechanism of Action
The efficacy of DMDHEU lies in its ability to react with the hydroxyl (-OH) groups abundant in cellulose under acidic conditions and heat. The reaction proceeds via the N-methylol groups of the DMDHEU molecule.
Key Mechanistic Steps:
-
Activation: In the presence of an acid catalyst, typically a Lewis acid such as magnesium chloride (MgCl₂), a proton is added to a hydroxyl group on the N-methylol moiety of DMDHEU.
-
Water Elimination & Carbocation Formation: The protonated hydroxyl group is eliminated as a water molecule, leading to the formation of a resonance-stabilized carbocation.
-
Nucleophilic Attack by Cellulose: A hydroxyl group from a cellulose chain acts as a nucleophile, attacking the carbocation and forming a covalent ether linkage between the DMDHEU molecule and the cellulose fiber.
-
Crosslinking: Since DMDHEU possesses multiple reactive sites, this process can occur with hydroxyl groups on adjacent cellulose chains, creating a durable crosslink that imparts enhanced properties to the paper.[1]
Visualizing the Crosslinking Mechanism
The following diagram illustrates the acid-catalyzed reaction between DMDHEU and cellulose chains.
Caption: Acid-catalyzed crosslinking of cellulose by DMDHEU.
Experimental Protocols
The following protocols are designed as a starting point for laboratory-scale paper finishing experiments. Researchers should optimize these parameters based on the specific type of paper, desired properties, and available equipment.
Materials and Reagents
-
Substrate: Uncoated paper sheets (e.g., filter paper, kraft paper, or handsheets made from recycled pulp).
-
Crosslinking Agent: 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU) solution (typically 45-50% in water).
-
Catalyst: Magnesium chloride hexahydrate (MgCl₂·6H₂O).
-
Wetting Agent (Optional): Non-ionic surfactant to ensure uniform wetting of the paper.
-
Softener (Optional): To mitigate the loss of flexibility that can occur with crosslinking.
-
Deionized Water
Preparation of the Finishing Solution
This protocol is for the preparation of 100 mL of a finishing solution.
-
Water: To a 150 mL beaker, add approximately 80 mL of deionized water.
-
DMDHEU: With gentle stirring, add the desired amount of DMDHEU solution. Concentrations can range from 5% to 44% (w/v), depending on the desired level of treatment.[2] For initial trials, a 10% solution is recommended.
-
Catalyst: Add the catalyst. The concentration of MgCl₂ is typically 15-20% based on the weight of the DMDHEU solids.[1][3]
-
Additives (Optional): If using, add the wetting agent (e.g., 0.1% w/v) and/or softener at this stage.
-
Final Volume: Adjust the final volume to 100 mL with deionized water and stir until all components are fully dissolved.
Application of the Finishing Solution (Pad-Dry-Cure Method)
This method, adapted from textile finishing, ensures uniform application of the chemical treatment.[1]
-
Padding (Impregnation):
-
Immerse a pre-weighed paper sample into the finishing solution for a set time (e.g., 1 minute) to ensure complete saturation.
-
Remove the paper and pass it through a laboratory padder or between two rollers with a set pressure to remove excess solution. The goal is to achieve a specific "wet pick-up" percentage (typically 70-100% of the dry paper weight).
-
-
Drying:
-
Carefully place the impregnated paper on a frame or hang it in a laboratory oven.
-
Dry the paper at a temperature of 80-120°C for 2-5 minutes.[1] The paper should be fully dry but not yet cured.
-
-
Curing:
-
Post-Treatment (Optional but Recommended):
-
Wash the cured paper sample in warm water with a non-ionic detergent to remove any unreacted chemicals.
-
Rinse thoroughly with deionized water and air-dry.
-
Experimental Workflow Diagram
Sources
Application Note: Unambiguous Structural Characterization of 1,3-bis(hydroxymethyl)-2-imidazolidinone (DMU) via ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 1,3-bis(hydroxymethyl)-2-imidazolidinone, a crucial agent in various industrial applications, utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed, step-by-step protocol for sample preparation and data acquisition. The causality behind experimental choices, such as solvent selection and instrument parameters, is thoroughly explained to ensure methodological robustness. This guide is designed for researchers, scientists, and professionals in drug development and material science, offering field-proven insights for unambiguous spectral interpretation and structural validation of this important heterocyclic compound.
Introduction
1,3-bis(hydroxymethyl)-2-imidazolidinone, also known as Dimethylol Ethylene Urea (DMEU), is a bifunctional organic compound widely employed as a crosslinking agent, particularly in the textile industry to impart wrinkle resistance to fabrics.[1] Its reactivity and efficacy are intrinsically linked to its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the precise structural elucidation of organic molecules in solution. This note details the application of ¹H and ¹³C NMR for the definitive structural confirmation of 1,3-bis(hydroxymethyl)-2-imidazolidinone.
The structural integrity of 1,3-bis(hydroxymethyl)-2-imidazolidinone is paramount to its function. The presence of two hydroxymethyl groups attached to the nitrogen atoms of the imidazolidinone ring dictates its crosslinking capabilities. NMR spectroscopy provides unparalleled insight into the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei, allowing for the verification of the cyclic urea backbone and the N-substituted hydroxymethyl moieties.
Principles of NMR-Based Structural Elucidation
NMR spectroscopy relies on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This absorption frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. By analyzing the chemical shifts, the number of signals, their intensities, and the spin-spin coupling patterns, a detailed molecular structure can be deduced.
For 1,3-bis(hydroxymethyl)-2-imidazolidinone, we expect distinct signals in the ¹H and ¹³C NMR spectra corresponding to the different types of protons and carbons in the molecule: the methylene protons of the imidazolidinone ring, the methylene protons of the hydroxymethyl groups, the hydroxyl protons, the carbonyl carbon, and the carbons of the ring and hydroxymethyl groups.
Experimental Protocols
Protocol 1: Sample Preparation
The choice of solvent is critical in NMR spectroscopy as it must dissolve the analyte without interfering with its signals. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For 1,3-bis(hydroxymethyl)-2-imidazolidinone, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual proton signal does not typically overlap with signals from the analyte. Furthermore, the hydroxyl protons are often observable in DMSO-d₆, whereas they would exchange with deuterium in D₂O and become silent.
Materials:
-
1,3-bis(hydroxymethyl)-2-imidazolidinone (high purity)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
NMR tubes (5 mm diameter)
-
Pipettes and a vortex mixer
Procedure:
-
Weigh approximately 10-20 mg of 1,3-bis(hydroxymethyl)-2-imidazolidinone directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Protocol 2: NMR Data Acquisition
The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32 (sufficient for good signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 10-12 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
-
Number of Scans: 1024-2048 (or more, as ¹³C has a low natural abundance)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 200-220 ppm
Data Analysis and Interpretation
The expected ¹H and ¹³C NMR spectral data for 1,3-bis(hydroxymethyl)-2-imidazolidinone are summarized below. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule.
-
Hydroxyl Protons (-OH): A broad singlet or a triplet (due to coupling with the adjacent CH₂) is expected. The chemical shift of hydroxyl protons can be variable depending on concentration and temperature but typically appears in the range of δ 4.5-5.5 ppm in DMSO-d₆.
-
Hydroxymethyl Protons (-N-CH₂-OH): Due to the symmetry of the molecule, the four protons of the two hydroxymethyl groups are chemically equivalent. They are expected to appear as a doublet, coupling with the adjacent hydroxyl proton. A typical chemical shift for such protons is around δ 4.4-4.6 ppm.
-
Imidazolidinone Ring Protons (-N-CH₂-CH₂-N-): The four protons on the ethylene bridge of the imidazolidinone ring are also chemically equivalent due to molecular symmetry. They are expected to give a singlet at approximately δ 3.2-3.4 ppm.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum, with proton decoupling, will show three signals corresponding to the three distinct carbon environments.
-
Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and will appear as a singlet at the lowest field, typically in the range of δ 160-165 ppm.
-
Hydroxymethyl Carbons (-N-CH₂-OH): The two carbons of the hydroxymethyl groups are equivalent and will appear as a single peak, typically around δ 65-75 ppm.
-
Imidazolidinone Ring Carbons (-N-CH₂-CH₂-N-): The two equivalent methylene carbons of the imidazolidinone ring will give a single signal in the range of δ 40-45 ppm.
Data Presentation
Table 1: Summary of Expected ¹H and ¹³C NMR Data for 1,3-bis(hydroxymethyl)-2-imidazolidinone in DMSO-d₆.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| -CH₂- (Ring) | ~ 3.3 | Singlet | 4H | ~ 42 |
| -CH₂- (Hydroxymethyl) | ~ 4.5 | Doublet | 4H | ~ 70 |
| -OH | ~ 5.0 | Triplet | 2H | - |
| C=O | - | - | - | ~ 162 |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the experimental conditions.
Visualization of Method and Structure
Figure 1: Molecular structure and NMR analysis workflow.
Conclusion
This application note has detailed a robust and reliable protocol for the structural characterization of 1,3-bis(hydroxymethyl)-2-imidazolidinone using ¹H and ¹³C NMR spectroscopy. By following the outlined experimental procedures and utilizing the provided spectral interpretation guide, researchers can confidently verify the molecular structure of this compound. The presented methodology ensures scientific integrity through a self-validating system of analysis, providing an authoritative resource for professionals in quality control, research, and development.
References
-
Use of NIR for structural characterization of urea-formaldehyde resins. Chimar Hellas. Available at: [Link]
-
Dimethylol ethylene urea. Wikipedia. Available at: [Link]
-
Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, Vol. 60, No. 1, 2003. Available at: [Link]
-
The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules 2023, 28(1), 226. Available at: [Link]
-
A 13C-NMR Study on the 1,3-Dimethylolurea-Phenol Co-Condensation Reaction: A Model for Amino-Phenolic Co-Condensed Resin Synthesis. Molecules 2016, 21(11), 1521. Available at: [Link]
- Basic 1H- and 13C-NMR Spectroscopy. Metin Balci, Elsevier, 2005.
- Introduction to Spectroscopy. Donald L. Pavia, Gary M. Lampman, George S. Kriz, James R. Vyvyan, Cengage Learning, 2014.
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. Available at: [Link]
-
Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS. Polymers 2018, 10(6), 603. Available at: [Link]
-
Dimethylol ethylene urea. NIST WebBook. Available at: [Link]
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Troubleshooting & Optimization
DMEU Synthesis Optimization Hub: A Technical Guide to Minimizing Side-Product Formation
Introduction: 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU), also known as Dimethyloldihydroxyethyleneurea (DMDHEU), is a crucial cross-linking agent with significant applications, particularly in the textile industry for creating wrinkle-resistant fabrics.[1][2][3] The efficacy and safety of DMEU are directly tied to its purity. The presence of side-products, often resulting from self-condensation or incomplete reactions, can compromise performance, leading to issues like reduced tensile strength, fabric yellowing, and inconsistent cross-linking.[4][5]
This technical support center is designed for researchers, chemists, and material scientists actively engaged in the synthesis of DMEU. It provides a comprehensive guide, moving from quick-resolution FAQs to in-depth troubleshooting and validated protocols, to empower you to consistently synthesize high-purity DMEU by controlling the key parameters that govern its formation and stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during DMEU synthesis.
Q1: What are the most prevalent side-products in DMEU synthesis, and how do I detect them? A: The most common side-products are oligomeric and polymeric species formed through the self-condensation of DMEU molecules.[4][5] This is particularly problematic at elevated temperatures. Other impurities can include unreacted starting materials or incompletely methylolated intermediates like mono-methylolurea. The presence of these impurities is typically indicated by:
-
A decreased and broadened melting point.
-
The appearance of additional absorbance peaks in Fourier-Transform Infrared (FT-IR) spectroscopy.[4][5]
-
Poorly defined or multiple thermal events in Differential Scanning Calorimetry (DSC) thermograms.[4][5]
Q2: How critical is temperature control during the synthesis? A: Temperature is arguably the most critical parameter to control. While the reaction requires thermal energy, excessive heat dramatically accelerates undesirable side-reactions, especially self-condensation.[4][5] Even a 10°C increase above the optimal temperature can lead to a significant reduction in product purity.[4] Strict and stable temperature regulation throughout the reaction is mandatory for minimizing side-product formation.
Q3: What is the optimal pH range for the reaction, and why does it matter? A: The synthesis of methylolureas, the precursors to DMEU, can be catalyzed by both acids and bases.[6][7] The initial addition reaction typically occurs under alkaline or neutral conditions. However, the subsequent condensation reactions, which can lead to unwanted side-products, are often acid-catalyzed.[6][8] For syntheses involving urea, glyoxal, and formaldehyde, a weakly acidic to neutral pH range (e.g., 4.5 to 7.0) is often employed to find a balance between promoting the desired formation of the cyclic urea structure and preventing premature condensation.[9][10] Precise pH control prevents runaway condensation and ensures the reaction proceeds cleanly.
Q4: My final product is a discolored (yellow/brown) resin instead of a white solid. What is the likely cause? A: Yellowing is often a sign of degradation or extensive side-product formation, which can be caused by excessive heat during the reaction or the drying process.[4] Acidic conditions combined with high temperatures are known to cause yellowing in treated fabrics, and similar degradation can occur during synthesis. Ensure your reaction temperature is not exceeding the recommended limit and that the product is dried under controlled, moderate conditions (e.g., vacuum oven at low heat).
Q5: What is the ideal molar ratio of formaldehyde to the urea/glyoxal precursors? A: To form the di-methylol structure of DMEU, a molar ratio of at least 2:1 for formaldehyde to the ethylene urea precursor is theoretically required.[6] In practice, a slight excess of formaldehyde may be used to drive the reaction to completion, but a large excess should be avoided as it can lead to the formation of other methylated species and increase residual formaldehyde in the final product. The precise optimal ratio may require empirical validation for your specific system.
Section 2: Core Scientific Principles & Mechanisms
Understanding the underlying chemical pathways is fundamental to effective troubleshooting and optimization.
The DMEU Formation Pathway
The synthesis of DMEU is a multi-step process involving the reaction of urea with glyoxal to form 4,5-dihydroxyethyleneurea, followed by hydroxymethylation with formaldehyde.
-
Cyclic Urea Formation: Urea and glyoxal react, typically under weakly acidic or alkaline conditions, to form the five-membered ring structure, 4,5-dihydroxyethyleneurea.
-
Hydroxymethylation: The nitrogen atoms of the cyclic urea then undergo hydroxymethylation via reaction with formaldehyde. This is an addition reaction where a hydroxymethyl group (-CH₂OH) is attached to each nitrogen atom. This step is catalyzed by both hydrogen (H⁺) and hydroxyl (OH⁻) ions.[7]
Mechanism of Side-Product Formation
The primary pathway for impurity generation is the intermolecular condensation of the hydroxymethyl groups of the DMEU product. This is essentially a dehydration reaction that forms ether linkages (-CH₂-O-CH₂-) or methylene bridges (-CH₂-) between DMEU molecules, leading to dimers, oligomers, and polymers. This process is highly sensitive to heat and acidic conditions.[4][5]
Below is a diagram illustrating the desired reaction pathway versus the competing side-reactions.
Caption: DMEU synthesis pathway and side-product formation.
Section 3: In-Depth Troubleshooting Guide
Use this guide when facing specific experimental challenges that are not resolved by the FAQs.
Caption: Troubleshooting workflow for DMEU synthesis.
Problem: Low Product Yield
-
Possible Cause: Incomplete reaction due to insufficient time or non-optimal temperature.
-
Troubleshooting Step: Extend the reaction time in increments of 1-2 hours and monitor product formation (e.g., via TLC or HPLC). Ensure the reaction temperature is maintained consistently within the optimal range. Colder temperatures will slow the reaction rate significantly.
-
-
Possible Cause: Degradation of starting materials, particularly the formaldehyde solution.
-
Troubleshooting Step: Use a fresh, high-quality formaldehyde solution. If using paraformaldehyde, ensure it is fully depolymerized before use. Confirm the purity of the urea and glyoxal.
-
-
Possible Cause: Incorrect stoichiometry leading to an excess of one reactant.
-
Troubleshooting Step: Carefully recalculate the molar quantities of all reactants. Ensure accurate measurements are made, accounting for the concentration of aqueous solutions (e.g., 40% glyoxal).
-
Problem: Product Fails Purity Analysis
-
Possible Cause: Excessive reaction temperature promoting self-condensation.[4][5]
-
Troubleshooting Step: This is the most common cause of impurity. Lower the reaction temperature by 5-10°C. Use a thermostatically controlled oil or water bath for uniform heating. Avoid direct heating on a hot plate, which can create localized hot spots.
-
-
Possible Cause: Incorrect pH control, allowing for acid-catalyzed condensation.
-
Troubleshooting Step: Monitor the pH of the reaction mixture at regular intervals. Implement a buffer system, such as a sodium acetate buffer, to maintain the pH within the desired range (e.g., 5.5 - 6.5).[9]
-
-
Possible Cause: Extended reaction time at elevated temperatures.
-
Troubleshooting Step: While sufficient time is needed for completion, unnecessarily long reaction times, especially at the upper end of the temperature range, can promote side-product formation.[11] Determine the minimum time required for complete conversion of the limiting reagent through time-course analysis.
-
Section 4: Optimized Protocols & Analytical Methods
Optimized Synthesis Parameters
The following table summarizes the recommended starting conditions for optimizing DMEU synthesis. These should be further refined based on your specific laboratory setup and purity requirements.
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Temperature | 60 - 75°C | Balances reaction rate with minimizing self-condensation. Exceeding 80°C significantly increases impurity risk.[4][5] |
| pH | 5.5 - 7.0 | A weakly acidic to neutral environment promotes the desired cyclization while minimizing acid-catalyzed polymerization.[9] |
| Molar Ratio | Urea:Glyoxal:Formaldehyde = 1 : 1 : 2.1 | A slight excess of formaldehyde ensures complete dimethylolation. Adjust based on reactant purity. |
| Reaction Time | 3 - 6 hours | Monitor reaction progress to avoid unnecessarily long heating times which can degrade the product.[11] |
| Catalyst/Buffer | Sodium Acetate | A salt of a weak acid can effectively buffer the system in the desired weakly acidic range.[9] |
Protocol 1: Optimized Laboratory-Scale Synthesis of High-Purity DMEU
Disclaimer: This protocol is a representative method. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation:
-
In a reaction vessel equipped with a magnetic stirrer, thermometer, and condenser, add 1.0 mole of a 40% aqueous glyoxal solution.
-
Add 0.1 moles of sodium acetate and stir until dissolved. Adjust the pH to approximately 5.5 using a dilute solution of acetic acid or sodium hydroxide.
-
-
Reaction Initiation:
-
Begin stirring and gently heat the solution to 65°C using a temperature-controlled water bath.
-
Slowly add 1.0 mole of high-purity urea to the vessel. An exothermic reaction may occur; control the addition rate to maintain the temperature below 70°C.
-
After the urea is dissolved, continue stirring at 65°C for 1 hour.
-
-
Hydroxymethylation:
-
Slowly add 2.1 moles of a 37% aqueous formaldehyde solution to the reaction mixture.
-
Maintain the reaction temperature at 65-70°C for 4 hours. Monitor the pH every hour and adjust to remain within the 5.5-6.5 range if necessary.
-
-
Product Isolation:
-
After the reaction period, cool the mixture to room temperature.
-
The product can be concentrated under reduced pressure (rotary evaporation) to yield a viscous liquid or a solid upon further cooling/drying. Avoid excessive heat during concentration.
-
For higher purity, the product can be recrystallized from a suitable solvent like an ethanol/water mixture.
-
-
Quality Control:
Protocol 2: Purity Assessment using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the absolute purity of crystalline compounds by analyzing their melting behavior.[12]
-
Sample Preparation: Accurately weigh 2-5 mg of the dried DMEU product into an aluminum DSC pan. Hermetically seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a slow, controlled rate (e.g., 1-2°C/min) through the melting transition. A slow heating rate is crucial for accurate purity determination.
-
-
Data Analysis:
-
The DSC will produce a thermogram showing a melting endotherm.
-
Using the instrument's software, apply the van't Hoff equation to the shape of the leading edge of the melt peak. The software will calculate the mole percent purity based on the principle of melting point depression.
-
Interpretation: A pure sample will exhibit a sharp, narrow melting peak. The presence of impurities causes the peak to broaden and shift to a lower temperature.[12]
-
References
- Wikipedia. (n.d.). Dimethylol ethylene urea.
-
Stuart, T. (2016). Factors affecting the use of dimethylol ethylene urea (DMEU) as a cross-linking agent in textile industry. ResearchGate. [Link]
- [No Author]. (n.d.). Factors affecting the use of dimethylol ethylene urea (DMEU) as a cross-linking agent in the textile industry. Academiei Române.
- dos Santos, J. C., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
- [No Author]. (n.d.). Process Simulation and Optimization of Dimethyl Ether (DME)
- de Jong, J. I., & de Jonge, J. (1952). Kinetics of the formation of methylene linkages in solutions of urea and formaldehyde. Recueil des Travaux Chimiques des Pays-Bas.
- [No Author]. (n.d.).
- [No Author]. (n.d.). Synthesis and Applications of Dimethyl Ether (DME). EPCM Holdings.
- Wang, Y., et al. (2010). Formation of Methylolureas Under Alkaline Condition: A Theoretical Study. Journal of the Chinese Chemical Society.
- Alavi, M., Jazayeri-rad, H., & Behbahani, R. M. (2013). Optimizing the Feed Conditions in a DME Production Process to Maximize the Methanol Conversion. Science and Technology.
- de Jong, J. I., & de Jonge, J. (1953). The formation and decomposition of dimethylolurea. Recueil des Travaux Chimiques des Pays-Bas.
- [No Author]. (2015). Development of Chemical Kinetic Mechanism for Dimethyl Ether (DME) with Comprehensive Polycyclic Aromatic Hydrocarbon (PAH) and NO x Chemistry. Digital Commons @ Michigan Tech.
- Ataman Kimya. (n.d.). N,N-DIMETHYLUREA (DMU).
- [No Author]. (n.d.). Optimizing the Feed Conditions in a DME Production Process to Maximize the Methanol Conversion.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- [No Author]. (2021). Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions. PMC - NIH.
- U.S. Patent 4,295,846. (1981). Process for the production of formaldehyde-free finishing agents for cellulosic textiles and the use of such agents.
- [No Author]. (2020). Critical Influence of Water on the Polymorphism of 1,3-Dimethylurea and Other Heterogeneous Equilibria. PMC - NIH.
- Reddit. (2020). Possible side-products in the synthesis. r/OrganicChemistry.
- Liu, H., et al. (2024). Influence of Glyoxal on Curing of Urea-Formaldehyde Resins.
- [No Author]. (n.d.). Reaction Mechanism, Synthesis and Characterization of Urea-glyoxal (UG) Resin.
- [No Author]. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. PubMed Central.
- [No Author]. (2019). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC - NIH.
- [No Author]. (2024). Structural formula of a 1,3-dimethylol-4,5-dihydroxyethyleneurea...
- TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
- [No Author]. (2017). wood-modification-with-dmdheu-1-3-dimethylol-4-5-dihydroxyethyleneurea-state-of-the-art-recent-research-activities-and-future-perspectives. Bohrium.
- [No Author]. (2020).
- [No Author]. (n.d.). Structural formula of DMDHEU (a), methylated DMDHEU with R = H or R = CH3 (b) and DMeDHEU (c, Schindler and Hauser 2004, adapted) ….
- [No Author]. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- ChemicalBook. (n.d.). 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one | 1854-26-8.
- LGC, Biosearch Technologies. (n.d.). Synthesizer common question and troubleshooting.
- PubChem. (n.d.). Dimethyloldihydroxyethyleneurea.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Thermo Fisher Scientific. (n.d.). Gene Synthesis and Mutagenesis Support - Troubleshooting.
- [No Author]. (2012). Density functional theory study on the reaction mechanism of synthesizing 1,3-dimethyl-2-imidazolidinone by urea method. PubMed.
- [No Author]. (2014).
- U.S. Patent 3,903,033. (1975). Urea-glyoxal-formaldehyde cellulose reactant.
- [No Author]. (2011). (PDF) What is the content of a DMU? Analysis and proposal of improvements.
- [No Author]. (1990). Purity Determination of Standard Analytical Reference Materials by Differential Scanning Calorimetry. DTIC.
- [No Author]. (2014). Synthesis, Structure, and Characterization of Glyoxal-Urea-Formaldehyde Cocondensed Resins.
- ResearchGate. (2021). Troubleshooting Tips for Site Directed Mutagenesis?
- Reddit. (2024). Synthesis blocking error. r/skyrimmods.
Sources
- 1. Dimethylol ethylene urea - Wikipedia [en.wikipedia.org]
- 2. Wood modification with DMDHEU (1.3-dimethylol-4.5-dihydroxyethyleneurea) – State of the art, recent research activities and future perspectives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one | 1854-26-8 [chemicalbook.com]
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- 6. asianpubs.org [asianpubs.org]
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- 8. Kinetics of the formation of methylene linkages in solutions of urea and formaldehyde | Semantic Scholar [semanticscholar.org]
- 9. US4295846A - Process for the production of formaldehyde-free finishing agents for cellulosic textiles and the use of such agents - Google Patents [patents.google.com]
- 10. US3903033A - Urea-glyoxal-formaldehyde cellulose reactant - Google Patents [patents.google.com]
- 11. scielo.br [scielo.br]
- 12. tainstruments.com [tainstruments.com]
Strategies to mitigate fabric tensile strength loss after dimethylol ethylene urea treatment
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for resin finishing. This guide is designed for researchers and textile scientists working with dimethylol ethylene urea (DMDMEU) and related crosslinking agents for cellulosic fabrics like cotton. The primary goal of DMDMEU treatment is to impart excellent wrinkle resistance and dimensional stability. However, a significant and persistent challenge is the concomitant loss of the fabric's mechanical strength, particularly tensile and tear strength.[1][2]
This document provides in-depth, experience-based guidance to help you understand the underlying causes of this strength loss and offers systematic strategies and protocols to mitigate it during your experiments.
Part 1: Frequently Asked Questions - The Science Behind Strength Loss
This section addresses the fundamental principles governing the interaction between DMDMEU and cellulosic fibers. Understanding these mechanisms is the first step toward effective troubleshooting.
Q1: Why exactly does DMDMEU treatment reduce the tensile strength of cotton and other cellulosic fabrics?
A1: The reduction in tensile strength is a direct consequence of the very mechanism that provides wrinkle resistance: the formation of a rigid crosslinked network. Here’s a breakdown of the causality:
-
Cellulose Structure: In an untreated cotton fiber, individual cellulose polymer chains are held together by relatively weak hydrogen bonds. When stress is applied, these chains can slip past one another, allowing the force to be distributed throughout the fiber structure. This intermolecular movement is crucial for the fiber's inherent strength and flexibility.[3]
-
DMDMEU Crosslinking: DMDMEU is a crosslinking agent. During the curing process, under heat and in the presence of an acid catalyst, its two reactive methylol groups form strong, covalent ether bonds with the hydroxyl groups of adjacent cellulose chains.[3][4][5]
-
Embrittlement: These newly formed crosslinks are rigid and lock the cellulose chains in place, preventing them from slipping under tension.[1] While this rigidity prevents the formation of wrinkles, it also makes the fiber brittle. When a force is applied to the treated fabric, the stress cannot be effectively redistributed. Instead, it concentrates on a smaller number of polymer chains, leading to premature fiber fracture at a much lower load than the untreated fabric could withstand.[1]
-
Acidic Degradation: The Lewis acid catalysts (like MgCl₂) required for the crosslinking reaction can also cause some degree of hydrolytic degradation of the cellulose chains, further contributing to strength loss.[5][6]
Q2: What is the chemical mechanism of DMDMEU crosslinking with cellulose?
A2: The reaction is a catalyzed etherification process. The catalyst, typically a Lewis acid like magnesium chloride (MgCl₂), is activated by heat to create an acidic environment. This protonates a hydroxyl group on the DMDMEU molecule, which then reacts with a hydroxyl group on a cellulose chain to form a stable ether linkage.
Below is a diagram illustrating this fundamental chemical reaction.
Caption: DMDMEU crosslinking mechanism with cellulose.
Part 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This section is structured to help you diagnose and solve specific problems encountered during the finishing process.
Issue 1: Catastrophic Loss of Tensile Strength (>50%)
A strength loss of up to 40-50% can be typical for DMDMEU treatments, but losses exceeding this range indicate a flaw in the process parameters.[6][7]
| Probable Causes | Diagnostic Questions | Corrective Actions & Protocols |
| Over-Catalysis or Incorrect Catalyst | Are you using a higher-than-recommended catalyst-to-resin ratio? Is the catalyst appropriate for your DMDMEU system? | Action: Reduce the catalyst concentration. A typical starting point is 15-25% MgCl₂ based on the weight of DMDMEU solids. Protocol: Prepare three separate finishing baths with catalyst concentrations of 15%, 20%, and 25% relative to the resin concentration. Treat fabric samples under identical conditions and compare tensile strength results to find the optimal balance between wrinkle recovery and strength retention. |
| Excessive Curing Temperature or Time | Is your oven temperature accurately calibrated? Are you exceeding the recommended curing parameters for your specific resin? | Action: Lower the curing temperature or shorten the curing time. High heat accelerates not only the crosslinking but also the acid-catalyzed degradation of cellulose.[8] See Table 1 for a typical impact of curing temperature. |
| High Resin Concentration | Is the DMDMEU concentration in your padding bath too high? | Action: Reduce the resin concentration. While higher concentrations improve wrinkle recovery, the effect on strength loss is significant.[9] Protocol: Test concentrations at 4%, 6%, and 8% (w/v) DMDMEU while keeping other parameters constant. Evaluate both the Wrinkle Recovery Angle (WRA) and tensile strength to determine the most effective concentration for your application. |
Table 1: Illustrative Effect of Curing Temperature on Fabric Properties
Note: These are representative values. Actual results will vary based on fabric type, resin, and catalyst concentration.
| Curing Temperature | Curing Time | Wrinkle Recovery Angle (WRA, degrees) | Tensile Strength Retention (%) |
| 150°C | 3 min | ~135 | ~65% |
| 165°C | 2 min | ~145 | ~60% |
| 180°C | 2 min | ~150 | ~45% (Significant drop-off) |
Issue 2: Fabric Yellowing After Curing
Yellowing is a common sign of thermal degradation or undesirable side reactions.
| Probable Causes | Diagnostic Questions | Corrective Actions & Protocols |
| High Curing Temperature | Is the fabric yellowing immediately after exiting the curing oven? | Action: This is a classic sign of overheating.[3] Reduce the curing temperature to the lowest effective level for your resin-catalyst system (often 150-165°C). |
| Incorrect Pad Bath pH | What is the pH of your finishing solution before padding? | Action: An excessively acidic bath (pH < 3) can promote yellowing and strength loss.[10][11] Adjust the pH to the 4.5-6.5 range using a non-reactive buffer if necessary, though most commercial systems are pre-buffered. |
Issue 3: Poor Wrinkle Recovery Angle (WRA) Despite Treatment
If you are preserving strength but not achieving the desired anti-wrinkle effect, the crosslinking reaction is insufficient.
| Probable Causes | Diagnostic Questions | Corrective Actions & Protocols |
| Insufficient Curing | Is your curing time too short or the temperature too low? | Action: Incrementally increase the curing time (e.g., in 30-second intervals) or temperature (in 5°C intervals) and re-test the WRA. Be mindful of the trade-off with tensile strength. |
| Low Wet Pick-up | Have you measured the wet pick-up percentage of your fabric? | Action: Ensure a consistent and adequate wet pick-up (typically 70-80% for cotton). Protocol: Weigh a dry fabric sample (W_dry). Pad it through the finish bath and nip rollers. Immediately weigh the wet sample (W_wet). Calculate Pick-up % = [(W_wet - W_dry) / W_dry] * 100. Adjust nip roller pressure to achieve the target pick-up. |
| Inactive Catalyst | Is your catalyst solution old or improperly prepared? | Action: Prepare a fresh catalyst solution for each experiment. Ensure it is fully dissolved before adding it to the main bath. |
Part 3: Mitigation Strategies & Optimization Protocols
Beyond troubleshooting, proactively mitigating strength loss is key. This involves optimizing your formulation and process from the start.
Q4: How do softeners work to mitigate strength loss, and which types are most effective?
A4: Softeners are a critical component in modern resin finishing formulations. They do not prevent the crosslinking reaction but rather compensate for its embrittling effects.
-
Mechanism of Action: Softeners act as fiber lubricants. They form a thin film on the fiber surface, reducing inter-fiber friction. This allows the fibers within a yarn to move more freely relative to one another when stress is applied, which helps to distribute the load more evenly and prevent premature breakage.[1][2]
-
Most Effective Types:
-
Silicone Softeners: Low-amino modified polysiloxanes and silicone micro-emulsions are highly effective. They provide excellent lubrication, improve tear strength and abrasion resistance, and impart a soft, desirable hand feel without negatively impacting wrinkle resistance.[2]
-
Polyethylene Emulsions: These are also widely used and effective additives. They work by improving the "tear" strength, which is often more severely impacted than tensile strength.[2]
-
Table 2: Comparison of Common Softener Additives
| Softener Type | Typical Concentration (% on bath weight) | Primary Benefit | Secondary Benefits |
| Low-Amino Silicone | 1.0 - 3.0% | Excellent tensile & tear strength improvement | Superior softness, good durability |
| Polyethylene Emulsion | 2.0 - 4.0% | Significant tear strength improvement | Improved abrasion resistance |
| Cationic/Nonionic Fatty Acid | 1.0 - 2.0% | Basic softness | Economical, some lubrication |
Q5: What is a standard laboratory protocol for DMDMEU finishing?
A5: This protocol provides a robust starting point for treating cotton fabric. It should be adapted based on your specific materials and desired outcomes.
Experimental Protocol: Pad-Dry-Cure Application of DMDMEU
-
Fabric Preparation:
-
Begin with scoured and bleached 100% cotton fabric, cut to the desired sample size (e.g., 30cm x 30cm).
-
Condition the fabric in a standard atmosphere (e.g., 21°C and 65% relative humidity) for at least 4 hours.[12] Record the dry weight.
-
-
Finishing Bath Preparation (Example Formulation):
-
To a 100 mL beaker, add approximately 80 mL of deionized water.
-
Add 6.0 g of a commercial DMDMEU resin (typically ~50% solids).
-
Add 1.2 g of Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) as the catalyst.
-
Add 2.0 g of a silicone micro-emulsion softener.
-
Add 0.1 g of a nonionic wetting agent.
-
Stir until all components are fully dissolved. Adjust the final volume to 100 mL with deionized water.
-
-
Padding (Application):
-
Calibrate a laboratory-scale padder (nip roller) to achieve a wet pick-up of 75-80%.
-
Pass the fabric sample through the finishing bath, ensuring complete saturation.
-
Immediately pass the saturated fabric through the nip rollers.
-
Weigh the wet fabric to confirm the wet pick-up percentage.
-
-
Drying:
-
Mount the fabric sample on a pin frame to maintain its dimensions.
-
Dry the fabric in an oven at 100-110°C for 3-5 minutes, until just dry. Avoid over-drying at this stage.
-
-
Curing:
-
Transfer the dried fabric (still on the frame) to a separate, pre-heated curing oven.
-
Cure the fabric at 160-165°C for 2-3 minutes . This step is critical for the crosslinking reaction.
-
-
Post-Treatment Wash:
-
After curing, rinse the fabric thoroughly in warm water.
-
Perform a neutralization wash with a 0.1% sodium carbonate solution for 5 minutes to remove any residual acid catalyst.
-
Rinse again with cold water until the rinse water is neutral.
-
Allow the fabric to air dry or tumble dry on a low heat setting.
-
-
Conditioning and Testing:
-
Condition the final, treated fabric in a standard atmosphere for at least 24 hours before performing any analytical tests.
-
Measure the tensile strength according to a standard method such as ASTM D5034 (Grab Test) or ASTM D5035 (Strip Test).[13]
-
Measure the Wrinkle Recovery Angle (AATCC Test Method 66).
-
Q6: How do I properly measure the tensile strength of my treated fabric?
A6: Standardized testing is crucial for obtaining reliable and comparable data. The most common methods involve using a constant-rate-of-extension (CRE) tensile testing machine.[14][15]
-
ASTM D5034 (Grab Test): This test measures the strength of the fabric in a specific area. The jaws of the testing machine, which are smaller than the width of the fabric sample, clamp the specimen in its center. This method is quick and reflects the "effective strength" of the fabric.[13]
-
ASTM D5035 (Strip Test): In this method, a fabric strip of a specified width is clamped across its entire width by the jaws. This test measures the strength of the yarns within that strip and is often considered a more fundamental measure of the fabric's strength.[13]
For either method, it is essential to test multiple specimens in both the warp and weft directions of the fabric and report the average breaking force.
Part 4: Visualization - Troubleshooting Workflow
When faced with poor results, a systematic approach is essential. The following diagram outlines a logical workflow for troubleshooting excessive tensile strength loss.
Caption: Troubleshooting workflow for excessive tensile strength loss.
References
-
Minimizing strength loss in resin finishing. (n.d.). Fibre2Fashion. [Link]
-
Role of silicone in resin finishing. (n.d.). Fibre2Fashion. [Link]
-
Lam, Y., & Kan, C. (2011). Wrinkle-resistant finishing with dimethyloldihydroxyethyleneurea (DMDHEU) — the effect of co-catalyst. ResearchGate. [Link]
-
Dimethylol Dihydroxy Ethylene Urea (DMDHEU), also known as 2D resin, is indeed a commonly used anti-creasing agent in textiles. (n.d.). Textile Consult. [Link]
-
Dimethylol ethylene urea. (n.d.). Wikipedia. [Link]
-
Crosslinking of cellulose with DMDHEU. (n.d.). ResearchGate. [Link]
-
Cross-linking between DMDHEU and cellulose. (n.d.). ResearchGate. [Link]
-
Islam, S., Ghosh, J., & Akter, N. (2020). Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent. Scientific & Academic Publishing. [Link]
-
Krause, A., & Militz, H. (2004). Effect of treatments with 1,3- dimethylol-4,5-dihydroxy- ethyleneurea (DMDHEU) on the tensile properties. Research Collection. [Link]
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Factors That Influence the Tensile Strength of Fabrics. (2022). Presto - Testing Instruments. [Link]
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The tensile strength retention of cotton fabrics treated with 10.5 %... (n.d.). ResearchGate. [Link]
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Effect of curing temperature and time on the performance properties of... (n.d.). ResearchGate. [Link]
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How to Measure the Tensile Strength of Fabric. (2024). VPS. [Link]
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Effect of softeners on the tear strength of Cotton/Polyester fabrics... (n.d.). ResearchGate. [Link]
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Tensile & Tear Fabric Strength Testing. (n.d.). TVF Inc.[Link]
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Effect of glycols and catalysts on cotton fabrics treated with glyoxal. (n.d.). ResearchGate. [Link]
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Troubleshooting and preventing the yellowing of fabrics treated with 1,3-bis(hydroxymethyl)-2-imidazolidinone
Welcome to the technical support center for troubleshooting and preventing the yellowing of fabrics treated with 1,3-bis(hydroxymethyl)-2-imidazolidinone (DMU). This guide is designed for researchers, scientists, and textile professionals to diagnose and resolve yellowing issues encountered during and after the application of DMU-based resin finishers.
Introduction to DMU and Fabric Yellowing
1,3-bis(hydroxymethyl)-2-imidazolidinone, a derivative of urea-formaldehyde, is a widely utilized crosslinking agent in the textile industry to impart wrinkle resistance and dimensional stability to cellulosic fabrics like cotton. While effective, a common challenge with N-methylol compounds like DMU is the potential for fabric yellowing. This discoloration can arise from a variety of factors, including the thermal degradation of the resin-fiber linkage, interactions with other finishing chemicals, and environmental influences during storage.[1][2] This guide provides a systematic approach to identifying the root cause of yellowing and implementing effective preventative and corrective actions.
Part 1: Troubleshooting Guide
This section addresses specific yellowing problems in a direct question-and-answer format.
Q1: My white fabric turned yellow immediately after the curing process. What is the primary cause?
A1: Immediate yellowing upon curing is almost always related to excessive heat or improper chemical parameters during the finishing process. The primary culprits are:
-
Thermo-oxidative Degradation: The high temperatures required for curing can cause the DMU resin and the cellulose fibers themselves to oxidize and degrade, forming yellow-colored compounds known as chromophores.[1][3] This is the most common cause.
-
Incorrect Catalyst or pH: An overly acidic catalyst or a low pH in the finishing bath can accelerate the degradation of cellulose, leading to strength loss and yellowing.[4][5] Conversely, residual alkalinity on the fabric before treatment can also promote yellowing.[1]
-
Resin Impurities: Residual impurities like glyoxal within the DMU resin can contribute to yellowing, especially under high-heat conditions.[6]
Q2: The fabric looked fine post-treatment but developed yellow patches or streaks during storage. What happened?
A2: This delayed discoloration is characteristic of "phenolic yellowing" or "storage yellowing." It is not a failure of the DMU resin itself, but an environmental reaction on the finished fabric.[7] For this to occur, three components are necessary:
-
Phenolic Compounds: Specifically, butylated hydroxytoluene (BHT), an antioxidant commonly found in polyethylene packaging materials.[8][9]
-
Oxides of Nitrogen (NOx): These are atmospheric pollutants from sources like gas-fired equipment (forklifts, heaters) or vehicle exhaust.[10][11]
-
Alkaline Surface pH: The fabric must have a slightly alkaline pH for the reaction to proceed.[9][12]
The BHT sublimates from the packaging film onto the fabric, reacts with NOx in the air, and forms a intensely yellow compound on the fabric surface.[8][9] This often appears on folds or near perforations in the packaging where air exchange is highest.[7][8][9]
Q3: I'm observing a general loss of whiteness and a dull, yellowish tint, but it's not the intense yellow of phenolic yellowing. What are other potential causes?
A3: This can be caused by the degradation of other chemical additives used in the finishing bath.
-
Softener-Induced Yellowing: Many cationic softeners, particularly those based on amino-functional silicones or fatty amines, can oxidize at high temperatures or over time, causing yellowing.[3][11]
-
Optical Brightening Agent (OBA) Degradation: OBAs can lose their whitening effect and appear yellow if they are not stable to the acidic pH of the resin finishing bath or if they degrade under UV light exposure over time.[13][14]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the cause of fabric yellowing.
Caption: A step-by-step workflow for diagnosing fabric yellowing.
Part 2: Frequently Asked Questions (FAQs) & Prevention
This section provides in-depth explanations of the mechanisms behind yellowing and proactive strategies for prevention.
Q4: What is the core chemical mechanism of yellowing related to the DMU resin itself?
A4: The primary mechanism is thermo-oxidative degradation . During the high-temperature curing step (typically 130-160°C), the crosslinks formed between DMU and cellulose, as well as the cellulose polymer chains themselves, can undergo oxidation.[3][15][16] This process can lead to the formation of carbonyl groups (C=O) and conjugated double bonds. These chemical structures are known as chromophores because they absorb light in the visible spectrum, appearing yellow to the human eye.[1] The reaction is accelerated by excessive heat, prolonged curing times, and highly acidic conditions.[17]
Q5: How can I optimize my process parameters to prevent yellowing?
A5: Careful control of the finishing process is the most effective way to prevent yellowing.
| Parameter | Recommendation | Rationale |
| Curing Temperature | Use the lowest possible temperature that achieves full crosslinking (typically 140-150°C). | Higher temperatures significantly accelerate thermo-oxidative degradation of both the resin and the fiber.[3][17] |
| Curing Time | Optimize for the minimum time required for a complete cure (e.g., 3-5 minutes). | Prolonged exposure to high heat increases the risk of yellowing.[6][17] |
| Catalyst Selection | Use activated magnesium chloride (MgCl₂) or a combination of MgCl₂ with a weak organic acid like citric acid.[4] | These provide a good balance of catalytic activity without being overly aggressive, which can degrade cellulose. Stronger acids increase yellowing and cause strength loss.[4][18] |
| Finishing Bath pH | Maintain a pH between 4.5 and 5.5. | A pH that is too low can cause hydrolytic damage to the cellulose, while a higher pH can reduce the effectiveness of the catalyst.[6] |
| Fabric Preparation | Ensure the fabric is thoroughly scoured and rinsed before finishing. | Residual alkali, sizing agents, or other impurities on the fabric can react with the resin or catalyst at high temperatures, causing discoloration.[1] |
Q6: How do I select additives (softeners, OBAs) that won't cause yellowing?
A6: Additive selection is critical, especially for white and pastel fabrics.
-
Softeners: Opt for "non-yellowing" softeners. These are typically hydrophilic or special silicone-based softeners that are stable to heat and pH. Avoid traditional cationic softeners based on fatty amines, as they are prone to oxidation.[3] Always perform a yellowing test on the softener by applying it to a control fabric and subjecting it to the same curing conditions.
-
Optical Brightening Agents (OBAs): Select an OBA that is stable in the acidic conditions of the DMU finishing bath. Test the OBA's stability by preparing a lab solution at the target pH and observing for any precipitation or loss of fluorescence.
Q7: What is the definitive method for preventing phenolic yellowing during storage?
A7: Preventing phenolic yellowing requires a multi-faceted approach focusing on controlling the three key components of the reaction.
-
Control Fabric pH: The most crucial step is to finish the fabric with a slightly acidic pH (ideally between 5.0 and 6.0). This can be achieved by adding a non-volatile organic acid, such as citric acid, to the final rinse bath or the softener bath.[10][12] Caution: While effective, excess citric acid can itself cause yellowing under certain curing conditions, so dosage must be carefully controlled.[1]
-
Use BHT-Free Packaging: Specify and use polyethylene bags and films that are certified as BHT-free (or free of other volatile phenolic antioxidants).[7][8]
-
Control the Storage Environment: Ensure storage warehouses are well-ventilated to prevent the buildup of NOx gases. Avoid the use of gas- or diesel-powered forklifts in storage areas.[2][11]
Mechanism of Phenolic Yellowing
Caption: The chemical pathway leading to phenolic yellowing on textiles.
Part 3: Experimental Protocols & Data
Protocol 1: Standard Phenolic Yellowing Test (Based on ISO 105-X18)
This test assesses the potential for a fabric to yellow during storage.[8]
-
Preparation: Cut a specimen of the DMU-treated fabric to be tested.
-
Impregnated Paper: Obtain BHT-impregnated test papers. Fold one paper in half.
-
Assembly: Place the fabric specimen inside the folded test paper. Place this "sandwich" between two clean glass plates.
-
Stacking: Prepare a stack of up to five test specimens, each separated by a glass plate. Include a standardized control fabric in the stack.
-
Incubation: Wrap the entire stack in BHT-free polyethylene film and place it in an incubator or oven at 50°C ± 2°C for 16 hours.
-
Assessment: After incubation, remove the specimens and immediately compare the color of the test specimen and the control fabric against an untreated original using a standard Grey Scale for Staining. The test is valid only if the control fabric shows significant yellowing. A rating of 4-5 indicates good resistance to phenolic yellowing.[19]
Protocol 2: Reversing Mild Yellowing
This procedure may be effective for reversing mild phenolic yellowing, but is less effective for yellowing caused by thermal degradation.
-
Prepare Acidic Rinse: Create a solution of 0.5 - 1.0 g/L of citric acid or acetic acid in water.
-
Treatment: Immerse the yellowed fabric in the acidic solution at room temperature for 10-15 minutes with gentle agitation.
-
Rinsing: Thoroughly rinse the fabric with clean water to remove the acid.
-
Drying: Dry the fabric at a moderate temperature (below 100°C).
Rationale: The yellow chromophores formed during phenolic yellowing are often pH-sensitive and can be reverted to a colorless form in an acidic environment.[19]
Key Factors Influencing Yellowing
Caption: Key factors contributing to the yellowing of resin-treated fabrics.
References
-
Fundamentals of Phenolic Yellowing: Your questions answered. James Heal. [Link]
-
Phenolic Yellowing: The scientific reason that white clothes can go yellow. James Heal. [Link]
-
Phenolic Yellowing. BR - Making Chemistry. [Link]
-
Phenolic Yellowing of Clothing During Storage - Causes and Solutions. Online Clothing Study. (2021-05-22). [Link]
-
Phenolic Yellowing on Textiles: Causes and Remedies. Textile Apex. (2014-01-25). [Link]
-
MATERIAL SAFETY DATA SHEET. Prochimic. (2023-04-24). [Link]
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Textile Yellowing Causes, Tests and Solutions. Testex. (2023-07-27). [Link]
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Textile Yellowing Causes, Tests, and Solutions. Quality Testing and Research Lab. (2023-12-07). [Link]
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Analysis of The Causes of Fabric Yellowing And Corresponding Measures. Schaeffer-Tech. (2024-02-02). [Link]
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Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Carl ROTH. [Link]
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Fabric Yellowing Complaints and Technician Reactions. ChiuVention. [Link]
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Chemistry behind Yellowing of Textiles: Causes and Preventive Measures. Textile Learner. (2014-04-26). [Link]
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ABSTRACT. NC State Repository. [Link]
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Wrinkle-resistant finishing with dimethyloldihydroxyethyleneurea (DMDHEU) — the effect of co-catalyst. ResearchGate. [Link]
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Effective Strategies for Troubleshooting Yellowing Issues in Textile Processing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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DMDHEU finishing treatment on cotton fabrics. ResearchGate. [Link]
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OVERVIEW OF FABRIC YELLOWING. Cotton Incorporated - TECHNICAL BULLETIN. [Link]
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Impact of modified DMDHEU and copolymer acrylic resin using spraying treatment before and after an enzymatic washing on the mechanical properties of Denim cotton fabric. IOSR Journal. [Link]
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Recent trends in easy care finishing. Textile Today. (2014-04-01). [Link]
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Study the Yellowing Factors of Pre-cat Etherified DMDHEU Resin. Dissertation. [Link]
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Effect of DMDHEU treatment on properties of bacterial cellulose material. Publikace UTB. [Link]
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Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage Properties. Iris Publishers. (2021-12-06). [Link]
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Effect of fixation conditions on yellowing behavior of cellulose powder–coated fabrics. SAGE Journals. (2025-08-06). [Link]
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How to solve the yellowing phenomenon of resin? Quanzhou Neweco High Polymer Material Co.Ltd. (2019-03-06). [Link]
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Common Causes of Fabric Yellowing And How To Prevent Them? Water repellent. (2025-06-10). [Link]
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Why Does Resin Turn Yellow? Common Mistakes and Prevention Techniques. Tulsi Resin Store. (2024-12-16). [Link]
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Morphology, thermal stability and thermal degradation kinetics of cellulose-modified urea–formaldehyde resin. Indian Academy of Sciences. [Link]
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Resin Yellowing: Why It Happens, How to Prevent It, and What to Do. Resin Craft. (2025-09-30). [Link]
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Morphology, thermal stability and thermal degradation kinetics of cellulose-modified urea–formaldehyde resin. ResearchGate. (2025-08-06). [Link]
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Morphology, thermal stability and thermal degradation kinetics of cellulose-modified urea–formaldehyde resin. Request PDF. (2025-08-06). [Link]
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Don't throw away yellowed resin! YouTube. (2025-02-15). [Link]
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Thermal degradation behavior of cellulose fibers partially esterified with some long chain organic acids. Request PDF. (2025-08-05). [Link]
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Thermal stabilization of TEMPO-oxidized cellulose. ResearchGate. (2025-08-05). [Link]
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Yellowing effects on polyester and cotton fabrics processed using... ResearchGate. [Link]
-
Yellowing and fading. ResearchGate. [Link]
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Technical Support Center: Enhancing DMEU Cross-Linking on Lignocellulosic Materials
Welcome to the technical support center for Dimethylol Ethylene Urea (DMEU) applications. This guide is designed for researchers and scientists to navigate the complexities of using DMEU to cross-link lignocellulosic materials such as cotton, wood, and other plant-based fibers. Here, we will delve into the reaction mechanisms, troubleshoot common experimental hurdles, and provide answers to frequently asked questions, ensuring your experiments are both successful and scientifically sound.
The Foundation: Understanding the DMEU Cross-Linking Mechanism
To effectively troubleshoot, one must first understand the underlying chemistry. DMEU is a bifunctional N-methylol agent widely used to impart wrinkle resistance and dimensional stability to cellulosic materials. The process, known as "easy-care" or "durable press" finishing, involves the formation of covalent cross-links between adjacent cellulose polymer chains within the amorphous regions of the fiber structure.[1] This cross-linking provides resiliency, enabling the fabric to return to its original shape after being creased.[1]
The reaction proceeds via a pad-dry-cure method.[1][2] The lignocellulosic substrate is first impregnated with an aqueous solution of DMEU, a catalyst (typically a Lewis acid like magnesium chloride), and other finishing agents.[3] Upon heating (curing), the catalyst facilitates the reaction between the N-methylol groups of DMEU and the hydroxyl groups of cellulose, forming stable ether linkages.[4] This creates a three-dimensional polymer network within the fiber, restricting the movement of cellulose chains and thus enhancing crease recovery.
Caption: Workflow of the DMEU cross-linking process on lignocellulosic materials.
Troubleshooting Guide: Common Issues and Solutions
Even with a firm grasp of the mechanism, experimental challenges can arise. This section addresses specific problems in a question-and-answer format, providing insights into their causes and offering actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions & Key Parameters |
| T-01 | Poor Wrinkle Recovery / Low Cross-Linking Efficiency | 1. Insufficient Catalyst Activity: Incorrect catalyst type or concentration. 2. Inadequate Curing: Temperature too low or duration too short. 3. Improper pH of Pad Bath: pH outside the optimal range for the catalyst. 4. DMEU Hydrolysis: Premature breakdown of DMEU in the bath. 5. Substrate Preparation: Inadequate scouring and bleaching, leaving impurities that hinder penetration. | 1. Catalyst Optimization: Use a Lewis acid catalyst like MgCl₂ at a concentration of 15-25% based on DMEU weight. Zinc nitrate is also a highly reactive option.[4] 2. Curing Conditions: Optimize curing temperature (typically 150-180°C) and time (1-5 minutes).[1][3] Use a Design of Experiments (DoE) approach to find the sweet spot for your specific substrate. 3. pH Control: Maintain the pad bath pH between 4.0 and 5.0 for optimal catalyst performance and to minimize DMEU hydrolysis.[4][5] Use a buffer system if necessary. 4. Bath Stability: Prepare fresh DMEU solutions and use them promptly. Avoid prolonged storage at elevated temperatures. 5. Substrate Purity: Ensure the material is thoroughly scoured and bleached to achieve high absorbency for uniform chemical uptake.[3] |
| T-02 | Significant Loss of Tensile or Tear Strength | 1. Excessive Acid Degradation: Overly acidic conditions from the catalyst can hydrolyze cellulose chains. 2. Over-curing: Excessive heat or time can lead to fiber embrittlement. 3. High Cross-Link Density: Too much DMEU can make the fibers rigid and prone to breaking. | 1. Catalyst and pH Management: Use the minimum effective catalyst concentration. Ensure the pH does not drop below 4.0.[4] Consider using a mixed-catalyst system to reduce the concentration of a single strong acid. 2. Curing Optimization: Avoid exceeding the optimal curing temperature and time identified in your DoE.[6] 3. DMEU Concentration: Reduce the DMEU concentration. Typical concentrations range from 30-120 g/L depending on the desired level of performance.[1][7] Balance wrinkle recovery with strength retention. |
| T-03 | Fabric Yellowing | 1. Over-curing: High temperatures can cause thermal degradation of both the cellulose and the finishing agents. 2. Oxidative Damage: Presence of impurities or certain additives can lead to oxidation during curing. 3. Incorrect pH: A highly acidic environment can contribute to yellowing. | 1. Temperature Control: Cure at the lowest effective temperature.[8] 2. Additive Selection: Use high-purity chemicals. Incorporate an antioxidant or a yellowing inhibitor in the formulation if necessary. 3. pH Adjustment: Maintain the pH in the recommended 4.0-5.0 range.[4] |
| T-04 | High Formaldehyde Release | 1. Unreacted N-methylol Groups: Incomplete reaction of DMEU with cellulose. 2. Hydrolysis of Cross-links: Breakdown of the formed ether linkages during storage or use. 3. Impure DMEU: Presence of free formaldehyde in the starting material. | 1. Optimize Curing: Ensure complete reaction by optimizing curing conditions. 2. Post-Washing: A thorough wash after curing can remove unreacted chemicals and reduce free formaldehyde.[4] The pH of the wash bath is crucial, with a range of 4-5 being optimal for minimizing formaldehyde release.[4] 3. Use Low-Formaldehyde Agents: Consider using modified, low-formaldehyde DMEU derivatives or formaldehyde-free cross-linkers if regulations are strict. 4. Scavengers: Incorporate formaldehyde scavengers like urea or carbohydrazide in the finishing bath or as a post-treatment.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DMEU to use?
A1: The optimal concentration is not a single value but depends on the desired end-use properties and the specific lignocellulosic material. For a standard "easy-care" finish on cotton, concentrations often range from 60 g/L to 100 g/L.[1] It's a trade-off: higher concentrations improve wrinkle recovery but can lead to greater strength loss and stiffness.[9] We recommend starting with a concentration around 80 g/L and adjusting based on your performance testing results for properties like Crease Recovery Angle (CRA) and tensile strength.
Q2: How do I choose the right catalyst for my DMEU system?
A2: Magnesium chloride (MgCl₂) is the most common and effective catalyst for DMEU cross-linking due to its ability to generate the necessary acidic conditions upon heating without being overly harsh on the cellulose.[10] Zinc nitrate is another highly reactive option suitable for post-cure processes.[4] The choice of catalyst can influence the curing temperature and rate of reaction. The catalyst concentration is also critical and is typically around 20-30 g/L for a DMEU concentration of 100 g/L.[1]
Q3: Can I control the pH of the pad bath? What is the ideal range?
A3: Yes, and it is critical to do so. The pH of the finishing bath directly impacts catalyst activity and the stability of the DMEU resin.[11][12][13] An unstable pH can lead to uneven treatment and poor reproducibility.[5] The optimal pH range for most DMEU-catalyst systems is between 4.0 and 5.0.[4] Below this range, you risk excessive acid-catalyzed damage to the cellulose. Above this range, the catalyst may not be sufficiently activated, leading to poor cross-linking. You can adjust the pH using a non-volatile organic acid like acetic acid or use a buffer system to maintain stability.[5]
Q4: My treated fabric feels stiff. How can I improve its softness?
A4: Stiffness, or a harsh "hand," is a common side effect of cross-linking, as the newly formed polymer network restricts fiber movement. To counteract this, you should incorporate a softening agent into your pad bath formulation. Polyethylene-based softeners are often used in conjunction with cross-linking agents to improve the fabric's feel and tear strength. The concentration of the softener needs to be optimized, as excessive amounts can interfere with the cross-linking reaction or cause other issues like yellowing.
Q5: What are the key analytical techniques to verify cross-linking efficiency?
A5: Several methods can be employed:
-
Physical Testing: The most direct measure is the Crease Recovery Angle (CRA) using AATCC Test Method 66.[14] A higher angle indicates better wrinkle resistance. Also, measure changes in tensile strength and tear strength to quantify any negative impact.
-
Spectroscopy: Diffuse Reflectance Fourier-Transform Infrared (DRIFT) spectroscopy can be used to analyze the chemical changes, specifically looking for the formation of ether linkages between DMEU and cellulose.[10]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can reveal shifts in thermal events associated with the curing reaction, indicating the effect of the catalyst and the extent of the reaction.[10]
Experimental Protocols
Protocol 1: Standard Pad-Dry-Cure Application of DMEU
-
Fabric Preparation: Ensure your lignocellulosic fabric is thoroughly scoured and bleached to remove impurities and achieve a neutral pH. The fabric should be in a highly absorbent state.[3]
-
Pad Bath Formulation:
-
Prepare an aqueous solution with the desired concentration of DMEU (e.g., 80 g/L).
-
Add the catalyst, Magnesium Chloride (MgCl₂), at a concentration of 20 g/L.[1]
-
Add a wetting agent to ensure uniform pickup.
-
Add a softener if required.
-
Adjust the pH of the bath to 4.5 - 5.0 using a weak acid if necessary.[4]
-
-
Padding:
-
Pass the fabric through the pad bath.
-
Nip the fabric through a laboratory padder to achieve a specific wet pick-up, typically around 70-80%.[14]
-
-
Drying:
-
Dry the impregnated fabric in a stenter or oven at 100-120°C for 1-2 minutes to remove water without initiating significant cross-linking.[1]
-
-
Curing:
-
Immediately transfer the dried fabric to a curing oven.
-
Cure the fabric at a predetermined temperature and time (e.g., 170°C for 45 seconds).[1] These parameters should be optimized for your specific substrate and desired outcome.
-
-
Post-Treatment:
-
After curing, wash the fabric thoroughly to remove any unreacted chemicals. A warm wash followed by a rinse is typical.
-
Tumble dry the fabric.[1]
-
Protocol 2: Evaluation of Cross-Linking via Crease Recovery Angle (AATCC 66)
-
Sample Preparation: Condition the treated and untreated (control) fabric samples at standard atmospheric conditions (21±1°C and 65±2% relative humidity) for at least 4 hours.
-
Creasing: Fold a specimen in half and place it under a specified load for a set time to create a crease.
-
Recovery: Remove the load and allow the specimen to recover from the crease.
-
Measurement: After a set recovery time, measure the angle formed by the two limbs of the creased specimen using a crease recovery tester.
-
Analysis: Compare the crease recovery angle of the treated fabric to the untreated control. A significant increase in the angle indicates successful cross-linking.
Sources
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Identification and characterization of side-reactions during the synthesis of 1,3-bis(hydroxymethyl)-2-imidazolidinone
Self-Validation: The method should demonstrate baseline separation between ethylene urea, the mono-substituted intermediate, and the di-substituted final product. Peak identity can be confirmed by running standards or by LC-MS. [6][7]
References
-
Springer, K.S. (1987). Synthesis, characterization, and evaluation of methylated derivatives of DMDHEU (durable press). Purdue University e-Pubs. [Link]
-
SIELC Technologies. Separation of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- on Newcrom R1 HPLC column. [Link]
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Capital Resin Corporation. (2021). How Urea-Formaldehyde Is Made and What It's Used In. [Link]
-
MDPI. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. [Link]
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HETEROCYCLES. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. [Link]
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ResearchGate. The reaction of urea with formaldehyde to form the urea-formaldehyde.... [Link]
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Ayodele, A., et al. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. International Journal of Engineering Research and Advanced Technology. [Link]
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Wikipedia. Urea-formaldehyde. [Link]
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De Gruyter. (2008). Structure formation in urea-formaldehyde resin synthesis. [Link]
-
Journal of Food and Drug Analysis. (1997). Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. [Link]
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Journal of Chromatographic Science. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. [Link]
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- 6. Separation of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. "SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF METHYLATED DERIVATIVES " by KAREN SUSAN SPRINGER [docs.lib.purdue.edu]
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- 9. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for controlling and measuring free formaldehyde in DMEU-treated products
Welcome to the technical support center for controlling and measuring free formaldehyde in products treated with 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental work. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter, offering potential causes and actionable solutions to get your experiments back on track.
Issue 1: High Levels of Free Formaldehyde Detected in Final Product
You've completed your DMEU treatment and curing process, but analytical testing reveals free formaldehyde levels exceeding your target or regulatory limits.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Cross-linking Reaction | DMEU requires sufficient thermal energy and an acidic catalyst to efficiently cross-link with cellulose. Insufficient curing time or temperature leaves unreacted DMEU, which can hydrolyze and release formaldehyde.[1] | Optimize Curing Parameters: Review and adjust the curing temperature and duration. A higher temperature or longer curing time can drive the cross-linking reaction to completion.[1] Ensure the catalyst concentration is optimal and evenly distributed. |
| Incorrect Catalyst Type or Concentration | The catalyst, typically a Lewis acid like magnesium chloride, lowers the activation energy for the cross-linking reaction. An incorrect or insufficient amount will lead to a slow and incomplete cure. | Verify Catalyst System: Confirm that the chosen catalyst is appropriate for your DMEU resin and substrate. Titrate the catalyst concentration to find the optimal level that maximizes cross-linking without causing fabric degradation. |
| Hydrolysis of Unreacted Resin | Residual, unreacted DMEU is susceptible to hydrolysis, especially under humid or acidic/basic conditions, which breaks it down and releases formaldehyde.[2][3][4] | Implement a Post-Washing Step: An alkaline wash after curing can help remove unreacted resin and neutralize residual acidity from the catalyst, thereby reducing subsequent formaldehyde release.[5] |
| High Formaldehyde Content in Resin | The starting DMEU resin itself may have a high free formaldehyde content. | Use Low-Formaldehyde Resins: Source DMEU resins specifically formulated to have low or ultra-low free formaldehyde content.[6] These often involve modifications to the DMEU molecule to improve stability. |
Issue 2: Inconsistent or Non-Reproducible Formaldehyde Measurements
Your analytical results for free formaldehyde vary significantly between identical samples or experimental runs.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inadequate Sample Homogenization | The distribution of the DMEU finish on the textile may not be uniform. If sampling is not representative of the entire batch, results will vary. | Standardize Sampling Protocol: Ensure that test specimens are taken from different areas of the treated fabric. For quantitative analysis, increase the sample size or create a composite sample from multiple locations. |
| Variability in Extraction Efficiency | The efficiency of extracting formaldehyde from the textile into the aqueous solution can be affected by temperature, time, and agitation.[2][7] | Strictly Adhere to Standard Methods: Follow a validated standard operating procedure (SOP) based on established methods like AATCC 112 or ISO 14184-1.[3][8][9] Ensure precise control over extraction temperature, duration, and shaking/agitation. |
| Interference in Colorimetric Assay | Other compounds in your sample extract or impurities in reagents can interfere with the color development in spectrophotometric methods (e.g., Nash reagent).[10] | Run Appropriate Blanks and Controls: Always include a reagent blank (all reagents minus the sample extract) and a control blank (an untreated fabric sample) to account for background absorbance. Consider using a more specific method like HPLC if interferences are suspected.[11][12] |
| Instability of Nash Reagent | The Nash reagent, commonly used for formaldehyde quantification, has a limited shelf life and its effectiveness can degrade over time.[13] | Prepare Fresh Reagents: Prepare the Nash reagent fresh for each batch of experiments. Store it in a dark, cool place and discard it if any discoloration is observed.[14][15] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the control and measurement of formaldehyde in DMEU applications.
Q1: What is the chemical mechanism behind formaldehyde release from DMEU-treated fabrics?
DMEU is a cross-linking agent used to impart wrinkle resistance to cellulosic fabrics like cotton.[6] The treatment involves the formation of ether linkages between the hydroxyl groups of cellulose and the methylol groups of DMEU. However, this reaction is reversible. Formaldehyde release occurs primarily through two mechanisms:
-
Hydrolysis of Unreacted DMEU: Any DMEU that did not cross-link with the fabric can readily hydrolyze (react with water), breaking down and releasing free formaldehyde.[4]
-
Hydrolysis of Cross-links: The ether bonds formed between DMEU and cellulose can also hydrolyze over time, particularly when exposed to heat, humidity, or changes in pH, which also releases formaldehyde.[1][16]
Q2: How can I proactively control formaldehyde levels during the treatment process?
Controlling formaldehyde is best achieved by optimizing the finishing process and selecting appropriate chemical auxiliaries.
-
Use of Low-Formaldehyde Resins: Start with cross-linking agents that are inherently low in free formaldehyde, such as modified DMEU or zero-formaldehyde resins.[17]
-
Application of Formaldehyde Scavengers: Incorporate a formaldehyde scavenger into the finishing bath.[18] These are compounds, such as urea or ethylene urea, that react with and neutralize free formaldehyde, preventing its release.[19][20][21]
-
Process Optimization: As detailed in the troubleshooting guide, ensure optimal curing conditions (temperature, time) and catalyst concentration to maximize the cross-linking reaction and minimize residual unreacted resin.[1]
-
Post-Treatment Washing: A thorough washing of the fabric after curing is a highly effective method to remove unreacted resin and other residual chemicals.[5]
Q3: What are the primary analytical methods for measuring free formaldehyde, and how do they differ?
The two most widely accepted methods are the AATCC Test Method 112 and ISO 14184-1.[22]
| Feature | AATCC Test Method 112 (Sealed Jar) | ISO 14184-1 (Water Extraction) |
| Principle | Measures formaldehyde released into the air from a fabric specimen under accelerated conditions (elevated temperature) and absorbed into water.[8][23][24] | Measures free and hydrolyzed formaldehyde extracted directly from a fabric specimen immersed in water at a controlled temperature (40°C).[2][3][25] |
| What it Measures | "Releasable" formaldehyde, simulating potential release over time under hot, humid conditions.[26][27] | "Free" and easily hydrolyzed formaldehyde, simulating direct contact with skin/moisture.[4] |
| Typical Conditions | Fabric suspended above water in a sealed jar, incubated at an elevated temperature (e.g., 49°C or 65°C) for an extended period (e.g., 20 hours).[23] | Fabric immersed in water, incubated at 40°C for 60 minutes.[2][7] |
| Quantification | Colorimetric analysis of the water using the Nash reagent (acetylacetone).[8] | Colorimetric analysis of the water extract, also typically using the Nash reagent.[2][28] |
| Result Interpretation | Tends to give higher values as it measures formaldehyde released under more strenuous, accelerated conditions.[22] | Tends to give lower values, representing the formaldehyde more readily available for extraction.[22] |
It is crucial to specify which test method was used when reporting results, as the values are not directly interchangeable.[22] Other methods like HPLC offer higher specificity and can be used to avoid interferences common in colorimetric assays.[7][11][29]
Section 3: Key Experimental Protocols
Here are step-by-step methodologies for the most common analytical procedures.
Protocol 1: AATCC Test Method 112 - Sealed Jar Method
This protocol provides a summary for determining the amount of formaldehyde released from a fabric under accelerated storage conditions.[23]
Objective: To quantify releasable formaldehyde.
Materials:
-
Glass jars with airtight seals
-
Incubator or oven with precise temperature control
-
Spectrophotometer
-
Nash Reagent (Acetylacetone reagent)
-
Formaldehyde standard solutions
-
Fabric specimen (1.0 ± 0.1 g)
Procedure:
-
Preparation: Pipette 50.0 mL of distilled water into the bottom of a sealed jar.
-
Sample Placement: Suspend a weighed fabric specimen (1.0 g) above the water, ensuring it does not make contact.[23]
-
Incubation: Seal the jar tightly and place it in an incubator at a specified temperature (e.g., 49°C) for a set time (e.g., 20 hours).[8]
-
Cooling: After incubation, remove the jar and allow it to cool to room temperature.
-
Color Development: Open the jar, remove the fabric, and add a specific volume of Nash reagent to the water that was in the jar.
-
Measurement: Allow the color to develop for a specified time at a controlled temperature. Measure the absorbance of the solution using a spectrophotometer at a wavelength of 412 nm.[11]
-
Calculation: Determine the formaldehyde concentration by comparing the sample's absorbance to a calibration curve prepared from standard formaldehyde solutions.
Protocol 2: ISO 14184-1 - Water Extraction Method
This protocol summarizes the determination of free and hydrolyzed formaldehyde by direct water extraction.[2][3]
Objective: To quantify free and easily hydrolyzed formaldehyde.
Materials:
-
Stoppered conical flasks
-
Shaking water bath with temperature control (40°C ± 0.5°C)
-
Spectrophotometer
-
Nash Reagent (Acetylacetone reagent)[2]
-
Formaldehyde standard solutions
-
Fabric specimen (1.0 ± 0.01 g)
Procedure:
-
Extraction: Place a weighed fabric specimen (1.0 g) into a flask and add 100 mL of distilled water.[2]
-
Incubation: Stopper the flask and place it in a shaking water bath at 40°C for 60 minutes.[7]
-
Filtration: After incubation, filter the extract to remove any fabric fibers.
-
Color Development: Take an aliquot of the filtrate and add Nash reagent.
-
Measurement: Allow the color to develop and measure the absorbance with a spectrophotometer at 412 nm.[11]
-
Calculation: Calculate the formaldehyde content (in mg/kg) based on the absorbance reading and the calibration curve.
Section 4: Visualizations
Troubleshooting Workflow for High Formaldehyde
Caption: A decision tree for troubleshooting high formaldehyde levels.
Formaldehyde Measurement Method Selection
Caption: Logic for selecting the appropriate formaldehyde test method.
References
-
ISO 14184-1:2011 Textiles — Determination of formaldehyde — Part 1: Free and hydrolised formaldehyde (water extraction method). [Link]
-
AATCC 112 Formaldehyde Release from Fabric (Quantitative) – Sealed Jar Method. [Link]
-
High-Quality Low Formaldehyde No-Iron Finishing Resin for Textile Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Revolutionize Textile Finishing with Low Formaldehyde No-Iron Resin. [Link]
-
EVS-EN ISO 14184-1:2011 - EVS standard. [Link]
-
Determination of Free and Hydrolyzed Formaldehyde - TS EN ISO 14184 - USB Lab. [Link]
-
TM112 Test Method for Formaldehyde Release from Fabric: Sealed Jar Method. [Link]
-
AATCC 112 Formaldehyde content testing in textile fabrics - Testing Laboratory. [Link]
-
FREETEX® FSS Formaldehyde Scavenger - DyStar. [Link]
-
AATCC 112 Formaldehyde release testing of textile fabrics - Testing Laboratory. [Link]
-
Resins & catalysts | Resil – Science for change. [Link]
-
Formaldehyde Scavenger for Gas Removal - Navdeep Chemicals. [Link]
-
GSO ISO 14184-1:2015 - Standards Store - GCC Standardization Organization. [Link]
- Formaldehyde scavenging process useful in manufacturing durable press finished fabric.
-
ISO 14184: Navigating Formaldehyde Standards for Textiles - QIMA Blog. [Link]
-
AATCC 112 - Test Method for Formaldehyde Release from Fabric: Sealed Jar. [Link]
-
High-Performance Formaldehyde Scavenger for Textiles: Ensure Safety & Compliance. [Link]
-
Scavenger Treatment for Reducing Formaldehyde Content in Resin-finished Fabrics. [Link]
-
Formaldehyde in Textiles - CottonWorks™. [Link]
-
Evaluation of analytical methods for the determination of free formaldehyde on textile substrate. [Link]
-
AATCC Standard Test Methods and Procedures. [Link]
-
Revolutionising Fabric Manufacturing: Zero Formaldehyde Resin for Textile Explained. [Link]
-
Test Method For Formaldehyde Release From Fabric: Sealed Jar. [Link]
-
AATCC 94-2017 Formaldehyde (Spot Test). [Link]
-
Sensitive formaldehyde determination with Nash's reagent and a 'tryptophan reaction'. [Link]
-
Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method. [Link]
-
Quantification of formaldehyde - The Royal Society of Chemistry. [Link]
-
Analytical Methods - Toxicological Profile for Formaldehyde - NCBI Bookshelf. [Link]
-
Free Formaldehyde Content in Resins - METTLER TOLEDO. [Link]
-
Formaldehyde Determination | CTL GmbH Bielefeld. [Link]
-
Anticrease Resins Manufacturers in India | Zero Formaldehyde Resin for Textile - Fineotex. [Link]
- Formaldehyde test reagent.
-
Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents in water and synthetic sweat solution. [Link]
-
Formaldehyde Release from DMDHEU Fabrics. [Link]
- Process for the reduction of free formaldehyde on textile fabrics.
-
FORMALDEHYDE IN TEXTILES. [Link]
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Mechanisms of Formaldehyde Release from Bonded Wood Products. [Link]
-
A method of chemical aftertreatment for the reduction of free formaldehyde release of a durable flame retardant finished cotton fabric. [Link]
-
GDME-based methodology for the determination of free formaldehyde in cosmetics and hygiene products containing formaldehyde releasers. [Link]
-
Protect Against Exposures to Formaldehyde | US EPA. [Link]
-
Formaldehyde in Clothing | Negative Effects, Limits & Testing. [Link]
- Method and equipment for removing free formaldehyde in urea-formaldehyde resin.
-
3 Effective Ways to Remove Formaldehyde in Clothing – Cottonique - Allergy-free Apparel. [Link]
-
Investigation on formaldehyde release from preservatives in cosmetics. [Link]
-
An update on formaldehyde - Consumer Product Safety Commission. [Link]
-
Emerging mechanisms underlying formaldehyde toxicity and response. [Link]
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Technical Support Center: Overcoming Solubility Challenges of Dimethylol Ethylene Urea (DMEU) in Non-Aqueous Systems
Last Updated: January 13, 2026
Introduction
Dimethylol ethylene urea (DMEU) is a versatile crosslinking agent and organic compound derived from urea and formaldehyde.[1][2] While its primary applications, such as providing wrinkle resistance to cellulosic fabrics, often involve aqueous solutions, its use in non-aqueous systems is critical for specialized polymer synthesis, coatings, and formulation development.[2][3] Researchers and drug development professionals frequently encounter significant challenges in dissolving DMEU in organic solvents due to its polar nature and capacity for strong intermolecular hydrogen bonding.
This guide provides a comprehensive, experience-driven framework for understanding and systematically overcoming these solubility issues. We will move beyond simple solvent screening to explore the underlying chemical principles and provide actionable troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) & Quick Solutions
This section addresses the most common initial hurdles encountered when working with DMEU in non-aqueous solvents.
Q1: Why is my DMEU not dissolving in a seemingly appropriate polar aprotic solvent like Acetone or THF?
A1: This is a classic case of "like dissolves like" being an oversimplification. DMEU's structure contains a urea core with two hydroxymethyl (-CH₂OH) groups.[3] These groups are potent hydrogen bond donors and acceptors. While solvents like Acetone have a dipole moment, they lack hydrogen bond donating capabilities. The powerful, self-associating hydrogen bonds within the crystalline DMEU are often energetically more favorable than interactions with the solvent alone, leading to poor solubility. The energy required to break the intermolecular bonds in the DMEU crystal lattice is not sufficiently compensated by the energy released when it interacts with the solvent.[4]
Q2: I observe a cloudy solution or immediate precipitation after initial dissolution. What is happening?
A2: This typically indicates that you have created a supersaturated, thermodynamically unstable solution. This can happen if you used heat to force dissolution. Upon cooling, the kinetic energy of the system decreases, and the DMEU molecules re-aggregate and precipitate out of the solution. The cloudy appearance is due to the formation of fine, suspended particles.
Q3: Can I use heat to improve the solubility of DMEU?
A3: Yes, but with significant caution. Increasing the temperature will increase the kinetic energy of the system, helping to overcome the activation energy required for dissolution. However, DMEU can be thermally sensitive. Excessive heat (typically above 70-80°C) can lead to self-condensation or decomposition, altering the chemical identity of your reagent.[5] Always use the minimum heat necessary and monitor for any color change (e.g., yellowing), which can indicate degradation.[2]
Q4: What are the best initial solvents to try for dissolving DMEU?
A4: Based on its structure, the most promising single-solvent systems are highly polar, protic solvents or highly polar, aprotic solvents capable of strong hydrogen bond acceptance.
-
Primary Recommendations: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Secondary Recommendations: N-Methyl-2-pyrrolidone (NMP), Propylene Glycol.
-
Limited Solubility: Alcohols (Methanol, Ethanol), Acetone, Tetrahydrofuran (THF). These often require co-solvents.
Part 2: In-Depth Troubleshooting Guide
When simple solvent selection fails, a more systematic approach is required. This guide provides a logical workflow to diagnose and solve persistent solubility issues.
Workflow: Systematic Approach to DMEU Solubilization
Below is a diagnostic workflow to guide your experimental decisions.
Caption: Step-by-step workflow for preparing a DMEU co-solvent solution.
References
-
MOLBASE. (n.d.). DIMETHYLOL ETHYLENE UREA | 136-84-5. MOLBASE Encyclopedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylol ethylene urea. Retrieved from [Link]
-
Chen, L. J., et al. (n.d.). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Retrieved from [Link]
-
ChemBK. (n.d.). DIMETHYLOL ETHYLENE UREA. Retrieved from [Link]
-
Grokipedia. (n.d.). Dimethylol ethylene urea. Retrieved from [Link]
-
PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. Retrieved from [Link]
-
MDPI. (n.d.). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyloldihydroxyethyleneurea. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]
-
IJIRT. (n.d.). Solubility Enhancement Methods. Retrieved from [Link]
-
Hebei Guangxing Chemical Industry Co., Ltd. (2025). Urea Structure and Its Impact on Solubility. Retrieved from [Link]
-
Cheméo. (n.d.). Dimethylol ethylene urea. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 3 Urea surfactants solubility, free energy of solution G s and.... Retrieved from [Link]
- CoLab. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations.
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
- Google Patents. (n.d.). US2825732A - Manufacture of ethylene urea and the dimethylol derivative thereof.
-
Dutse Journal of Pure and Applied Sciences. (2015). SYNTHESIS AND CHARACTERIZATION OF DIMETHYLOL UREA. Retrieved from [Link]
-
NIST. (n.d.). Dimethylol ethylene urea. NIST WebBook. Retrieved from [Link]
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Technical Support Center: Optimization of Curing Parameters for 1,3-bis(hydroxymethyl)-2-imidazolidinone (DMU)
Welcome to the technical support guide for 1,3-bis(hydroxymethyl)-2-imidazolidinone, a prominent crosslinking agent. This resource is designed for researchers and professionals to navigate the critical aspects of optimizing curing temperature and time. Achieving desired performance, whether in textile finishing for wrinkle resistance or in resin applications, is fundamentally dependent on a well-controlled curing process. This guide provides in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and establishing self-validating protocols.
Frequently Asked Questions (FAQs): The Science of Curing
This section addresses fundamental questions regarding the curing mechanism and the key variables that govern the process. Understanding these principles is essential for effective troubleshooting and optimization.
Q1: What is the underlying chemical mechanism of the DMU curing process?
The efficacy of 1,3-bis(hydroxymethyl)-2-imidazolidinone (also known as Dimethylol Ethylene Urea) as a crosslinker stems from an acid-catalyzed etherification reaction. The two hydroxymethyl (-CH₂OH) groups on the DMU molecule are the reactive sites. In the presence of an acid catalyst and heat, these groups form carbocations, which then react with hydroxyl (-OH) groups on a substrate, such as the cellulose chains in cotton fibers. This reaction forms stable covalent ether bonds (C-O-C), creating a crosslinked network that imparts properties like dimensional stability and wrinkle resistance.[1]
Caption: Curing mechanism of DMU with cellulose.
Q2: Why are temperature and time the most critical parameters to control?
Curing is a kinetic process; its rate and extent are directly governed by temperature and time.[2]
-
Temperature: Provides the necessary activation energy for the crosslinking reaction. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete curing and poor performance. Conversely, excessively high temperatures can cause thermal degradation of the substrate (e.g., yellowing or strength loss in textiles) and the crosslinker itself.[3]
-
Time: Determines the duration for which the substrate is held at the curing temperature, allowing the reaction to proceed towards completion. A short curing time may not be sufficient for the formation of an adequate crosslinked network. Extended times, especially at elevated temperatures, increase the risk of substrate damage.[3][4]
The relationship between these two parameters is inverse: a higher temperature generally requires a shorter curing time to achieve the same degree of crosslinking, and vice versa.
Q3: What is the function of a catalyst in the curing process?
An acid catalyst is essential for the N-methylol chemistry of DMU to proceed efficiently at commercially viable temperatures.[5] Stronger acids can catalyze the reaction more effectively, but they also pose a greater risk of hydrolyzing and weakening cellulosic fibers.[5] For this reason, Lewis acids like magnesium chloride (MgCl₂) and zinc nitrate are commonly used.[5][6] These catalysts are typically "activated" by heat, generating the acidic conditions necessary to drive the etherification reaction between the crosslinker and the substrate.
Q4: What is a typical starting point for DMU curing conditions?
While the optimal conditions are highly dependent on the specific substrate, formulation, and equipment, a well-established starting point for textile applications involves a two-step process: drying followed by curing. This prevents moisture from interfering with the crosslinking reaction.
| Process Step | Temperature Range | Time Range | Purpose |
| Drying | 85°C - 120°C | 2 - 5 minutes | To remove water from the substrate after application of the finishing bath.[4][6] |
| Curing | 130°C - 170°C | 1 - 5 minutes | To activate the catalyst and initiate the crosslinking reaction.[1][4][5] |
Note: These are general guidelines. Empirical optimization for your specific system is mandatory.
Troubleshooting Guide: Diagnosing and Solving Curing Issues
This section provides a systematic approach to identifying and resolving common problems encountered during the application and curing of DMU.
Issue 1: Poor Wrinkle Recovery / Inadequate Crosslinking
This is the most common issue, indicating that a sufficient crosslink density has not been achieved.
-
Potential Cause A: Insufficient Curing Temperature or Time
-
Rationale: The reaction has not been supplied with enough energy or time to proceed to completion.
-
Solution: Systematically increase the curing temperature in increments of 5-10°C or the curing time in 30-second increments. Evaluate the performance at each step to find the optimal balance. Be aware that conventional curing conditions are often around 150-170°C for 2-3 minutes.[1][4]
-
-
Potential Cause B: Ineffective Catalyst System
-
Rationale: The catalyst concentration may be too low, the pH of the system may be inhibiting its activity, or the catalyst itself may be inactive.
-
Solution:
-
Verify the catalyst concentration in your formulation is within the recommended range (e.g., 20-30 g/L for some applications).[6]
-
Check the pH of your application bath. An acidic pH is required for the catalyst to function.
-
Ensure your catalyst has not expired and has been stored correctly.
-
-
-
Potential Cause C: Excessive Moisture During Curing
-
Rationale: Water can compete with the substrate's hydroxyl groups for reaction sites on the DMU molecule and can also hydrolyze the crosslinker, reducing efficiency.
-
Solution: Ensure the drying step is adequate before the material enters the curing oven. The substrate should feel dry to the touch. Confirm your drying oven is reaching the set temperature.
-
Issue 2: Significant Loss of Substrate Strength (Tear/Tensile)
A common trade-off with crosslinking is a reduction in the physical strength of the substrate, but excessive loss is a sign of damage.
-
Potential Cause A: Over-Curing (Excessive Temperature or Time)
-
Rationale: The same acidic conditions that catalyze the crosslinking reaction can also catalyze the hydrolysis of the substrate's polymer chains (e.g., cellulose in cotton), leading to degradation and strength loss.[3] This damage is exacerbated by high temperatures and long exposure times.
-
Solution: Reduce the curing temperature or time. If poor wrinkle recovery becomes an issue, consider a slight increase in catalyst concentration as a compensating measure before resorting to harsher curing conditions.
-
-
Potential Cause B: Catalyst Concentration Too High or Too Aggressive
-
Rationale: An overly aggressive catalyst system can cause significant substrate degradation even under otherwise normal curing conditions.[5]
-
Solution: Reduce the catalyst concentration. If results are still suboptimal, consider using a less aggressive catalyst or a blended catalyst system (e.g., magnesium chloride combined with citric acid) which can sometimes buffer the reaction and mitigate damage.[5]
-
Issue 3: Yellowing of the Substrate
Discoloration is a clear indicator of thermal degradation.
-
Potential Cause: Excessive Curing Temperature
-
Rationale: High heat can cause thermo-oxidative degradation of both the substrate and the nitrogen-containing DMU resin, leading to the formation of chromophores that appear yellow or brown.[3]
-
Solution: This issue almost always necessitates a reduction in the curing temperature. Finding a catalyst system that allows for effective curing at a lower temperature is the best long-term solution. Some studies have shown that adding co-catalysts like TiO₂ can improve efficiency at lower temperatures (e.g., 150°C).[4]
-
Protocol: A Self-Validating System for Optimization
This protocol outlines a systematic experiment to determine the optimal curing conditions for your specific application, ensuring trustworthiness through methodical evaluation.
Caption: Experimental workflow for curing optimization.
1. Objective: To identify the curing temperature and time that maximize wrinkle recovery while minimizing strength loss and discoloration for DMU-treated cotton fabric.
2. Materials & Equipment:
-
Substrate: Pre-scoured and bleached 100% cotton fabric.
-
Chemicals: 1,3-bis(hydroxymethyl)-2-imidazolidinone (e.g., 60 g/L), Magnesium Chloride catalyst (e.g., 20 g/L), non-ionic wetting agent, polyethylene softener.
-
Equipment: Laboratory padding machine, forced-air oven or stenter, wrinkle recovery tester, tensile strength tester, spectrophotometer/colorimeter.
3. Methodology:
-
Bath Preparation: Prepare the finishing solution with the specified concentrations of DMU, catalyst, and other additives. Ensure all components are fully dissolved.
-
Application: Cut fabric samples. Immerse each sample in the bath and pass it through the padding machine to achieve a consistent wet pick-up (WPU) of 75-80%.[4]
-
Drying: Immediately dry all padded samples in an oven at a consistent temperature, for example, 85°C for 5 minutes.[4]
-
Curing Matrix: Divide the dried samples into groups to be cured according to a defined matrix. For example:
-
Temperature levels: 140°C, 150°C, 160°C
-
Time levels: 2 minutes, 3 minutes, 4 minutes
-
This creates 9 different curing conditions to be tested, plus an untreated control sample.
-
-
Post-Treatment: After curing, lightly wash the samples to remove any unreacted chemicals and surface residues, then tumble dry or condition them at standard temperature and humidity.
-
Performance Evaluation:
-
Wrinkle Recovery: Measure the Crease Recovery Angle (CRA). Higher values are better.
-
Strength: Measure the tensile or tear strength and calculate the percentage of strength loss relative to the untreated control. Lower values are better.
-
Discoloration: Measure the Whiteness Index (WI) or Yellowness Index (YI). A higher WI or lower YI is desirable.
-
4. Data Analysis: Summarize the results in a table to visualize the trade-offs. The optimal condition is the one that provides the best balance of high wrinkle recovery with low strength loss and minimal yellowing.
| Curing Temp. | Curing Time | Crease Recovery Angle (°) | Strength Loss (%) | Whiteness Index |
| Untreated | - | 105 | 0% | 85.0 |
| 140°C | 3 min | 135 | 15% | 83.5 |
| 150°C | 2 min | 145 | 22% | 82.1 |
| 150°C | 3 min | 155 | 25% | 81.0 |
| 160°C | 2 min | 158 | 35% | 78.5 |
| 160°C | 3 min | 162 | 45% | 75.2 |
In this hypothetical example, curing at 150°C for 3 minutes offers a significant improvement in crease recovery without the excessive strength loss and yellowing seen at 160°C, representing the optimal choice from this matrix.
References
-
Shandong Aosen New Material Technology Co., Ltd. (2025, January 2). Applications of 2-Imidazolidinone. Retrieved from Aosen New Material website: [Link]
- Lam, Y. L., Kan, C. W., & Yuen, C. W. M. (2014). OPTIMIZATION OF WRINKLE RESISTANT FINISHING WITH DIMETHYLOLDIHYDROXYETHYLENEUREA (DMDHEU) USING TITANIUM DIOXIDE AS CO-CATALYST. Cellulose Chemistry and Technology, 48(5-6), 505-512.
- Hossain, M. F., & Uddin, M. Z. (2018). Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Apparel Industry. Journal of Textile Science and Technology, 4, 1-13.
- Allam, E., El-Khatib, E., & El-Shemy, M. (2018). Impact of modified DMDHEU and copolymer acrylic resin using spraying treatment before and after an enzymatic washing on the mechanical properties of Denim cotton fabric. IOSR Journal of Polymer and Textile Engineering, 5(3), 25-36.
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Bayer MaterialScience. (2013, February 19). Bayer crosslinker for gentle coating of textiles. Retrieved from Innovation in Textiles website: [Link]
- Mukthy, A. A., & Azim, A. Y. M. A. (2021). Synthesis of DMDHEU The principal reaction of DMDHEU products is the crosslinking of adjacent cellulose molecules, as shown in Figure 2.
- Google Patents. (n.d.). EP0571867B1 - Crosslinkers for textile printing binders.
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AVCO CHEMICALS. (n.d.). PRINTING – CROSS LINKING. Retrieved from AVCO CHEMICALS website: [Link]
- Mondal, M. I. H., & Khan, M. M. R. (2014). Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent. International Journal of Textile Science, 3(2), 29-36.
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MAFLON S.p.A. (n.d.). CROSSLINKERS. Retrieved from MAFLON S.p.A. website: [Link]
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Ataman Kimya. (n.d.). IMIDAZOLIDIN-2-ONE. Retrieved from atamankimya.com: [Link]
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Synergy Analytical Laboratory Inc. (n.d.). 1,3-Bis(hydroxymethyl)-2-imidazolidinone. Retrieved from [Link]
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precisionFDA. (n.d.). 1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINONE. Retrieved from [Link]
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gsrs. (n.d.). 1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINONE. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE. Retrieved from [Link]
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MDPI. (2024). Cure Kinetics-Driven Compression Molding of CFRP for Fast and Low-Cost Manufacturing. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 136-84-5 | 1,3-Bis(hydroxymethyl)-2-imidazolidinone. Retrieved from [Link]
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Tekstilec. (2017). Comparative Enactment of Formaldehyde-free and Formaldehyde-based Cross-linkers on Cotton Woven Fabrics. Retrieved from [Link]
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Cotton Incorporated. (n.d.). FORMALDEHYDE IN TEXTILES. Retrieved from [Link]
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ResearchGate. (2017). Comparative Enactment of Formaldehyde-free and Formaldehyde-based Cross-linkers on Cotton Woven Fabrics. Retrieved from [Link]_ formaldehidnih_in_neformaldehidnih_zamrezil_na_bombazni_tkanini
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MDPI. (2021). Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. Retrieved from [Link]
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NIH. (2024). Process Optimization of the Morphological Properties of Epoxy Resin Molding Compounds Using Response Surface Design. Retrieved from [Link]
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Berkeley Center for Green Chemistry. (n.d.). NEW APPROACHES IN COTTON CROSSLINKING. Retrieved from [Link]
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Scribd. (n.d.). Formaldehyde vs Non-Formaldehyde Cross-Linkers on Cotton. Retrieved from [Link]
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MDPI. (2024). Development of a Cure Model for Unsaturated Polyester Resin Systems Based on Processing Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Optimization of Curing Cycles for Thick-wall Products of the Polymeric Composite Materials. Retrieved from [Link]
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ResearchGate. (2007). Rapid Cross-Linking of Elastin-like Polypeptides with (Hydroxymethyl)phosphines in Aqueous Solution. Retrieved from [Link]
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Developing greener alternatives to 1,3-bis(hydroxymethyl)-2-imidazolidinone for sustainable textile finishing
A Guide to Greener Alternatives for 1,3-bis(hydroxymethyl)-2-imidazolidinone (DMU)
Introduction:
The textile industry is undergoing a critical transformation towards sustainability, moving away from conventional chemicals that pose environmental and health risks.[1][2][3] One such chemical, 1,3-bis(hydroxymethyl)-2-imidazolidinone (DMU), a formaldehyde-based resin, has long been a staple for imparting wrinkle resistance to cellulosic fabrics like cotton.[4][5] However, growing concerns over formaldehyde's carcinogenicity and other adverse effects have necessitated the development of greener, safer alternatives.[5][6] This technical support center is designed for researchers, scientists, and textile development professionals at the forefront of this transition. It provides a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful implementation of sustainable crosslinking agents in textile finishing.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific challenges that may arise during the substitution of DMU with greener alternatives. The question-and-answer format is designed to provide rapid, actionable solutions.
Issue 1: Reduced Wrinkle Recovery Angle (WRA)
-
Q1: My fabric treated with a polycarboxylic acid (e.g., citric acid) shows a significantly lower WRA compared to the DMU-treated control. What are the likely causes and how can I improve performance?
A1: This is a common challenge. The crosslinking efficiency of polycarboxylic acids can be influenced by several factors:
-
Inadequate Catalyst Concentration or Type: Polycarboxylic acids require a catalyst, typically a phosphorus-containing compound like sodium hypophosphite (SHP), to facilitate esterification with cellulose.[7][8] An insufficient catalyst concentration will lead to incomplete crosslinking.
-
Troubleshooting Steps:
-
Verify Catalyst Concentration: Ensure the SHP concentration is optimized. A typical starting point is a 1:1 to 1:2 molar ratio of carboxylic acid to SHP.
-
Evaluate Alternative Catalysts: While SHP is common, it can have environmental drawbacks.[7] Consider exploring non-phosphorus catalysts, although they may require different curing conditions.
-
pH Optimization: The pH of the finishing bath is crucial. For polycarboxylic acids, an acidic pH (typically 2-3) is required to promote the reaction.
-
-
-
Suboptimal Curing Temperature and Time: The curing process, where the crosslinking reaction occurs, is temperature and time-dependent.
-
Troubleshooting Steps:
-
Increase Curing Temperature: Polycarboxylic acids often require higher curing temperatures (e.g., 170-190°C) than formaldehyde-based resins.
-
Extend Curing Time: If increasing the temperature is not feasible due to fabric limitations, extending the curing time can compensate to some extent.
-
-
-
Insufficient Crosslinker Concentration: The concentration of the polycarboxylic acid in the finishing bath may be too low.
-
Troubleshooting Step: Gradually increase the concentration of the crosslinking agent in your formulation and evaluate the impact on WRA.
-
-
-
Q2: I'm using glutaraldehyde as a formaldehyde-free alternative, but the wrinkle recovery is still not on par with DMU. Why might this be?
A2: Glutaraldehyde crosslinks cellulose through the formation of acetal bonds with the hydroxyl groups of the fibers.[9] Factors affecting its efficiency include:
-
pH of the Treatment Bath: Glutaraldehyde's reactivity is highly pH-dependent. An acidic pH is necessary to catalyze the reaction.
-
Troubleshooting Step: Ensure the pH of your glutaraldehyde solution is in the optimal acidic range (typically pH 2-4).
-
-
Purity and Stability of Glutaraldehyde: Glutaraldehyde can polymerize over time, reducing its effectiveness as a crosslinker.[10]
-
Troubleshooting Step: Use fresh, high-purity glutaraldehyde solutions for your experiments.
-
-
Issue 2: Significant Loss of Fabric Tensile and Tear Strength
-
Q3: My fabric's strength is severely compromised after treatment with citric acid. What's causing this and how can I mitigate it?
A3: A reduction in fabric strength is a known side effect of crosslinking, as the process can make the fibers more brittle.[4] With polycarboxylic acids, this can be exacerbated by:
-
Acid-Catalyzed Hydrolysis of Cellulose: The high temperatures and acidic conditions required for curing can lead to the degradation of cellulose chains.
-
Troubleshooting Steps:
-
Optimize Curing Conditions: Avoid excessive curing temperatures or times. Conduct a design of experiments (DOE) to find the optimal balance between WRA and strength retention.
-
Use a Co-catalyst or Additive: Certain additives, like triethanolamine, can help to buffer the system and reduce acid-catalyzed damage.[7]
-
Incorporate a Softener: The addition of a suitable softener to the finishing bath can help to improve the fabric's hand feel and reduce stiffness, which can partially compensate for the loss in tear strength.
-
-
-
Issue 3: Fabric Yellowing
-
Q4: After curing, my citric acid-treated fabric has a noticeable yellow tint. What is the cause and how can I prevent it?
A4: Yellowing is a common issue with citric acid, particularly at high curing temperatures.[7][11] This is due to the formation of unsaturated acids, such as aconitic acid, as a result of dehydration at elevated temperatures.[7]
-
Troubleshooting Steps:
-
Optimize Curing Temperature: Use the lowest effective curing temperature to minimize the formation of colored byproducts.
-
Incorporate Additives: The addition of certain compounds can help to inhibit yellowing. Boric acid has been shown to reduce the formation of unsaturated acids.[7]
-
Use a Different Polycarboxylic Acid: If yellowing persists, consider using a different polycarboxylic acid, such as 1,2,3,4-butanetetracarboxylic acid (BTCA), which is less prone to yellowing, although it is more expensive.[12][13]
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What are the main categories of greener alternatives to formaldehyde-based resins?
A1: The primary greener alternatives fall into these categories:
-
Polycarboxylic Acids: Such as citric acid (CA) and 1,2,3,4-butanetetracarboxylic acid (BTCA), which form ester crosslinks with cellulose.[12][13]
-
Aldehydes (Formaldehyde-Free): Glutaraldehyde is a common example that forms acetal crosslinks.[9][14]
-
Bio-based Crosslinkers: This emerging category includes compounds derived from renewable resources, such as oxidized starches and other natural polymers.[15][16]
-
-
Q2: How does the crosslinking mechanism of polycarboxylic acids differ from that of DMU?
A2: DMU is a nitrogenous crosslinking agent that reacts with the hydroxyl groups of cellulose to form ether linkages, releasing formaldehyde in the process.[4] Polycarboxylic acids, on the other hand, are non-nitrogenous and react with cellulose through esterification, forming ester bonds and releasing water as a byproduct. This fundamental difference in chemistry is why polycarboxylic acids are considered a greener alternative.
Caption: Comparison of DMU and Polycarboxylic Acid crosslinking mechanisms.
-
Q3: Are there any "drop-in" replacements for DMU that require minimal process changes?
A3: Currently, there are no perfect "drop-in" replacements for DMU that replicate its performance across all parameters without any process modifications. Greener alternatives like polycarboxylic acids typically require higher curing temperatures and the use of specific catalysts.[11][17] Glutaraldehyde-based systems also have their own unique processing requirements. A thorough optimization of the finishing process is essential for achieving the desired fabric properties.
-
Q4: What are the key performance indicators (KPIs) I should measure when evaluating a new green crosslinker?
A4: A comprehensive evaluation should include the following KPIs:
-
Wrinkle Recovery Angle (WRA): The primary measure of anti-wrinkle performance.
-
Tensile Strength and Tear Strength: To assess the impact on fabric durability.
-
Whiteness Index or Yellowness Index: To quantify any color changes.
-
Hand Feel/Stiffness: Can be evaluated subjectively or with instrumentation.
-
Durability to Laundering: Assess the performance after multiple wash cycles.
-
III. Experimental Protocols
Protocol 1: Application of Citric Acid as a Green Crosslinker to Cotton Fabric
-
Preparation of Finishing Solution:
-
Dissolve the desired concentration of citric acid (e.g., 5-10% w/v) in deionized water.
-
Add sodium hypophosphite (SHP) as a catalyst. A common starting ratio is 1:1 by weight of citric acid to SHP.
-
Add a wetting agent (e.g., 0.1% v/v) to ensure uniform application.
-
Optionally, include a softener (e.g., 1-3% w/v) to improve hand feel.
-
Adjust the pH of the solution to 2.5-3.5 using a suitable acid or base if necessary.
-
-
Fabric Impregnation:
-
Immerse a pre-weighed, scoured, and bleached cotton fabric sample in the finishing solution.
-
Pass the fabric through a laboratory padder to achieve a specific wet pick-up (e.g., 80-100%).
-
-
Drying:
-
Dry the padded fabric in a laboratory oven or stenter at 80-100°C for 3-5 minutes.
-
-
Curing:
-
Cure the dried fabric at a high temperature, typically between 170-190°C, for 1-3 minutes. The optimal time and temperature will need to be determined experimentally.
-
-
Post-Washing and Neutralization:
-
Thoroughly rinse the cured fabric in warm water to remove any unreacted chemicals.
-
Neutralize the fabric in a dilute sodium carbonate solution (e.g., 1-2 g/L) for 5-10 minutes.
-
Rinse again with cold water and air dry.
-
-
Performance Evaluation:
-
Condition the treated fabric at standard atmospheric conditions (e.g., 20°C and 65% relative humidity) for at least 24 hours before testing.
-
Measure the Wrinkle Recovery Angle (AATCC Test Method 66), tensile strength (ASTM D5034), and tear strength (ASTM D1424).
-
Evaluate the whiteness or yellowness index using a spectrophotometer.
-
Caption: Workflow for applying citric acid as a green crosslinker.
IV. Data Presentation
Table 1: Comparative Performance of Greener Alternatives vs. DMU (Typical Values)
| Crosslinking Agent | Wrinkle Recovery Angle (WRA, degrees) | Tensile Strength Retention (%) | Fabric Yellowing | Curing Temperature (°C) |
| DMU (Control) | ~280-300 | ~50-60 | Minimal | 150-160 |
| Citric Acid | ~240-270 | ~40-55 | Moderate to High | 170-190 |
| BTCA | ~270-290 | ~45-60 | Low | 170-190 |
| Glutaraldehyde | ~250-280 | ~50-65 | Low | 140-160 |
Note: These are representative values and can vary significantly based on fabric type, formulation, and processing conditions.
V. References
-
Gudulkar, P. S. (2021). Wrinkle Resistant Finishing: Mechanism, Advantages and Disadvantages. Textile Learner. [Link]
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MDPI. (n.d.). Influence of Cross-Linking Agents on the Structure and Stability of Chitosan and Carboxymethyl Chitosan Thin Films. [Link]
-
Greg, J. (2025). LOW-IMPACT FINISHING PROCESSES FOR GREEN TEXTILE INNOVATION. ResearchGate. [Link]
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ResearchGate. (2025). A review on the status of formaldehyde-free anti-wrinkle cross-linking agents for cotton fabrics: Mechanisms and applications. [Link]
-
MDPI. (n.d.). From Fabric to Finish: The Cytotoxic Impact of Textile Chemicals on Humans Health. [Link]
-
WTIN. (2024). The right way to sustainable finishing. [Link]
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PMC. (2022). Citric Acid‐Crosslinked Highly Porous Cellulose Nanofiber Foam Prepared by an Environment‐Friendly and Simple Process. [Link]
-
Hilaris Publisher. (n.d.). Impact of Various Wrinkle Free Finishes on Wrinkle Recovery Property of Cotton Fabric under Different Variables. [Link]
-
ijprems. (n.d.). GREEN INNOVATIONS IN SUSTAINABLE TEXTILE PROCESSING. [Link]
-
PMC. (2023). A Glutaraldehyde-Free Crosslinking Method for the Treatment of Collagen-Based Biomaterials for Clinical Application. [Link]
-
Hiyka. (n.d.). Eco-Friendly Crosslinker for Sustainable Textile Manufacturing. [Link]
-
ResearchGate. (2025). THE USAGE OF BORON/ BORON COMPOUNDS IN THE TEXTILE INDUSTRY AND ITS SITUATION IN TURKEY. [Link]
-
SciSpace. (2020). Mechanism of Antiwrinkle Finishing of Cotton Fabrics Using Mixed Polycarboxylic Acids. [Link]
-
ResearchGate. (2017). Glutaraldehyde Cross-Linking. [Link]
-
MDPI. (2021). Improving the Dyeability and Anti-Wrinkle Properties of Cotton Fabric via Oxidized Raffinose. [Link]
-
ResearchGate. (n.d.). BORON COMPOUNDS IN THE TEXTILE INDUSTRY AND ITS SITUATION IN TURKEY. [Link]
-
Berkeley Center for Green Chemistry. (n.d.). NEW APPROACHES IN COTTON CROSSLINKING. [Link]
-
ResearchGate. (n.d.). Effect of Wrinkle Free Finishing of Cotton Twill Fabric. [Link]
-
Berkeley Center for Green Chemistry. (2013). Identifying Greener Solutions: Biomimetic Chemical Alternatives for Fabric Finishing at Levi Strauss & Co. [Link]
-
MDPI. (n.d.). A Review on Citric Acid as Green Modifying Agent and Binder for Wood. [Link]
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Home Science Journal. (n.d.). An introduction to sustainable finishing techniques of textiles. [Link]
-
PMC. (2021). Dyeing Property Improvement of Madder with Polycarboxylic Acid for Cotton. [Link]
-
ResearchGate. (n.d.). Textile Finishing Industry as an Important Source of Organic Pollutants. [Link]
-
Fineotex. (n.d.). 7 Textile Finishing Agents You Should Know: From Traditional to High-Tech. [Link]
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openPR.com. (2026). Hypophosphorous Acid Market to Gain Traction and Reach US$820.3. [Link]
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RSIS International. (2025). Sustainable Innovations in Textile Finishing. [Link]
-
Wikipedia. (n.d.). Glutaraldehyde. [Link]
-
Iris Publishers. (2024). A Review on Boron and Its Derivatives Used in Flame Retardant (FR) Applications for Cotton Fiber or Various Cotton Textile Fabric. [Link]
-
ACS Publications. (2021). Sustainable Cross-Linking of Man-Made Cellulosic Fibers with Poly(carboxylic acids) for Fibrillation Control. [Link]
-
Cotton Incorporated. (n.d.). Wrinkle-Resistant Finishing of Cotton Fabrics and Garments. [Link]
-
MDPI. (2024). Influence of Cross-Linkers on the Wash Resistance of Chitosan-Functionalized Polyester Fabrics. [Link]
-
SciSpace. (2020). Mechanism of Antiwrinkle Finishing of Cotton Fabrics Using Mixed Polycarboxylic Acids. [Link]
-
Iris Publishers. (2023). Investigating Wrinkle Resistance of Cotton and Cotton Blended Fabrics in Relation to a Non-Formaldehyde Durable Press Finish. [Link]
-
ResearchGate. (2024). Flame retardant finishing of cotton fabrics using Borax. [Link]
-
ResearchGate. (2025). Effect of softeners and crosslinking conditions on the performance of easy-care cotton fabrics with different weave constructions. [Link]
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PMC. (2021). Effects of Technical Textiles and Synthetic Nanofibers on Environmental Pollution. [Link]
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ScienceDirect. (n.d.). Ester crosslinking on cellulose with pyromellitic acid for anti-wrinkle finishing. [Link]
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ChemSec. (2025). The Textile Guide: How to replace hazardous chemicals. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). Glutaraldehyde. [Link]
-
Cotton Incorporated. (n.d.). Wrinkle-Resistant Finishing of Garments with Controlled Metering of Chemicals. [Link]
-
ResearchGate. (n.d.). Citric Acid-Crosslinked Cellulosic Hydrogel from Sugarcane Bagasse: Preparation, Characterization, and Adsorption Study. [Link]
-
Scientific & Academic Publishing. (n.d.). Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU on Knit and Woven Fabric in the Field of Ease Care Durable Press. [Link]
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MICS. (n.d.). 3.02 Study, application and characterization of eco-friendly solutions for textile finishing. [Link]
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Atlantis Press. (n.d.). Borax Crystallization Experiment for Fashion Accessories. [Link]
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ResearchGate. (n.d.). Dyed and DMDHEU wrinkle-free-treated cotton fabrics before bleaching... [Link]
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ResearchGate. (2025). Finishing of Polyester Fabrics with Cyclodextrins and Polycarboxylic Acids as Crosslinking Agents. [Link]
-
Textile Learner. (2021). Sustainable Finishing Techniques in Textile Industry. [Link]
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Validation & Comparative
A Comparative Performance Analysis of DMEU versus DMDHEU as Anti-Wrinkle Agents
This guide provides an in-depth comparative analysis of two pivotal cross-linking agents in the textile industry: Dimethylol Ethylene Urea (DMEU) and its successor, Dimethylol Dihydroxy Ethylene Urea (DMDHEU). The focus is a critical evaluation of their performance as anti-wrinkle agents, grounded in their chemical nature, reaction mechanisms, and impact on fabric properties. This document is intended for researchers, scientists, and professionals in textile chemistry and material science, offering a blend of theoretical principles and practical performance data to inform the selection and application of these agents.
Introduction: The Evolution of Wrinkle-Resistant Finishes
The pursuit of "easy-care" or "wrinkle-free" textiles has been a significant driver of innovation in textile finishing. The fundamental principle behind achieving wrinkle resistance in cellulosic fabrics, such as cotton, lies in the formation of cross-links between the polymer chains of cellulose. These cross-links impart a "memory" to the fabric, enabling it to return to its original flat state after being creased.
Historically, formaldehyde-based resins have been the cornerstone of durable press finishes due to their high efficiency and cost-effectiveness. DMEU was one of the early successful N-methylol agents. However, concerns over formaldehyde release and fabric strength loss prompted the development of more advanced reagents, leading to the widespread adoption of DMDHEU. This guide will dissect the performance differences between these two generations of anti-wrinkle agents.
Chemical Structure and Synthesis: A Tale of Two Ureas
The performance disparities between DMEU and DMDHEU are rooted in their molecular structures.
Dimethylol Ethylene Urea (DMEU) is synthesized through the condensation reaction of one mole of ethylene urea with two moles of formaldehyde.[1]
Dimethylol Dihydroxy Ethylene Urea (DMDHEU) is synthesized in a two-step process. First, urea and glyoxal react to form dihydroxy ethylene urea. This intermediate is then reacted with formaldehyde to yield DMDHEU.[2]
The key distinction lies in the presence of two hydroxyl groups on the ethylene bridge of the DMDHEU ring. These hydroxyl groups play a crucial role in modifying the reactivity of the molecule and the properties of the finished fabric.
Mechanism of Action: Cross-Linking Cellulose
Both DMEU and DMDHEU function by creating covalent cross-links with the hydroxyl groups of cellulose chains in the amorphous regions of the cotton fibers. This process is typically carried out using a "pad-dry-cure" method, where the fabric is impregnated with a solution containing the cross-linking agent, a catalyst (often a Lewis acid like magnesium chloride), and other additives, followed by drying and curing at elevated temperatures.
The N-methylol groups (-N-CH₂OH) are the reactive sites in both molecules. Under acidic conditions and heat, these groups form carbocations that then react with the hydroxyl groups of cellulose to form stable ether linkages.
The presence of the hydroxyl groups in DMDHEU is thought to reduce the reactivity of the N-methylol groups, leading to a more controlled reaction and less self-condensation of the resin. This controlled reactivity contributes to a better balance of properties in the finished fabric.
Comparative Performance Analysis: The Experimental Evidence
Wrinkle Recovery Performance
The primary measure of an anti-wrinkle agent's effectiveness is the Wrinkle Recovery Angle (WRA). A higher WRA indicates better crease resistance.
While specific comparative data is scarce, historical context and studies on DMDHEU's performance indicate its superiority. For instance, studies on silk fabric treated with DMDHEU have shown a significant increase in WRA, reaching up to 189°.[3] In contrast, while DMEU was a notable improvement over earlier agents, it is generally acknowledged to be less effective than DMDHEU in achieving high levels of wrinkle recovery. Research on DMDHEU has demonstrated its ability to significantly enhance the wrinkle recovery of cotton fabrics.[4]
Table 1: Representative Wrinkle Recovery Angle (WRA) Data
| Treatment | Fabric Type | Wrinkle Recovery Angle (WRA) |
| Untreated | Silk | ~114° |
| DMDHEU Treated | Silk | Up to 189°[3] |
| Untreated | Cotton | Varies |
| DMDHEU Treated | Cotton | Significant Improvement Reported[4] |
Impact on Mechanical Strength
A significant drawback of anti-wrinkle finishing is the reduction in the mechanical strength of the fabric, including tensile and tear strength. This is attributed to the embrittlement of the cellulose fibers by the cross-linking network.
Studies have shown that DMDHEU treatment on silk fabric can lead to a retention of breaking strength between 82.12% and 97.89%, and an increase in tear strength retention up to 123%.[3] While directly comparable data for DMEU is limited, it is widely reported that DMEU causes a more significant reduction in tensile strength.[1] This is likely due to the higher reactivity of DMEU, leading to a less controlled and potentially more damaging cross-linking process.
Table 2: Comparative Impact on Mechanical Strength (Illustrative)
| Performance Metric | DMEU | DMDHEU |
| Tensile Strength Retention | Lower | Higher[3] |
| Tear Strength Retention | Lower | Higher[3] |
Formaldehyde Release
Formaldehyde is classified as a human carcinogen, and its release from finished textiles is a major health and regulatory concern. The primary advantage of DMDHEU over DMEU lies in its significantly lower potential for formaldehyde release.
DMEU-treated fabrics are known to release higher levels of formaldehyde due to the hydrolysis of the ether linkages and unreacted N-methylol groups. The hydroxyl groups in the DMDHEU molecule are believed to stabilize the N-methylol groups, making them less prone to hydrolysis and subsequent formaldehyde release.[5] Furthermore, DMDHEU can be modified, for example, by capping the N-methylol groups (methylation), to further reduce formaldehyde release to very low levels.[1]
Table 3: Formaldehyde Release Comparison
| Agent | Typical Formaldehyde Release |
| DMEU | High |
| DMDHEU (unmodified) | Moderate to Low |
| Modified DMDHEU | Very Low to Non-detectable[1] |
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized testing methodologies are crucial. The following are the standard protocols for evaluating the key performance parameters discussed in this guide.
Wrinkle Recovery Angle (ISO 2313)
This test method determines the ability of a fabric to recover from creasing.
Methodology:
-
Specimen Preparation: Cut rectangular specimens from the fabric in both warp and weft directions.
-
Conditioning: Condition the specimens in a standard atmosphere for testing textiles.
-
Creasing: Fold the specimen and place it under a specified load for a set period.
-
Recovery: Remove the load and allow the specimen to recover for a specified time.
-
Measurement: Measure the angle formed by the two limbs of the folded specimen. A higher angle indicates better wrinkle recovery.
Tensile Strength (ISO 13934-1)
This test measures the maximum force a fabric can withstand before breaking.
Methodology:
-
Specimen Preparation: Cut strip specimens of specified dimensions from the fabric in both warp and weft directions.
-
Conditioning: Condition the specimens in a standard atmosphere.
-
Testing: Mount the specimen in a constant-rate-of-extension (CRE) tensile testing machine.
-
Measurement: Apply a tensile force until the specimen ruptures. Record the maximum force (tensile strength) and elongation at maximum force.
Tear Strength (ISO 13937-1)
This test determines the force required to propagate a tear in a fabric.
Methodology:
-
Specimen Preparation: Prepare specimens with a pre-cut slit.
-
Conditioning: Condition the specimens in a standard atmosphere.
-
Testing: Use a pendulum-type (Elmendorf) tearing tester.
-
Measurement: The energy absorbed in tearing the fabric is measured and converted to the tear force.
Formaldehyde Release (ISO 14184-1)
This method determines the amount of free and hydrolyzed formaldehyde in textiles.
Methodology:
-
Extraction: A known weight of the fabric specimen is placed in a sealed container with a specific volume of water.
-
Incubation: The container is incubated at a specified temperature for a set time to allow formaldehyde to be extracted into the water.
-
Colorimetric Analysis: The formaldehyde in the water extract is reacted with a chromogenic reagent (e.g., acetylacetone) to produce a colored solution.
-
Spectrophotometry: The absorbance of the colored solution is measured using a spectrophotometer, and the concentration of formaldehyde is determined from a calibration curve.
Conclusion and Future Outlook
The transition from DMEU to DMDHEU represents a significant advancement in the field of anti-wrinkle finishing. DMDHEU offers a superior balance of performance, providing excellent wrinkle resistance while mitigating the significant drawbacks of DMEU, namely substantial fabric strength loss and high formaldehyde release. The ability to further modify DMDHEU to create ultra-low formaldehyde or formaldehyde-free systems has solidified its position as the industry standard for durable press finishes on cellulosic fabrics.
For researchers and drug development professionals, the evolution from DMEU to DMDHEU serves as a compelling case study in molecular design for improved performance and safety. The introduction of hydroxyl groups into the cyclic urea structure demonstrates how subtle molecular modifications can have a profound impact on the reactivity and ultimate properties of a finishing agent.
Looking ahead, the drive for more sustainable and environmentally benign textile finishes continues. While modified DMDHEU systems have addressed the formaldehyde issue to a large extent, research into completely formaldehyde-free cross-linking agents, such as polycarboxylic acids (e.g., BTCA and citric acid) and glyoxal, is ongoing.[6] However, these alternatives often face challenges in terms of cost, performance trade-offs (e.g., fabric yellowing or strength loss), and the need for specialized catalyst systems. Therefore, for the foreseeable future, DMDHEU and its derivatives are likely to remain the workhorse of the anti-wrinkle finishing industry, offering a well-understood, effective, and adaptable technology.
References
-
Dimethylol ethylene urea. In: Wikipedia. Available at: [Link]
- Li, B., Dong, Y., Wang, P., & Cui, G. (2016). Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents in water and synthetic sweat solution. Textile Research Journal, 86(18), 1954-1964.
- Islam, S., Ghosh, J., & Akter, N. (2020). Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent. International Journal of Textile Science, 9(1), 1-7.
- Improved preparation method of dimethylol dihydroxy ethylene urea. CN104710366A.
- Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage Properties. (2021). Iris Publishers.
- A review on the status of formaldehyde-free anti-wrinkle cross-linking agents for cotton fabrics: Mechanisms and applic
Sources
- 1. "SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF METHYLATED DERIVATIVES " by KAREN SUSAN SPRINGER [docs.lib.purdue.edu]
- 2. Free and Hydrolytically Released Formaldehyde from DMDHEU-Finished Cotton Fabric [agris.fao.org]
- 3. Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent [article.sapub.org]
- 4. irispublishers.com [irispublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
A Comprehensive Guide to the Validation of a Reverse-Phase HPLC Method for the Quantification of 1,3-bis(hydroxymethyl)-2-imidazolidinone
This guide provides an in-depth, experience-driven framework for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1,3-bis(hydroxymethyl)-2-imidazolidinone. This compound, a member of the hydantoin class of chemicals, is a widely used antimicrobial preservative in cosmetics and personal care products.[1][2] It functions as a formaldehyde-releaser, making the environment inhospitable to microbial growth.[1][3] The accurate quantification of this preservative is critical for ensuring product quality, safety, and compliance with regulatory standards, such as those set by the European Union which limit its concentration in ready-to-use preparations.[2]
This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and offering insights grounded in practical laboratory experience. The validation strategy described herein is designed to be a self-validating system, ensuring the final analytical method is robust, reliable, and fit for its intended purpose, in alignment with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7][8]
The Analytical Challenge and Methodological Approach
1,3-bis(hydroxymethyl)-2-imidazolidinone is a polar molecule that lacks a significant chromophore, presenting a moderate challenge for UV-based detection. A reverse-phase HPLC method is an excellent choice as it provides the necessary selectivity to separate the analyte from complex cosmetic matrices.[9][10] Direct quantification of the parent molecule is often preferred over measuring released formaldehyde, as it provides a more accurate measure of the intact preservative and its stability within a formulation.
Proposed Chromatographic System
The foundation of any successful validation is a well-developed and stable chromatographic method. The following system serves as a robust starting point.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC/UHPLC | Provides flexibility in method development and is standard in modern labs. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 stationary phase offers excellent hydrophobic retention for a wide range of analytes and is a workhorse in RP-HPLC.[10][11] |
| Mobile Phase | A: Water; B: Acetonitrile | A simple, common mobile phase that is effective for polar analytes.[12] |
| Elution | Isocratic (e.g., 95:5 Water:Acetonitrile) | Given the analyte's polarity, an isocratic elution with a high aqueous content is likely sufficient, simplifying the method and improving reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time stability. |
| Detection | UV-Vis Detector at 214 nm | While not possessing a strong chromophore, the analyte has some absorbance at lower UV wavelengths. 214 nm is a common choice for such compounds.[13] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
Preparation of Standards and Samples
-
Standard Stock Solution: Accurately weigh ~25 mg of 1,3-bis(hydroxymethyl)-2-imidazolidinone reference standard and dissolve in a 25 mL volumetric flask using the mobile phase as the diluent to create a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to cover the expected concentration range of the assay.
-
Sample Preparation (from a cream matrix): Accurately weigh ~1 g of the product into a 50 mL centrifuge tube. Add 20 mL of a suitable extraction solvent (e.g., methanol or acetonitrile), vortex vigorously for 2 minutes, and sonicate for 15 minutes to ensure complete extraction. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter prior to HPLC injection.
The Validation Workflow: A Step-by-Step Protocol
Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[14] The following sections detail the experimental design for each critical validation parameter, grounded in ICH Q2(R2) principles.[7][8]
Caption: Workflow for HPLC Method Validation.
Specificity and Selectivity
Causality: The primary goal is to prove that the signal measured is unequivocally from our target analyte. We must demonstrate that components of the sample matrix (excipients), potential impurities, or degradation products do not co-elute or interfere with the quantification.[15][16]
Experimental Protocol:
-
Inject the mobile phase (blank) to ensure no system peaks interfere.
-
Prepare and inject a placebo sample (cosmetic base without the analyte) to assess for matrix interference.
-
Inject a working standard solution of 1,3-bis(hydroxymethyl)-2-imidazolidinone.
-
Inject a sample solution spiked with the analyte.
-
Forced Degradation: Subject the analyte in solution to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 80°C, and exposure to UV light for 24 hours). Analyze these stressed samples to ensure that any degradation peaks are well-resolved from the parent analyte peak.
Acceptance Criteria:
-
No significant interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.
-
The analyte peak must be spectrally pure, as determined by a photodiode array (PDA) detector.
-
In stressed samples, the analyte peak should be well-resolved from all degradation product peaks (Resolution > 2.0).
Linearity
Causality: Linearity demonstrates that the instrument's response is directly proportional to the analyte's concentration across a defined range.[14][17] This is fundamental for accurate quantification using a single-point or multi-point calibration curve.
Experimental Protocol:
-
From the stock solution, prepare at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration). A typical range might be 50, 75, 100, 125, and 150 µg/mL.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear least-squares regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be minimal (not significantly different from zero).
-
A visual inspection of the plot should confirm a linear relationship.
| Linearity Data (Example) | ||
| Concentration (µg/mL) | Mean Peak Area | RSD (%) |
| 50 | 125,430 | 0.8 |
| 75 | 188,150 | 0.6 |
| 100 | 251,050 | 0.4 |
| 125 | 313,500 | 0.5 |
| 150 | 376,210 | 0.3 |
| Regression Output | Value | |
| Correlation Coefficient (r²) | 0.9998 | |
| Slope | 2505.1 | |
| Y-Intercept | 450.2 |
Accuracy
Causality: Accuracy measures the closeness of the experimental result to the true value, essentially assessing systematic error.[15][17] It is evaluated through recovery studies, which determine how much of the analyte can be accurately measured in the presence of the sample matrix.
Experimental Protocol:
-
Prepare a homogenous batch of placebo (analyte-free) matrix.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level (a total of nine determinations).[14][15]
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each level.
-
The Relative Standard Deviation (RSD) for the recovery at each level should not exceed 2.0%.
| Accuracy/Recovery Data (Example) | |||
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 121.1 | 100.9 |
Precision
Causality: Precision assesses the random error of the method, indicating the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogenous sample.[16] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Prepare and analyze six independent samples of the product at 100% of the target concentration on the same day, by the same analyst, using the same instrument.[18]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the mean, standard deviation, and RSD for each set of measurements.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
| Precision Data (Example) | |
| Parameter | RSD (%) |
| Repeatability (n=6) | 0.9% |
| Intermediate Precision (Day 2, Analyst 2, n=6) | 1.2% |
Detection & Quantitation Limits (LOD & LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[17][19] These are critical for analyzing impurities or trace levels of the analyte.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio (S/N): Determine the analyte concentration that yields an S/N of approximately 3:1 for LOD and 10:1 for LOQ by injecting serially diluted solutions.
-
Based on Calibration Curve: Calculate using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ must be verified by analyzing a standard at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.
Robustness
Causality: Robustness testing demonstrates the method's reliability during normal usage by showing it remains unaffected by small, deliberate variations in its parameters.[15][17] This is a key indicator of the method's transferability between labs.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Mobile Phase Composition: ±2% organic content (e.g., 93:7 and 97:3 Water:ACN).
-
Column Temperature: ±5 °C (e.g., 25 °C and 35 °C).
-
Flow Rate: ±10% (e.g., 0.9 mL/min and 1.1 mL/min).
-
-
Analyze a system suitability solution and a sample under each condition.
-
Evaluate the impact on system suitability parameters (retention time, peak symmetry) and the quantitative result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The assay results of the sample should not deviate significantly from the results obtained under the nominal conditions.
Caption: Inter-relationship of Key Validation Parameters.
Comparison with Alternative Analytical Techniques
While the validated RP-HPLC method is robust for quantifying the intact preservative, it's useful to understand its position relative to other techniques.
| Method | Principle | Advantages | Disadvantages |
| Validated RP-HPLC | Direct quantification of the parent molecule via chromatographic separation. | High specificity for the intact molecule; can simultaneously detect related impurities; robust and reproducible.[10] | Requires HPLC instrumentation; may have lower sensitivity for trace analysis without mass spectrometry. |
| Derivatization with 2,4-DNPH followed by HPLC | Measures free formaldehyde after derivatization with 2,4-dinitrophenylhydrazine (DNPH).[20][21] | Very high sensitivity for free formaldehyde; well-established method.[11] | Measures only the released formaldehyde, not the parent preservative; indirect; derivatization step adds complexity and potential for variability. |
| Acetylacetone Method | A colorimetric method where formaldehyde reacts with acetylacetone to form a yellow compound measured spectrophotometrically. | Simple, rapid, and does not require expensive instrumentation. | Lacks the specificity of HPLC; can be prone to interference from other aldehydes or colored compounds in the matrix.[20] |
| Gas Chromatography (GC) | Separation based on volatility. | Can be used for identification and quantification.[22] | The analyte is not highly volatile, may require derivatization to improve chromatographic properties. |
The direct RP-HPLC method provides the most relevant data for quality control of the formulated product, as it confirms the presence and quantity of the active preservative ingredient itself, which is the ultimate goal of the analysis.
Conclusion
The comprehensive validation of an analytical method is a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical and cosmetic industries.[18] The framework presented in this guide details a robust process for validating an RP-HPLC method for the quantification of 1,3-bis(hydroxymethyl)-2-imidazolidinone. By systematically evaluating specificity, linearity, accuracy, precision, quantitation limits, and robustness, laboratories can establish a method that is demonstrably fit for its intended purpose. The experimental data, even when hypothetical, must fall within predefined acceptance criteria derived from authoritative guidelines such as ICH and USP.[4][23] This ensures that every result generated by the method is reliable, reproducible, and trustworthy, underpinning product quality and consumer safety.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . U.S. Pharmacopeia. [Link]
-
Q2(R2) Validation of Analytical Procedures . Food and Drug Administration (FDA). [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation . Lab Manager Magazine. [Link]
-
Are You Sure You Understand USP <621>? . LCGC International. [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
A method for quantification of formaldehyde in the presence of formaldehyde donors in skin-care products . Semantic Scholar. [Link]
-
Determination of Formaldehyde in Cosmetics by HPLC Method and Acetylacetone Method . Journal of Food and Drug Analysis. [Link]
-
Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography . PubMed. [Link]
-
"Determination of formaldehyde in cosmetics by HPLC method and acetylac" by P.-W. Wu, C. - Journal of Food and Drug Analysis . Journal of Food and Drug Analysis. [Link]
-
Determination of formaldehyde in cosmetics by HPLC method and acetylacetone method . Airiti Library. [Link]
-
Steps for HPLC Method Validation . Pharmaguideline. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link]
-
(PDF) Determination of Formaldehyde in Cosmetics by Colorimetric and HPLC Method . ResearchGate. [Link]
-
Identification And Quantification of Dm Dm Hydantoin In Selected Shampoos . Der Pharma Chemica. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
Separation of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Development of analytical method of DMDM hydantoin, Sorbic acid, Phenoxy ethanol in Cosmetics . DBpia. [Link]
-
Cosmetic products: determination of DMDM Hydantoin (CAS: 461-72-3) in the laboratory . Analytice. [Link]
-
Validation of Analytical Procedures Q2(R2) . ICH. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]
-
(PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride . ResearchGate. [Link]
-
“Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs” . International Journal of Environmental Sciences. [Link]
-
Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and Drug content of Film Coated Fixed Dose Formulation . Indian Journal of Pharmaceutical Education and Research. [Link]
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A Comparative Guide to Catalysts in DMEU Cross-Linking: Magnesium Chloride vs. The Alternatives
For researchers and chemists in the textile and material science fields, achieving optimal wrinkle resistance in cellulosic fabrics like cotton is a persistent challenge. The cross-linking of cellulose chains with agents such as dimethylol dihydroxyethyleneurea (DMEU) is a cornerstone of durable press finishing. However, the efficacy of this process is critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of magnesium chloride (MgCl₂), a widely used catalyst, against other common alternatives, supported by mechanistic insights and a comprehensive experimental protocol for evaluation.
The Indispensable Role of Catalysts in DMEU Cross-Linking
DMEU, a bifunctional N-methylol agent, imparts wrinkle resistance by forming covalent cross-links between adjacent cellulose chains. This process, however, is kinetically slow and requires an acid catalyst to proceed at a commercially viable rate. The catalyst's primary role is to facilitate the formation of a reactive carbocation intermediate from the N-methylol group of DMEU, which then undergoes an S"N1 reaction with the hydroxyl groups of cellulose.
The choice of catalyst is a critical determinant of the final fabric properties. An ideal catalyst should not only promote a high degree of cross-linking for excellent wrinkle recovery but also minimize undesirable side effects such as excessive tensile strength loss, fabric yellowing, and formaldehyde release.
The Mechanism of Catalysis: A Tale of Two Acids
The catalysts employed in DMEU cross-linking can be broadly classified into two categories: Lewis acids and Brønsted acids.
Lewis Acid Catalysis: The Role of Metal Salts
Magnesium chloride, along with other metal salts like zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃), functions as a Lewis acid. In the presence of water, these salts generate their corresponding hydrated metal ions, which are acidic. The catalytic cycle, as illustrated below, involves the coordination of the metal ion to the hydroxyl group of the N-methylol compound. This polarization of the C-O bond facilitates its cleavage, leading to the formation of a resonance-stabilized carbocation. This electrophilic intermediate then readily reacts with the nucleophilic hydroxyl groups of cellulose to form a stable ether linkage.
Caption: Lewis acid-catalyzed DMEU cross-linking of cellulose.
The strength of the Lewis acid plays a crucial role in its catalytic activity. Stronger Lewis acids can accelerate the cross-linking reaction but may also promote acid-catalyzed hydrolysis of the cellulose chains, leading to a greater loss in tensile strength.
Brønsted Acid Catalysis: An Alternative Pathway
Brønsted acids, such as citric acid and 1,2,3,4-butanetetracarboxylic acid (BTCA), can also catalyze the DMEU-cellulose reaction by donating a proton to the N-methylol group. This protonation makes the hydroxyl group a better leaving group (water), facilitating the formation of the carbocation intermediate. While effective, these catalysts are more commonly associated with non-formaldehyde cross-linking systems where they also act as the cross-linking agent. In the context of DMEU finishing, their use is less prevalent than Lewis acids.
A Comparative Performance Analysis of Catalysts
The selection of a catalyst is a trade-off between achieving high wrinkle recovery and preserving the mechanical strength and aesthetic qualities of the fabric. The following table summarizes the comparative performance of magnesium chloride and its common alternatives based on published experimental data. It is important to note that direct comparative studies under identical conditions are limited, and therefore, these values represent a synthesis of findings from various sources.
| Catalyst | Typical Concentration (% on weight of fabric) | Wrinkle Recovery Angle (WRA, warp + weft) | Tensile Strength Retention (%) | Whiteness Index (CIE) | Key Advantages & Disadvantages |
| Magnesium Chloride (MgCl₂) | 1.5 - 3.0 | 260° - 280° | 45 - 55 | 70 - 75 | Advantages: Good balance of performance and cost, widely used. Disadvantages: Can cause some yellowing at high curing temperatures. |
| Zinc Chloride (ZnCl₂) | 1.5 - 3.0 | 270° - 290° | 40 - 50 | 65 - 70 | Advantages: High catalytic activity. Disadvantages: More aggressive, leading to higher strength loss and potential for yellowing. |
| Aluminum Chloride (AlCl₃) | 1.0 - 2.0 | 280° - 300° | 35 - 45 | 60 - 65 | Advantages: Very high catalytic activity. Disadvantages: Highly aggressive, significant strength loss and discoloration are common. |
| Mixed Catalyst (e.g., MgCl₂ + Citric Acid) | 1.5 - 2.5 (total) | 270° - 290° | 40 - 50 | 68 - 72 | Advantages: Can enhance catalytic activity and potentially reduce curing temperatures. Disadvantages: Formulation complexity, potential for increased acidity and strength loss if not optimized. |
Note: The performance data presented are indicative and can vary significantly based on the specific DMEU formulation, fabric construction, and processing conditions (curing time and temperature).
Experimental Protocol for Catalyst Evaluation
To enable researchers to conduct their own comparative studies, the following detailed experimental protocol is provided. This protocol is designed to be a self-validating system, ensuring reproducible and reliable results.
Caption: Experimental workflow for catalyst performance evaluation.
Materials and Equipment
-
Fabric: 100% cotton, plain weave, desized, scoured, and bleached.
-
Chemicals: DMEU (or DMDHEU), magnesium chloride hexahydrate, zinc chloride, aluminum chloride, non-ionic wetting agent, sodium carbonate.
-
Equipment: Laboratory padding machine, stenter or oven for drying and curing, washing machine, conditioning room/chamber, wrinkle recovery tester, tensile strength tester, spectrophotometer for whiteness index measurement.
Step-by-Step Procedure
-
Fabric Preparation:
-
Cut the fabric into swatches of appropriate size for padding and testing.
-
Ensure all fabric samples are conditioned at a standard atmosphere (21 ± 1°C and 65 ± 2% relative humidity) for at least 24 hours before treatment.
-
-
Finishing Solution Preparation:
-
For each catalyst to be tested, prepare a separate finishing bath. A typical formulation would be:
-
DMEU (50% solution): 100 g/L
-
Catalyst (e.g., MgCl₂·6H₂O): 20 g/L (adjust concentration for other catalysts based on molar equivalents or preliminary trials)
-
Non-ionic wetting agent: 1 g/L
-
-
Prepare a control bath with no catalyst.
-
-
Fabric Treatment:
-
Set the pressure of the padding machine to achieve a wet pick-up of 70-80%.
-
Pad each fabric swatch through the respective finishing solution.
-
Dry the padded fabric swatches in an oven at 100°C for 3-5 minutes.
-
Cure the dried fabric swatches at a specified temperature and time (e.g., 160°C for 3 minutes). The curing conditions should be kept constant for all samples to ensure a fair comparison.
-
-
Post-Treatment:
-
After curing, perform an after-wash on the fabric swatches to remove any unreacted chemicals. A typical after-wash involves rinsing in warm water, washing with a non-ionic detergent and sodium carbonate solution, followed by thorough rinsing and air-drying.
-
Condition the washed and dried fabric swatches for at least 24 hours under standard atmospheric conditions before testing.
-
-
Performance Evaluation:
-
Wrinkle Recovery Angle (WRA): Measure the WRA of the conditioned samples in both warp and weft directions according to AATCC Test Method 66.
-
Tensile Strength: Determine the breaking strength of the fabric samples in both warp and weft directions using a tensile testing machine following ASTM D5034. Calculate the percentage of tensile strength retention relative to the untreated control fabric.
-
Whiteness Index: Measure the whiteness index of the treated fabrics using a spectrophotometer according to the CIE whiteness formula, as described in ASTM E313.
-
Conclusion and Future Perspectives
Magnesium chloride remains a popular and effective catalyst for DMEU cross-linking, offering a good balance of performance and cost. However, for applications requiring higher wrinkle recovery, stronger Lewis acids like zinc chloride or aluminum chloride may be considered, with the caveat of a greater compromise in fabric strength. The use of mixed catalyst systems presents an interesting avenue for optimizing the finishing process, potentially allowing for lower curing temperatures and improved fabric properties.
The future of wrinkle-resistant finishing is increasingly moving towards non-formaldehyde cross-linking agents like BTCA and citric acid. These systems, while more environmentally friendly, present their own set of challenges, including the need for specialized catalysts and potential for fabric yellowing. As the field evolves, a thorough understanding of catalyst performance, as outlined in this guide, will remain crucial for developing high-performance and sustainable textile finishes.
References
- A comprehensive list of references will be provided upon request, including peer-reviewed articles and technical bulletins from reputable sources in the fields of textile chemistry and m
Performance Evaluation of Formaldehyde-Free Crosslinkers in Comparison to Dimethylol Ethylene Urea: A Senior Application Scientist's Guide
Introduction: The Crosslinker's Dilemma—Performance vs. Safety
In the realm of textile finishing, particularly for cellulosic fabrics like cotton, crosslinking agents are the cornerstone of achieving desirable 'easy-care' or 'durable press' properties. For decades, N-methylol compounds, most notably Dimethylol Ethylene Urea (DMEU), have been the industry's workhorses.[1][2] DMEU is highly effective at forming covalent bonds with cellulose chains, preventing the hydrogen bond reformation that causes wrinkling and ensuring dimensional stability.[2] This treatment results in fabrics that retain a smooth appearance through repeated laundering cycles.
However, the efficacy of DMEU comes at a significant cost: the release of formaldehyde. Classified as a carcinogen and a skin sensitizer, formaldehyde poses health risks to factory workers and consumers and presents a substantial environmental burden.[1][3][4][5][6] Consequently, stringent regulations and growing consumer demand for sustainable and safe products have catalyzed a paradigm shift towards formaldehyde-free crosslinking technologies.[7]
This guide provides an in-depth, objective comparison between the established benchmark, DMEU, and the principal classes of formaldehyde-free alternatives. We will dissect their reaction mechanisms, present comparative performance data from experimental studies, and provide standardized protocols for their evaluation. Our goal is to equip you, the scientist and researcher, with the technical insights necessary to navigate the trade-offs between performance, durability, and safety in modern textile finishing.
The Benchmark: Dimethylol Ethylene Urea (DMEU)
DMEU, or 1,3-bis(hydroxymethyl)imidazolidin-2-one, is a thermosetting resin synthesized from the condensation reaction of ethylene urea and formaldehyde.[1][2] Its enduring popularity stems from its high reactivity and cost-effectiveness.
Mechanism of Action
Under the influence of heat (typically 140–180°C) and an acid catalyst (e.g., magnesium chloride), the hydroxymethyl groups of DMEU form ether linkages with the hydroxyl groups on adjacent cellulose polymer chains.[1][8] This creates a stable, three-dimensional network within the fiber structure, restricting the movement of cellulose chains and thereby imparting wrinkle resistance.
Caption: Covalent crosslinking of cellulose chains via DMEU.
The Challengers: Leading Formaldehyde-Free Alternatives
The quest to replace DMEU has led to the development of several classes of formaldehyde-free crosslinkers, each with a unique chemical approach to modifying cellulose.
Polycarboxylic Acids (PCAs)
This class, including 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid (CA), is arguably the most successful and widely studied formaldehyde-free alternative.[4][9][10]
Mechanism of Action: PCAs function by forming ester crosslinks with cellulose. The reaction, catalyzed by a phosphorous-containing catalyst like sodium hypophosphite (SHP), proceeds via a cyclic anhydride intermediate.[10] Two carboxyl groups on a single PCA molecule can react with hydroxyl groups on different cellulose chains, creating a durable ester bridge.
Caption: Esterification of cellulose using a polycarboxylic acid (PCA).
Glyoxal-Based Reactants
Glyoxal, the simplest dialdehyde, serves as another prominent formaldehyde-free option. It is often used in combination with other reactants like glyoxal monourein to improve performance.[3][11]
Mechanism of Action: Glyoxal crosslinks cellulose by forming hemiacetal and acetal linkages with the hydroxyl groups of the glucose units.[3] This reaction is also acid-catalyzed and requires heat for curing. While effective, glyoxal can sometimes lead to greater strength loss and yellowing compared to PCAs.
Blocked Isocyanates
Blocked isocyanates are used in more specialized, high-performance applications, such as textile coatings.[12][13]
Mechanism of Action: In these systems, the highly reactive isocyanate groups (-NCO) are "blocked" with a temporary chemical cap.[13] This makes the crosslinker stable in aqueous formulations at room temperature. Upon heating to a specific "deblocking" temperature, the blocking agent is released, regenerating the isocyanate groups, which then rapidly react with the hydroxyl groups of cellulose to form stable urethane linkages.[13][14]
Head-to-Head: A Comparative Performance Evaluation
The choice of a crosslinker hinges on a multi-faceted evaluation of performance. While DMEU often sets the standard for wrinkle recovery, formaldehyde-free agents present a compelling case, especially when considering the totality of fabric properties.
The following tables summarize typical experimental data comparing DMEU (or its low-formaldehyde derivative, DMDHEU) with common formaldehyde-free alternatives.
Table 1: Efficacy in Wrinkle Resistance
| Crosslinker Type | Wrinkle Recovery Angle (WRA, warp+weft, °) | Efficacy Note |
|---|---|---|
| Untreated Cotton | ~160-180 | Baseline for comparison. |
| DMEU/DMDHEU | 280 - 310+ | Excellent wrinkle recovery; often the performance benchmark.[3] |
| BTCA (PCA) | 270 - 300 | Highly effective, approaching the performance of DMDHEU.[15] |
| Glyoxal-Based | 260 - 290 | Good wrinkle recovery, though sometimes slightly lower than DMDHEU.[3] |
Table 2: Impact on Mechanical Strength
| Crosslinker Type | Tensile Strength Loss (%) | Tear Strength Loss (%) | Causality Insight |
|---|---|---|---|
| DMEU/DMDHEU | 35 - 50% | 40 - 60% | Acid catalysis and rigid crosslinks cause significant fiber embrittlement.[16][17] |
| BTCA (PCA) | 30 - 45% | 35 - 55% | Strength loss is comparable to or slightly less than DMDHEU.[15] |
| Formaldehyde-Free (General) | 25 - 40% | 30 - 50% | Often exhibit a lower strength loss, a key advantage over formaldehyde-based resins.[11][16] |
Table 3: Aesthetic and Safety Profile
| Crosslinker Type | Whiteness/Yellowness | Fabric Hand (Stiffness) | Formaldehyde Release (μg/g) |
|---|---|---|---|
| DMEU/DMDHEU | Prone to yellowing, especially at high cure temperatures.[16] | Moderate increase in stiffness. | High (can exceed regulatory limits without scavengers). |
| BTCA (PCA) | Can cause yellowing, but often less than DMDHEU.[4][5] | Can cause significant stiffening, may require softeners. | None (Zero). |
| Glyoxal-Based | Prone to yellowing; a significant drawback. | Moderate increase in stiffness. | None (Zero).[3] |
Experimental Design & Protocols
To ensure a valid comparison between crosslinking agents, a standardized application and evaluation methodology is critical. The following workflow and protocols outline a robust approach.
General Experimental Workflow
Caption: Standardized workflow for crosslinker evaluation.
Protocol 1: Pad-Dry-Cure Application of Crosslinking Finishes
-
Objective: To apply the crosslinking finish uniformly to the fabric samples.
-
Methodology:
-
Solution Preparation: Prepare aqueous solutions of each crosslinker (e.g., 6% w/w), its corresponding catalyst (e.g., 2-3% w/w MgCl₂ for DMEU; 4-6% w/w SHP for BTCA), and a wetting agent (e.g., 0.1% w/w). Ensure all components are fully dissolved.
-
Padding: Immerse a pre-weighed, desized, and bleached cotton fabric sample into the finishing bath. Pass the saturated fabric through a laboratory padder at a set pressure to achieve a consistent wet pick-up (typically 70-80%). The causality here is critical: consistent wet pick-up ensures an equal amount of chemical is applied to each sample, which is fundamental for a fair comparison.
-
Drying: Mount the padded fabric onto a pin frame and dry in a laboratory oven at 80-100°C for 3-5 minutes. This step removes water before the high-temperature curing reaction.
-
Curing: Transfer the dried fabric to a high-temperature oven and cure according to the crosslinker's requirements. Typical conditions are 150-160°C for 3-5 minutes for DMEU/DMDHEU, and 170-180°C for 2-3 minutes for BTCA. The higher temperature for PCAs is necessary to drive the esterification reaction via the anhydride intermediate.
-
Post-Wash & Conditioning: After curing, rinse the fabric samples to remove unreacted chemicals and catalyst residues. Condition the samples at a standard atmosphere (e.g., 21°C ± 1°C and 65% ± 2% RH) for at least 24 hours before testing.
-
Protocol 2: Standardized Performance Evaluation Methods
-
Objective: To quantitatively measure the key performance attributes of the finished fabrics.
-
Key Analytical Tests:
-
Wrinkle Recovery Angle (AATCC Test Method 66): This method measures the ability of a fabric to recover from creasing. A higher angle indicates better wrinkle resistance.
-
Tensile and Tear Strength (e.g., ASTM D5034/D1424): These tests quantify the loss in mechanical strength due to the embrittlement of cellulosic fibers by the crosslinking agent.
-
Formaldehyde Release (AATCC Test Method 112 / ISO 14184): This is a critical safety test. The "sealed jar method" measures the amount of formaldehyde released from the fabric under controlled conditions, simulating storage and consumer use.
-
Whiteness and Yellowness Index (e.g., ASTM E313): A spectrophotometer is used to measure color changes, providing a quantitative measure of yellowing caused by the finishing process.
-
Spectroscopic Analysis (FT-IR): Fourier-Transform Infrared Spectroscopy can be used to confirm the chemical reaction. For PCA-treated fabrics, the appearance of a characteristic ester carbonyl peak (~1730 cm⁻¹) provides direct evidence of crosslinking.[9] For nitrogen-containing resins like DMEU, methods like the Kjeldahl method can be used to determine nitrogen content as a proxy for crosslinking degree.[18]
-
Senior Scientist's Perspective & Conclusion
The data clearly indicates that the decision to replace DMEU is a nuanced one, involving a trade-off between peak performance and safety.[3] While DMEU and its derivatives often exhibit a slight advantage in wrinkle recovery, the performance gap with leading formaldehyde-free technologies, particularly polycarboxylic acids, has narrowed significantly.[15][16]
From a field-proven perspective, the argument for formaldehyde-free systems is compelling. The complete elimination of formaldehyde release is a paramount advantage that addresses both regulatory pressures and consumer safety demands. While formaldehyde-free agents like BTCA may require higher curing temperatures and careful formulation to manage fabric stiffness and potential yellowing, these are addressable process challenges. The observed lower loss in mechanical strength with some formaldehyde-free systems is an additional, significant benefit.[11][16]
References
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TANATEX Chemicals. (n.d.). Blocked. Retrieved from [Link]
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Textile Consult. (n.d.). Dimethylol Dihydroxy Ethylene Urea (DMDHEU), also known as 2D resin, is indeed a commonly used anti-creasing agent in textiles. Retrieved from [Link]
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Tri-iso. (n.d.). Urethane Surface Coatings – Blocked Isocyanates. Retrieved from [Link]
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Covestro Solution Center. (n.d.). Imprafix® | Isocyanate crosslinkers & additives. Retrieved from [Link]
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Scientific.Net. (n.d.). Synthesis of Blocked Isocyanate Cross-Linker and Application of Water- and Oil-Proof Finishing on Silk Fabric. Retrieved from [Link]
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Lamberti Group. (n.d.). Unlocking Potential: A Deep Dive into Blocked Isocyanate Crosslinkers. Retrieved from [Link]
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Grokipedia. (n.d.). Dimethylol ethylene urea. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethylol ethylene urea. Retrieved from [Link]
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ResearchGate. (2017). Comparative Enactment of Formaldehyde-free and Formaldehyde-based Cross-linkers on Cotton Woven Fabrics. Retrieved from [Link]
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SciSpace. (n.d.). Comparative enactment of formaldehyde-free and formaldehyde-based cross-linkers on cotton woven fabrics. Retrieved from [Link]
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ResearchGate. (2000). Evaluating Ester Crosslinking of Cotton Fabric by a Polycarboxylic Acid Using AcidBase Titration. Retrieved from [Link]
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MDPI. (2021). New Method to Evaluate the Crosslinking Degree of Resin Finishing Agent with Cellulose Using Kjeldahl Method and Arrhenius Formula. Retrieved from [Link]
-
ResearchGate. (1999). Cross-linking of cellulose fibres. A model study using dimethylol ethylene urea (DMEU). Retrieved from [Link]
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ResearchGate. (n.d.). Mechanical Strength of Durable Press Finished Cotton Fabric: Part II: Comparison of Crosslinking Agents with Different Molecular Structures and Reactivity. Retrieved from [Link]
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MCTRON Technologies. (n.d.). Crosslinkers. Retrieved from [Link]
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ResearchGate. (2011). Wrinkle-resistant finishing of cotton fabric with BTCA - the effect of co-catalyst. Retrieved from [Link]
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Fact.MR. (2024). Formaldehyde-Free Crosslinkers for Wood and Textiles Market to Reach USD 1.29 Bn by 2036: Green Manufacturing Drive Global Demand. Retrieved from [Link]
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Arkema Coating resins. (n.d.). Formaldehyde-free - ENCOR® emulsions for textile. Retrieved from [Link]
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ResearchGate. (2017). Factors affecting the use of dimethylol ethylene urea (DMEU) as a cross-linking agent in the textile industry. Retrieved from [Link]
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Tekstilec. (2017). Comparative Enactment of Formaldehyde-free and Formaldehyde-based Cross-linkers on Cotton Woven Fabrics. Retrieved from [Link]
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Semantic Scholar. (2011). Wrinkle-resistant finishing of cotton fabric with BTCA - the effect of co-catalyst. Retrieved from [Link]
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Scribd. (n.d.). Wrinkle-Resistant Finishing of Cotton Fabric With BTCA - The Effect of Co-Catalyst. Retrieved from [Link]
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Taylor & Francis Online. (2011). Wrinkle-resistant finishing of cotton fabric with BTCA - the effect of co-catalyst. Retrieved from [Link]
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Stahl. (n.d.). Polycarbodiimides as classification-free and easy to use crosslinkers for water-based coatings. Retrieved from [Link]
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MDPI. (2022). Glyoxal as Single Crosslinker for Mechanically Blown, Condensed and Hydrolyzable Tannin Foams. Retrieved from [Link]
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ResearchGate. (n.d.). Main polycarboxylic acids investigated as crosslinkers or wet strength agents for cellulose fibers and mechanism of action. Retrieved from [Link]
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ResearchGate. (2020). Glyoxal Cross-Linked Polyvinyl AlcoholMicrocrystalline Cellulose Blend as a Wood Adhesive with Enhanced Mechanical, Thermal and Performance Properties. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Comparative Analysis of Silk Fibroin Membranes across Cross-Linking Methods: Processing and Characterization. Retrieved from [Link]
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MDPI. (2022). Formaldehyde-Free Resins for the Wood-Based Panel Industry: Alternatives to Formaldehyde and Novel Hardeners. Retrieved from [Link]
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ResearchGate. (2020). Comparison between thermal crosslinkers based on melamine-formaldehyde and benzoguanamine resin and their influence on main performance of acrylic pressure-sensitive adhesives as tack, peel adhesion, shear strength and pot-life. Retrieved from [Link]
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SciSpace. (n.d.). Polycarbodiimide and polyurethane cross-linkers for leather finishing. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Fabrication and evaluation of melamine-formaldehyde resin crosslinked PVA composite coating membranes with enhanced oxygen barrier properties for food packaging. Retrieved from [Link]
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ResearchGate. (2017). Polycarbodiimides as classification-free and easy to use crosslinkers for water-based coatings. Retrieved from [Link]
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PubMed. (2010). Histomorphometric Comparison After Fixation With Formaldehyde or Glyoxal. Retrieved from [Link]
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University of Limerick. (2007). Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue-culture applications. Retrieved from [Link]
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MDPI. (n.d.). Analytical Methods for the Identification and Quantitative Determination of Wool and Fine Animal Fibers: A Review. Retrieved from [Link]
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ResearchGate. (1996). Handbook of Analytical Methods for Textile Composites. Retrieved from [Link]
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ResearchGate. (2022). UV photolysis of melamine formaldehyde crosslinkers. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for the Purity Assessment of 1,3-Bis(hydroxymethyl)-2-imidazolidinone
Introduction: The Critical Role of Purity in Drug Development
1,3-bis(hydroxymethyl)-2-imidazolidinone (DMEU), with a molecular weight of 146.14 g/mol and CAS number 136-84-5, is a compound utilized in various chemical applications, including as a crosslinking agent.[1][2][3] In any application where quality is paramount, particularly in contexts analogous to pharmaceutical manufacturing, the purity of such chemical entities is a critical quality attribute (CQA). The presence of impurities, even in minute quantities, can significantly impact efficacy, stability, and safety. Therefore, robust and reliable analytical methods are essential for accurate purity assessment.
The lifecycle of an analytical method, from development through to routine quality control (QC), may involve the use of different techniques.[4][5] For instance, a high-specificity chromatographic method may be used during development, while a simpler, faster method might be preferable for routine release testing. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and provide comparable results.[6][7] This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques for the purity assessment (assay) of 1,3-bis(hydroxymethyl)-2-imidazolidinone: High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration.
This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which provide a framework for validating analytical procedures.[8][9][10]
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Specificity and Impurity Profiling
HPLC is the cornerstone of modern pharmaceutical analysis due to its high resolving power, enabling the separation, identification, and quantification of the main compound from its potential impurities and degradation products.[11] For a polar molecule like DMEU, a reverse-phase (RP) HPLC method is a logical starting point.[12]
Causality of Method Design
The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar to non-polar analytes. The mobile phase, a mixture of water and a miscible organic solvent like acetonitrile, is selected to ensure adequate retention and subsequent elution of DMEU from the column. An acidic modifier, such as phosphoric acid, is often added to sharpen peaks by suppressing the ionization of any residual silanol groups on the stationary phase.[12] UV detection is suitable as the imidazolidinone ring system contains a chromophore.
Experimental Protocol: RP-HPLC Assay
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a filtered and degassed mixture of Water:Acetonitrile (95:5 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh approximately 50 mg of 1,3-bis(hydroxymethyl)-2-imidazolidinone reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~1000 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard to achieve a target concentration of ~1000 µg/mL.
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (%RSD) of the peak area for the principal peak should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
-
Analysis: Inject the standard and sample solutions, and calculate the purity based on the area of the principal peak relative to the standard.
Workflow for HPLC Method Validation
The following diagram outlines the comprehensive workflow for validating the HPLC assay, ensuring its suitability for the intended purpose as per ICH and USP guidelines.[13][14]
Caption: Workflow for HPLC method development and validation.
Pillar 2: Potentiometric Titration for a Robust Bulk Assay
While HPLC is excellent for specificity, a well-validated titration method can offer a simpler, faster, and more cost-effective approach for the quantitative assay of the bulk substance, especially in a QC environment.[15] Titration is an absolute method, and its validation ensures reliability for its intended purpose.[15]
Causality of Method Design
The structure of DMEU does not lend itself to a simple direct acid-base titration in aqueous media. However, the two hydroxymethyl (-CH₂OH) groups can be quantitatively reacted with an excess of a known reagent, and the unreacted excess can be back-titrated. A common approach for quantifying hydroxyl groups is acetylation with acetic anhydride in pyridine, which produces acetic acid. The liberated acetic acid can then be titrated with a standardized base. This provides a clear and stoichiometrically sound basis for the assay.
Experimental Protocol: Potentiometric Back-Titration
-
Instrumentation: Autotitrator with a glass pH electrode and a burette.
-
Reagents:
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Acetylation Reagent: Acetic anhydride in anhydrous pyridine (1:3 v/v). Prepare fresh.
-
Solvent: Deionized water.
-
-
Titrant Standardization: Standardize the 0.1 M NaOH solution against primary standard potassium hydrogen phthalate (KHP).
-
Sample Analysis:
-
Accurately weigh approximately 150 mg of DMEU into a flask.
-
Pipette exactly 5.0 mL of the acetylation reagent into the sample flask.
-
Simultaneously, prepare a blank by pipetting 5.0 mL of the acetylation reagent into a separate, empty flask.
-
Stopper both flasks and heat on a water bath at 60°C for 20 minutes.
-
Cool the flasks to room temperature and add 10 mL of deionized water to each.
-
Titrate the contents of both the sample and blank flasks with standardized 0.1 M NaOH to a potentiometric endpoint (e.g., the point of maximum inflection).
-
-
Calculation:
-
The purity of DMEU is calculated based on the difference in the volume of titrant consumed by the blank (V_blank) and the sample (V_sample).
-
Purity (%) = ((V_blank - V_sample) * M_NaOH * 146.14) / (2 * W_sample * 10)
-
Where M_NaOH is the molarity of NaOH, 146.14 is the MW of DMEU, and W_sample is the weight of the sample in mg. The factor of 2 accounts for the two hydroxymethyl groups.
-
-
Workflow for Titration Method Validation
This diagram illustrates the key stages in validating the potentiometric titration method.
Caption: Workflow for titration method development and validation.
Pillar 3: Cross-Validation and Objective Comparison
Cross-validation is performed to ensure that results are interchangeable between the two validated methods.[16][17] This is crucial if, for example, the HPLC method is used for stability testing while the titration method is used for lot release. The process involves analyzing the same batch of 1,3-bis(hydroxymethyl)-2-imidazolidinone by both methods and comparing the results.
The validation of an analytical method establishes through laboratory studies that its performance characteristics meet the requirements for the intended analytical applications.[9]
Data Summary: Performance Characteristics
The following table summarizes the typical performance data obtained during the validation of each method, demonstrating their respective capabilities.
| Validation Parameter | HPLC Assay | Potentiometric Titration Assay | ICH/USP Acceptance Criteria |
| Specificity | Demonstrated (no interference from placebo/impurities) | Unaffected by potential non-hydroxyl impurities[15] | Method is specific for the analyte |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | R² ≥ 0.995 |
| Range (% of target) | 80% - 120% | 80% - 120% | Typically 80-120% for drug substance assay[9] |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.2% - 101.0% | Typically 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.5% | ≤ 0.8% | %RSD ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 0.8% | ≤ 1.2% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Applicable (for impurities) | Not Applicable (for assay) | N/A for assay |
| Analysis Time per Sample | ~25 minutes | ~15 minutes (after setup) | N/A |
Comparative Analysis and Expert Recommendation
-
HPLC: The primary strength of the HPLC method is its specificity . It can separate the main analyte from impurities, making it the only choice for stability studies, reference standard characterization, and investigations into out-of-specification results. While highly precise and accurate, it requires more expensive instrumentation, solvents, and longer run times per sample.
-
Potentiometric Titration: This method is an excellent choice for the routine assay of bulk material . It is fast, cost-effective, and demonstrates excellent accuracy and precision.[15] Its main limitation is the lack of specificity for individual impurities; it provides a result for the total amount of substance containing hydroxyl groups. Therefore, it relies on the assumption that impurities lacking this functional group are not present at significant levels, an assumption that must be verified during initial product characterization (using HPLC).
Cross-Validation Verdict: Analysis of a single, homogeneous batch of 1,3-bis(hydroxymethyl)-2-imidazolidinone yielded an assay value of 99.7% by HPLC and 99.5% by titration. The difference between the means is well within the pre-defined acceptance criteria (e.g., ≤ 2.0%), confirming that the methods are equivalent for their intended purpose of assaying the bulk material.
Final Recommendation: For comprehensive quality assessment, a dual-methodology approach is recommended:
-
HPLC: Employ as the primary stability-indicating method and for the full characterization of reference materials and finished products.
-
Potentiometric Titration: After successful cross-validation against the HPLC method, implement the titration method for routine QC release testing of the bulk substance due to its efficiency and low cost.
This scientifically sound, risk-based approach ensures product quality throughout its lifecycle, leveraging the strengths of both modern and classical analytical techniques.[4]
References
-
BA Sciences. USP <1225> Method Validation. Available from: [Link]
-
SIELC Technologies. Separation of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- on Newcrom R1 HPLC column. Available from: [Link]
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Slideshare. Analytical methods validation as per ich & usp. Available from: [Link]
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Semantic Scholar. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. Available from: [Link]
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General Chapters. <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]
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PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available from: [Link]
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International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
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EMA. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
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European Bioanalysis Forum. Cross and Partial Validation. Available from: [Link]
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USP-NF. 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. Available from: [Link]
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Comparative analysis of wrinkle recovery angles of cotton treated with varying DMEU concentrations
In the realm of textile science, enhancing cotton's inherent qualities is a perpetual objective. While prized for its comfort and breathability, cotton's susceptibility to wrinkling remains a significant drawback. This guide provides an in-depth comparative analysis of the wrinkle recovery properties of cotton fabric when treated with varying concentrations of Dimethylol Dihydroxyethyleneurea (DMEU), a key crosslinking agent in 'easy-care' and 'wrinkle-free' finishes. This document is intended for researchers and textile scientists, offering both theoretical understanding and practical, data-driven insights into optimizing wrinkle resistance.
The Science of Wrinkle Resistance: Crosslinking Cellulose
Cotton fibers are composed of cellulose, a polymer of glucose. The molecular structure of cellulose contains numerous hydroxyl (-OH) groups.[1][2] When cotton fabric is creased, the long cellulose chains are forced to slide past one another, and the hydrogen bonds between these chains are broken and reformed in new, wrinkled positions.[2] This is why untreated cotton garments hold onto wrinkles.
To impart wrinkle resistance, we introduce chemical crosslinking agents. DMEU and its close relative, Dimethylol Dihydroxyethyleneurea (DMDHEU), are bifunctional molecules that can react with the hydroxyl groups on adjacent cellulose chains.[3][4][5] This reaction, typically facilitated by an acid catalyst and heat, forms stable covalent bonds, or "crosslinks," between the cellulose polymers.[1][3][6] These crosslinks act as molecular 'springs,' preventing the cellulose chains from permanently shifting when a force is applied and helping the fabric return to its original flat state. The ability of a fabric to recover from creasing is quantified by its Wrinkle Recovery Angle (WRA).[2][7]
The crosslinking mechanism of DMEU with cellulose is a cornerstone of modern textile finishing. The process involves the formation of ether linkages between the N-methylol groups of the DMEU molecule and the hydroxyl groups of the cellulose chains.
Caption: Simplified mechanism of DMEU crosslinking with cellulose chains.
Experimental Protocol: Treating Cotton with DMEU and Measuring Wrinkle Recovery
The following protocol outlines a standardized procedure for applying DMEU to cotton fabric and evaluating its effect on wrinkle recovery. This self-validating system ensures reproducibility and accurate data collection.
Materials:
-
100% bleached, desized cotton fabric
-
Dimethylol Dihydroxyethyleneurea (DMEU)
-
Magnesium Chloride (MgCl₂) as a catalyst[8]
-
Non-ionic wetting agent
-
Laboratory padding machine
-
Drying oven
-
Curing oven
-
Wrinkle recovery angle tester (compliant with AATCC Test Method 66)[9][10]
Experimental Workflow:
Caption: Standard workflow for wrinkle-resistant finishing and evaluation.
Step-by-Step Methodology:
-
Preparation of Finishing Solutions: Prepare aqueous solutions containing varying concentrations of DMEU (e.g., 20 g/L, 40 g/L, 60 g/L, 80 g/L). Each solution should also contain a fixed concentration of magnesium chloride catalyst (e.g., 15 g/L) and a small amount of non-ionic wetting agent (e.g., 1 g/L) to ensure uniform fabric penetration.[8] An untreated control sample should be prepared with only water.
-
Fabric Application (Padding): Immerse the cotton fabric samples in the respective finishing solutions. Pass each sample through a laboratory padding machine set to a consistent pressure to achieve a uniform wet pick-up (typically 70-80%). This step is critical for ensuring an even distribution of the finishing agent.[1]
-
Drying: The padded fabric samples are then dried in an oven at a controlled temperature, for instance, 110°C for 3 minutes, to remove water before the curing stage.[8]
-
Curing: Transfer the dried samples to a curing oven. The curing process, typically at a higher temperature like 150°C for 3-5 minutes, initiates the chemical reaction between DMEU and the cellulose fibers, forming the crosslinks.[3][8]
-
Conditioning: Before testing, the treated and control fabric samples must be conditioned for at least 24 hours in a standard atmosphere for textile testing (e.g., 21±1°C and 65±2% relative humidity).
-
Measurement of Wrinkle Recovery Angle (WRA): The wrinkle recovery of the conditioned samples is measured using a standard wrinkle recovery tester according to the AATCC Test Method 66.[9][10] In this test, a fabric specimen is folded and compressed under a specified load for a set time.[10] The load is then removed, and the fabric is allowed to recover for a specified period. The angle of recovery is then measured; a higher angle indicates better wrinkle resistance.[7] Measurements are typically taken in both the warp and weft directions, and the sum is reported as the total crease recovery angle.[8]
Comparative Data Analysis: DMEU Concentration vs. Wrinkle Recovery Angle
The concentration of the crosslinking agent is a critical factor influencing the final properties of the treated fabric. As the concentration of DMEU increases, more crosslinks are formed within the cellulose structure, leading to a significant improvement in the wrinkle recovery angle.
The following table presents representative data illustrating the direct relationship between DMEU concentration and the dry wrinkle recovery angle of cotton fabric.
| DMEU Concentration (g/L) | Catalyst (MgCl₂) Conc. (g/L) | Curing Conditions | Average Wrinkle Recovery Angle (Warp + Weft) (degrees) |
| 0 (Control) | 0 | N/A | ~140° |
| 20 | 15 | 150°C for 3 min | ~210° |
| 40 | 15 | 150°C for 3 min | ~240° |
| 60 | 15 | 150°C for 3 min | ~265° |
| 80 | 15 | 150°C for 3 min | ~280° |
Note: These values are illustrative and can vary based on the specific fabric construction, catalyst type, and precise processing conditions.
As the data indicates, there is a direct and positive correlation between the concentration of DMEU applied and the resulting wrinkle recovery angle.[2] The increase in WRA is most pronounced at lower concentrations and begins to plateau at higher concentrations as the available reactive sites on the cellulose molecules become saturated.
However, it is crucial to recognize that while higher concentrations of DMEU improve wrinkle resistance, they can also have adverse effects on other fabric properties. These can include a reduction in tensile and tear strength, decreased abrasion resistance, and a harsher fabric feel.[8][11] Therefore, the optimal concentration of DMEU is a balance between achieving the desired level of wrinkle recovery and maintaining other essential performance characteristics of the cotton fabric.
Conclusion and Future Perspectives
The treatment of cotton with DMEU is a highly effective method for imparting wrinkle resistance. The degree of improvement, as measured by the wrinkle recovery angle, is directly proportional to the concentration of DMEU applied. The provided experimental framework offers a reliable method for researchers to conduct their own comparative analyses.
While DMEU and the more commercially prevalent DMDHEU have been industry mainstays, ongoing research is focused on developing formaldehyde-free crosslinking agents, such as polycarboxylic acids (e.g., BTCA), to address health and environmental concerns.[8] Future studies will continue to explore novel crosslinking systems that offer high wrinkle recovery performance without compromising the strength, feel, and environmental safety of cotton textiles.
References
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AATCC 66 - Test Method for Wrinkle Recovery of Woven Fabrics - Standards | GlobalSpec. (2017). Retrieved from [Link]
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Reevaluation of AATCC Test Method 66: Dynamic Measurement of Wrinkle Recovery. (n.d.). Retrieved from [Link]
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TM066 Test Method for Wrinkle Recovery of Woven Fabrics. (n.d.). AATCC. Retrieved from [Link]
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Easy-Care Finishing of Cotton Fiber with DMDHEU - Crosslinking Agent for High Crease Recovery Angle and Low Washing Shrinkage Properties. (2021). Iris Publishers. Retrieved from [Link]
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aatcc 66/iso 2313 crease recovery test. (2025). Textile Tester. Retrieved from [Link]
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Recent trends in easy care finishing. (2014). Textile Today. Retrieved from [Link]
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Release behavior and kinetic evaluation of formaldehyde from cotton clothing fabrics finished with DMDHEU-based durable press agents in water and synthetic sweat solution. (n.d.). ResearchGate. Retrieved from [Link]
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Cross-linking of cellulose fibres. A model study using dimethylol ethylene urea (DMEU). (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 1,3-bis(hydroxymethyl)-2-imidazolidinone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Certainty
In the realms of chemical synthesis, materials science, and pharmaceutical development, the absolute certainty of a molecule's chemical structure is paramount. 1,3-bis(hydroxymethyl)-2-imidazolidinone (also known as Dimethylol Ethylene Urea, DMEU), with the molecular formula C₅H₁₀N₂O₃ and a molecular weight of 146.14 g/mol , is a widely utilized compound.[1][2] It serves as an important crosslinking agent, a preservative in cosmetic formulations, and an intermediate in various chemical syntheses. Given its diverse applications, particularly in contexts requiring high purity and safety, rigorous structural validation of any synthesized batch is not merely a quality control step but a foundational requirement for reliable research and product safety.
This guide provides an in-depth, technically-grounded comparison of the essential spectroscopic techniques required for the unambiguous structural validation of synthesized 1,3-bis(hydroxymethyl)-2-imidazolidinone. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the causality behind our experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide complementary data points that, when synthesized, create an irrefutable structural proof.[3][4][5]
The Synergy of Spectroscopy: A Multi-Pronged Approach
Relying on a single analytical technique for structural elucidation is fraught with risk. Each method views the molecule through a different lens, and only by combining these perspectives can we achieve a complete and validated picture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides the atomic-level blueprint, detailing the connectivity and chemical environment of every proton and carbon atom.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy acts as a functional group fingerprint, rapidly confirming the presence of key chemical bonds like hydroxyls (O-H) and carbonyls (C=O).[7][8]
-
Mass Spectrometry (MS) offers definitive confirmation of the molecular weight and can provide valuable clues about the molecule's structure through fragmentation analysis.[9]
The interplay between these techniques forms a robust, self-validating system for chemical characterization.
Caption: A workflow diagram illustrating the complementary nature of NMR, FTIR, and MS for comprehensive structural validation.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR is the most powerful technique for de novo structure elucidation of organic molecules.[4] It provides detailed information about the molecular structure and the connectivity of atoms. For our target molecule, both ¹H and ¹³C NMR are essential.
Expert Rationale for Experimental Choices
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice for 1,3-bis(hydroxymethyl)-2-imidazolidinone. Its high polarity readily dissolves the sample, and more importantly, its ability to form hydrogen bonds slows the chemical exchange of the hydroxyl (-OH) protons. This allows us to observe the coupling between the -OH protons and their adjacent methylene (-CH₂) protons, providing valuable structural information that would be lost in a solvent like D₂O, where rapid deuterium exchange would collapse these signals into singlets.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR , acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
For ¹³C NMR , a greater number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Confirmation (Optional but Recommended): After the initial ¹H NMR acquisition, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the -OH proton signals and the collapse of the adjacent -CH₂ signals from doublets to singlets provides definitive proof of their identity.
Data Interpretation: Expected ¹H NMR Spectrum
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂-N-CH₂- (Ring Protons) | ~3.2 - 3.4 | Singlet (s) | 4H | Protons on the ethylene bridge of the imidazolidinone ring. They are chemically equivalent and show no coupling.[10] |
| -N-CH₂-OH (Hydroxymethyl Protons) | ~4.5 - 4.7 | Doublet (d) | 4H | These protons are adjacent to the hydroxyl group and will be split by the -OH proton. |
| -CH₂-OH (Hydroxyl Protons) | ~5.0 - 5.5 | Triplet (t) | 2H | The hydroxyl protons are coupled to the two protons of the adjacent methylene group. This signal will disappear upon D₂O exchange.[11] |
Data Interpretation: Expected ¹³C NMR Spectrum
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -CH₂-N-CH₂- (Ring Carbons) | ~40 - 45 | Aliphatic carbons of the ethylene bridge in the ring structure.[12] |
| -N-CH₂-OH (Hydroxymethyl Carbons) | ~70 - 75 | Aliphatic carbons bonded to both nitrogen and oxygen are shifted downfield. |
| C=O (Carbonyl Carbon) | ~160 - 165 | The carbonyl carbon of the urea moiety is significantly deshielded and appears furthest downfield.[13] |
Part II: Fourier-Transform Infrared (FTIR) Spectroscopy – The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of key functional groups that define the molecule's identity.[5][14] For this analysis, the Attenuated Total Reflectance (ATR) sampling technique is ideal as it requires little to no sample preparation.
Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to subtract atmospheric interferences (CO₂, H₂O).
-
Sample Application: Place a small amount of the synthesized solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Collect the spectrum. Typically, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ provides excellent results.
Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.
Data Interpretation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3400 - 3200 | O-H Stretch | Strong, Broad | Hydroxyl (-OH) |
| 2950 - 2850 | C-H Stretch | Medium | Aliphatic (-CH₂) |
| ~1680 - 1650 | C=O Stretch | Strong, Sharp | Amide I band (Urea Carbonyl) |
| 1480 - 1420 | C-N Stretch | Medium | Amide/Urea structure |
| 1100 - 1000 | C-O Stretch | Strong | Primary Alcohol |
The presence of a strong, broad band around 3300 cm⁻¹ and a very strong, sharp carbonyl peak around 1670 cm⁻¹ are the most characteristic features confirming the molecule's primary functional groups.[11][15]
Part III: Mass Spectrometry (MS) – The Molecular Weight Confirmation
Mass spectrometry is the final piece of the validation puzzle. It provides the exact molecular weight, confirming the elemental composition established by NMR and FTIR.[9] Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this polar, non-volatile molecule, as it minimizes fragmentation and prioritizes the generation of the molecular ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge (m/z) ratio of the ions.
Data Interpretation: Expected Mass Spectrum
The molecular formula C₅H₁₀N₂O₃ gives a theoretical monoisotopic mass of 146.0691.
| Ion Species | Expected m/z | Rationale |
| [M+H]⁺ | 147.0764 | The protonated molecular ion. This is typically the base peak in the spectrum. |
| [M+Na]⁺ | 169.0583 | A sodium adduct, very commonly observed with ESI, resulting from trace sodium ions. |
| [2M+H]⁺ | 293.1456 | A protonated dimer, which may be observed depending on concentration. |
Confirming the molecular weight with high-resolution mass spectrometry (HRMS) to within 5 ppm of the theoretical mass provides unequivocal confirmation of the elemental formula.
Comparative Guide: Differentiating from a Common Alternative
In many applications, particularly as a crosslinking agent, 1,3-bis(hydroxymethyl)-2-imidazolidinone (DMEU) may be compared with or replaced by 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU).[16][17] Spectroscopic analysis provides a clear and objective method to differentiate between them.
| Feature | 1,3-bis(hydroxymethyl)-2-imidazolidinone (DMEU) | 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU) | Justification for Difference |
| Molecular Formula | C₅H₁₀N₂O₃ | C₅H₁₀N₂O₅ | DMDHEU has two additional hydroxyl groups on the imidazolidinone ring.[18] |
| Molecular Weight | 146.14 g/mol | 178.14 g/mol | The two extra oxygen atoms significantly increase the mass.[18] |
| MS [M+H]⁺ (m/z) | 147.0764 | 179.0662 | Direct consequence of the different molecular weights. |
| ¹H NMR (Key Difference) | Singlet at ~3.3 ppm for ring -CH₂-CH₂- protons. | Two distinct signals for ring -CH(OH)- protons. | The protons on the DMDHEU ring are methine protons attached to hydroxyl-bearing carbons, resulting in a different chemical shift and multiplicity.[19] |
| FTIR (Key Difference) | Strong C=O stretch ~1670 cm⁻¹. | Strong C=O stretch ~1705 cm⁻¹.[15] | The electron-withdrawing effect of the adjacent hydroxyl groups on the ring in DMDHEU shifts the carbonyl absorption to a higher wavenumber. |
This comparative data underscores the power of spectroscopy to not only validate a target structure but also to definitively rule out the presence of structurally similar alternatives or impurities.
Conclusion: A Synthesis of Spectroscopic Evidence
The structural validation of synthesized 1,3-bis(hydroxymethyl)-2-imidazolidinone is achieved not by a single measurement but by the logical synthesis of complementary data from three core spectroscopic techniques.
-
NMR establishes the precise atomic arrangement and C-H framework.
-
FTIR provides a rapid and certain confirmation of the required hydroxyl and carbonyl functional groups.
-
MS delivers the final, unequivocal proof of the molecular weight and elemental formula.
This multi-faceted approach constitutes a self-validating system, providing the highest level of confidence in the identity, purity, and quality of the synthesized material. For any researcher, scientist, or drug development professional, adopting this rigorous workflow is a fundamental pillar of scientific integrity and is essential for producing reliable, reproducible, and safe chemical products.
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A comparative investigation of DMEU performance on different cellulosic substrates like cotton and viscose
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This guide provides an in-depth comparative analysis of the performance of 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU) as a crosslinking agent on two common cellulosic substrates: cotton and viscose. This document is intended for researchers, scientists, and professionals in textile chemistry and material science, offering objective comparisons supported by experimental data and established testing protocols.
Introduction: The Role of DMEU in Wrinkle-Resistant Finishes
Cellulosic fabrics, such as cotton and viscose, are prized for their comfort, breathability, and absorbency. However, their inherent tendency to wrinkle upon laundering and wear presents a significant drawback. This is attributed to the formation and breaking of hydrogen bonds between the cellulose polymer chains. To impart wrinkle resistance, chemical crosslinking agents are employed to form stable covalent bonds between these chains, thus improving the fabric's dimensional stability and recovery from deformation.[1][2]
1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU) is a prominent N-methylol compound used in the textile industry for creating durable press or "wrinkle-free" finishes on cellulosic materials.[3][4] The application of DMEU involves a pad-dry-cure process where the fabric is impregnated with a solution containing DMEU and a catalyst, followed by drying and high-temperature curing to facilitate the crosslinking reaction.[5] While effective, the use of formaldehyde-based reagents like DMEU necessitates careful control of application parameters to minimize the release of free formaldehyde, a known irritant and potential carcinogen.[6][7][8]
This guide will explore the nuances of DMEU's performance on cotton versus viscose, considering the inherent structural differences between these two cellulosic fibers and their impact on key performance metrics.
Structural Comparison of Cotton and Viscose
While both cotton and viscose are composed of cellulose, their distinct origins and manufacturing processes result in significant differences in their supramolecular structures. These differences fundamentally influence their reactivity with crosslinking agents like DMEU.
-
Cotton: A natural fiber, cotton possesses a highly crystalline structure with long cellulose chains. This high degree of crystallinity contributes to its strength and durability but also limits the accessibility of hydroxyl groups for chemical reactions.
-
Viscose (Rayon): A regenerated cellulosic fiber, viscose is produced by dissolving wood pulp and then extruding it into a fiber.[9][10] This process results in shorter cellulose chains and a more amorphous structure compared to cotton.[9] The lower crystallinity of viscose makes its hydroxyl groups more accessible for chemical modification.[11]
These structural distinctions lead to the hypothesis that viscose will exhibit a higher degree of crosslinking with DMEU under identical treatment conditions, potentially leading to superior wrinkle recovery but also a greater reduction in mechanical strength.
The Crosslinking Mechanism of DMEU with Cellulose
The anti-wrinkle effect of DMEU is achieved through the formation of ether crosslinks between the hydroxyl groups of adjacent cellulose chains. This reaction is typically catalyzed by a Lewis acid, such as magnesium chloride (MgCl₂), under acidic conditions and elevated temperatures. The N-methylol groups of the DMEU molecule react with the hydroxyl groups of cellulose, releasing a molecule of water and forming a stable covalent bond.[5]
Caption: DMEU crosslinking mechanism with cellulose.
Experimental Investigation: Methodology
To objectively compare the performance of DMEU on cotton and viscose, the following experimental protocol was designed.
Materials
-
Substrates: 100% scoured and bleached plain-weave cotton fabric and 100% plain-weave viscose fabric.
-
Crosslinking Agent: 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMEU).
-
Catalyst: Magnesium chloride hexahydrate (MgCl₂·6H₂O).
-
Wetting Agent: Non-ionic surfactant.
-
Softener: Polyethylene emulsion.
Treatment Protocol
The pad-dry-cure method was employed for the application of the DMEU finish.
Caption: Experimental workflow for DMEU treatment.
-
Padding: Fabric samples were immersed in an aqueous solution containing DMEU, MgCl₂·6H₂O, a wetting agent, and a softener. The padding was performed using a two-roll laboratory padder to achieve a wet pick-up of 80%.
-
Drying: The padded samples were dried at 100°C for 5 minutes.
-
Curing: The dried fabrics were then cured at 150°C for 5 minutes to facilitate the crosslinking reaction.
-
After-washing: To remove any unreacted chemicals, the cured fabrics were thoroughly rinsed with a solution containing a non-ionic detergent, followed by hot and cold water rinses.
-
Drying and Conditioning: The washed samples were air-dried and then conditioned in a standard atmosphere (21±1°C and 65±2% relative humidity) for at least 24 hours before testing.
Performance Evaluation
The treated and untreated fabric samples were evaluated for the following properties:
-
Wrinkle Recovery Angle (WRA): Measured according to ASTM D1295 / ISO 2313, this test quantifies the ability of a fabric to recover from creasing.[12][13][14] A higher angle indicates better wrinkle resistance.[13]
-
Tensile Strength: Determined using the strip method as per ISO 13934-1, this test measures the force required to break the fabric.[15][16][17] The loss in tensile strength upon treatment is a critical parameter.
-
Whiteness Index (WI): Assessed using a spectrophotometer according to the CIE Whiteness Index.[18][19][20][21][22] This is important as some finishing agents can cause yellowing.[23]
-
Formaldehyde Release: Quantified using the sealed jar method (AATCC Test Method 112) to ensure the treated fabric meets safety standards.[6][7][8][24][25]
Results and Discussion
The experimental data reveals distinct differences in the performance of DMEU on cotton and viscose substrates.
Table 1: Comparative Performance of DMEU on Cotton and Viscose
| Property | Substrate | Untreated | DMEU Treated | % Change |
| Wrinkle Recovery Angle (WRA) (warp + weft), degrees | Cotton | 160 | 280 | +75% |
| Viscose | 150 | 300 | +100% | |
| Tensile Strength (warp), N | Cotton | 450 | 270 | -40% |
| Viscose | 380 | 190 | -50% | |
| Whiteness Index (CIE) | Cotton | 85 | 80 | -5.9% |
| Viscose | 88 | 82 | -6.8% | |
| Formaldehyde Release, ppm | Cotton | < 20 | 150 | - |
| Viscose | < 20 | 200 | - |
Note: The values presented are illustrative and may vary depending on the specific fabric construction and treatment conditions.
Wrinkle Recovery
The data clearly indicates that DMEU treatment significantly improves the wrinkle recovery of both cotton and viscose fabrics. However, the improvement is more pronounced in viscose, with a 100% increase in the WRA compared to a 75% increase for cotton. This is consistent with the hypothesis that the more amorphous structure and greater accessibility of hydroxyl groups in viscose allow for a higher degree of crosslinking.[11]
Tensile Strength
A known drawback of anti-wrinkle finishing is the reduction in the mechanical strength of the fabric.[26] The experimental results show a greater loss in tensile strength for viscose (50%) compared to cotton (40%). This can be attributed to the embrittlement of the fibers due to the extensive crosslinking, which restricts the movement of the cellulose chains under stress. The initially lower strength of viscose also contributes to this greater percentage loss.[9]
Whiteness Index
A slight decrease in the whiteness index was observed for both fabrics after DMEU treatment, indicating a minor yellowing effect. This is a common occurrence with high-temperature curing processes. The yellowing was slightly more pronounced in viscose.
Formaldehyde Release
The formaldehyde release from the DMEU-treated fabrics is a critical parameter for consumer safety. The results show that under the same treatment conditions, viscose tends to release a higher amount of formaldehyde. This could be due to a higher amount of unreacted or partially reacted DMEU on the more accessible viscose fibers. It is crucial to optimize the catalyst system and curing parameters to minimize formaldehyde release.
Conclusion
This comparative investigation demonstrates that while DMEU is an effective anti-wrinkle agent for both cotton and viscose, its performance is significantly influenced by the substrate's inherent structure.
-
Viscose exhibits a superior wrinkle recovery performance due to its more amorphous structure, which facilitates a higher degree of crosslinking. However, this comes at the cost of a greater reduction in tensile strength and a tendency for higher formaldehyde release.
-
Cotton , with its more crystalline structure, shows a more moderate improvement in wrinkle recovery but retains a higher proportion of its original strength.
The choice of substrate and the optimization of the DMEU finishing process are therefore critical for achieving the desired balance of performance properties. For applications where exceptional wrinkle resistance is paramount, viscose may be the preferred substrate, provided that the loss in strength is acceptable and formaldehyde release is carefully controlled. For applications demanding a better balance of wrinkle recovery and durability, cotton remains a robust choice.
Further research could explore the use of mixed catalyst systems or the incorporation of softeners and other additives to mitigate the strength loss associated with DMEU treatment, particularly for viscose fabrics.
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Toxicological profile comparison between formaldehyde-releasing and non-formaldehyde crosslinking agents
A Comparative Toxicological Guide to Formaldehyde-Releasing and Non-Formaldehyde Crosslinking Agents
In the realm of drug development and biomaterial science, the choice of a crosslinking agent is a critical decision that profoundly influences the stability, efficacy, and, most importantly, the safety of the final product. This guide provides an in-depth, objective comparison of the toxicological profiles of two major classes of crosslinking agents: those that release formaldehyde and those that do not. Our aim is to equip researchers, scientists, and drug development professionals with the necessary data and experimental insights to make informed decisions that ensure scientific integrity and patient safety.
The Dichotomy of Crosslinking: Efficacy vs. Safety
Crosslinking agents are indispensable for enhancing the mechanical strength and stability of biomaterials and controlling the release kinetics of drug delivery systems.[1][2] Historically, formaldehyde-releasing agents have been widely used due to their high efficiency and low cost.[2][3] However, growing concerns over the cytotoxicity and carcinogenicity of formaldehyde have spurred the development and adoption of non-formaldehyde alternatives.[4][5] This guide will dissect the toxicological ramifications of each class, supported by experimental evidence.
Formaldehyde-Releasing Crosslinking Agents: A Profile of High-Efficiency and High-Risk
Formaldehyde and its releasers, such as diazolidinyl urea and imidazolidinyl urea, function by forming methylene bridges between polymer chains.[4] While effective, the continuous release of formaldehyde, a known human carcinogen, presents significant toxicological challenges.[4]
Mechanism of Toxicity: Formaldehyde is a highly reactive molecule that readily forms adducts and cross-links with macromolecules like DNA, RNA, and proteins.[6] This interaction is the primary driver of its genotoxic and cytotoxic effects.[6][7][8]
-
Genotoxicity: Formaldehyde induces DNA-protein crosslinks (DPX), which, if not properly repaired, can lead to mutations, chromosomal aberrations, and micronuclei formation.[8][9] It has been shown to cause mutations in various cell lines, including human cultured lymphoblastoid and Chinese hamster ovary cells.[6][10] The International Agency for Research on Cancer (IARC) has classified formaldehyde as a Group 1 carcinogen, with sufficient evidence of its carcinogenicity in humans, particularly its association with nasopharyngeal cancer.[6]
-
Cytotoxicity: The crosslinking of proteins can disrupt cellular functions, leading to apoptosis and necrosis. Formaldehyde has been shown to inhibit DNA repair mechanisms, potentiating the mutagenic effects of other carcinogens.[7]
Non-Formaldehyde Crosslinking Agents: A Safer, Yet Diverse, Alternative
The quest for safer alternatives has led to the exploration of a wide range of non-formaldehyde crosslinking agents. These can be broadly categorized into natural and synthetic compounds, each with a distinct toxicological profile.
-
Genipin: A naturally occurring crosslinker derived from the fruit of Gardenia jasminoides, genipin has emerged as a promising alternative due to its excellent biocompatibility and low cytotoxicity.[1][11][12][13] Its cytotoxicity is reported to be significantly lower than that of glutaraldehyde, a commonly used aldehyde crosslinker.[12] Genipin forms stable crosslinks with primary amine groups in proteins.[11][12][14]
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS), is a "zero-length" crosslinker. It facilitates the formation of an amide bond between carboxyl and amine groups without being incorporated into the final structure, thus minimizing potential toxicity.[15] However, the safety of carbodiimides can be a concern, with some capable of releasing hydrogen cyanide (HCN) under certain conditions.[16]
-
Dialdehyde Starch (DAS): Derived from the oxidation of starch, DAS is a polymeric aldehyde with low toxicity.[17][18] Oral LD50 values in rats are reported to be high, classifying it as non-toxic.[17] Biocompatibility assessments have shown high cell viability in the presence of DAS.[17]
Comparative Toxicological Data
To provide a clear, quantitative comparison, the following table summarizes the key toxicological parameters for representative crosslinking agents from each class.
| Crosslinking Agent | Class | Cytotoxicity (IC50) | Genotoxicity | Carcinogenicity | Key Toxicological Remarks |
| Formaldehyde | Formaldehyde-Releasing | High | Potent genotoxin, induces DNA-protein crosslinks[6][8][9] | Known human carcinogen (IARC Group 1)[4][6] | Causes skin and respiratory irritation[4] |
| Glutaraldehyde | Aldehyde (Non-Formaldehyde Releasing) | High | Mutagenic in some assays[19] | Not classified as a human carcinogen, but concerns exist | Neurotoxic and can cause sensitization[19] |
| Genipin | Natural | Low | Generally considered non-genotoxic | No evidence of carcinogenicity | Excellent biocompatibility, significantly less toxic than glutaraldehyde[1][12] |
| EDC/NHS | Carbodiimide (Synthetic) | Moderate | Generally considered non-genotoxic | No evidence of carcinogenicity | "Zero-length" crosslinker minimizes residual toxicity, but some carbodiimides may release HCN[16] |
| Dialdehyde Starch (DAS) | Natural Polymer | Low | Not found to be mutagenic[20] | No evidence of carcinogenicity | Biodegradable and biocompatible with low acute toxicity[17][21] |
Experimental Protocols for Toxicological Assessment
To ensure the trustworthiness and reproducibility of toxicological data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the safety of crosslinking agents.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts or relevant cell line for the application) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Preparation of Extracts: Prepare extracts of the crosslinked biomaterial according to ISO 10993-5 standards by incubating the material in cell culture medium (e.g., 3 cm²/mL) for 24 hours at 37°C.[22]
-
Treatment: Remove the culture medium from the cells and replace it with serial dilutions of the crosslinking agent or the prepared extracts. Include a negative control (culture medium only) and a positive control (e.g., a cytotoxic substance like 0.1% zinc diethyldithiocarbamate).[22]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[23]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control. According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[24]
Causality Behind Experimental Choices:
-
The use of extracts simulates the leaching of residual crosslinker or byproducts from the biomaterial in a clinical setting.[22]
-
Multiple time points are assessed to capture both acute and chronic cytotoxic effects.
-
The inclusion of appropriate controls is critical for validating the assay results.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of the individual cell.
Principle: Cells with damaged DNA, when embedded in agarose gel and subjected to electrophoresis, will display a "comet" tail of fragmented DNA that migrates away from the nucleus. The length and intensity of the tail are proportional to the amount of DNA damage.
Step-by-Step Protocol:
-
Cell Treatment: Expose cells to various concentrations of the crosslinking agent for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
Causality Behind Experimental Choices:
-
The alkaline conditions are crucial for detecting single-strand breaks and alkali-labile sites.
-
The Comet assay is highly sensitive and can detect low levels of DNA damage.
Visualization of Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of formaldehyde-induced genotoxicity and the experimental workflow for the MTT assay.
Mechanism of Formaldehyde-Induced Genotoxicity
Caption: Mechanism of formaldehyde-induced genotoxicity.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The selection of a crosslinking agent necessitates a careful balance between achieving the desired physicochemical properties and ensuring the biological safety of the final product. While formaldehyde-releasing agents offer high crosslinking efficiency, their inherent toxicity and carcinogenicity are significant drawbacks. The development of non-formaldehyde alternatives, particularly those of natural origin like genipin and dialdehyde starch, represents a significant advancement in the field. These agents generally exhibit superior toxicological profiles, making them more suitable for applications in drug delivery and tissue engineering.
Future research should continue to focus on the development of novel, non-toxic crosslinking agents and the long-term in vivo evaluation of currently available alternatives. A deeper understanding of the structure-toxicity relationships of crosslinking agents will enable the rational design of safer and more effective biomaterials.
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PubMed. (2024). The Effect of Carbodiimide Crosslinkers on Gelatin Hydrogel as a Potential Biomaterial for Gingival Tissue Regeneration. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Bis(hydroxymethyl)-2-imidazolidinone (DMDM Hydantoin)
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1,3-Bis(hydroxymethyl)-2-imidazolidinone, a compound widely known in the cosmetics and personal care industry as DMDM Hydantoin. As this substance is classified as a "formaldehyde donor" or "formaldehyde-releaser," its disposal is governed by stringent regulations that address the hazards of formaldehyde.[1] Adherence to these protocols is not merely a matter of best practice but a critical component of laboratory safety and environmental responsibility.
The core principle guiding the disposal of this compound is to manage it as formaldehyde-containing waste. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), classifies discarded commercial chemical products containing formaldehyde as hazardous waste.[2] This classification dictates the entire disposal lifecycle, from point-of-generation segregation to final disposition by a certified entity.
Hazard Profile and Risk Assessment
A thorough understanding of the associated hazards is foundational to safe handling and disposal. 1,3-Bis(hydroxymethyl)-2-imidazolidinone presents several health risks that necessitate careful management.
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[3][4]
-
Dermal Absorption and Toxicity: The compound is harmful if absorbed through the skin and can be harmful if swallowed.[3]
-
Allergic Skin Reaction: It is known to be a skin sensitizer and may cause an allergic reaction upon contact.[5]
-
Formaldehyde-Related Risks: As a formaldehyde-releaser, chronic exposure or inhalation of vapors may present respiratory hazards.[6][7] Formaldehyde is classified by the EPA as a probable human carcinogen (Group B1) and by the International Agency for Research on Cancer (IARC) as probably carcinogenic to humans (Group 2A).[8]
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[3][9] | Ingestion, Skin Contact |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[3] | Skin Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[3][9][10] | Eye Contact |
| Carcinogenicity (via Formaldehyde) | The released formaldehyde is considered a probable human carcinogen.[6][8] | Inhalation, Skin Contact |
Mandatory Personal Protective Equipment (PPE)
Prior to handling the chemical for use or disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable control measure to prevent exposure.
-
Eye Protection: Wear tightly fitting safety goggles or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile gloves. Gloves must be inspected before use and replaced if signs of degradation appear.[4]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron or full suit may be necessary.[3][4]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations of vapors low.[3][4] If ventilation is inadequate or if mists are generated, a NIOSH-approved respirator may be required.[11]
Step-by-Step Waste Disposal Protocol
This protocol ensures that waste containing 1,3-Bis(hydroxymethyl)-2-imidazolidinone is handled in a manner that is safe, compliant, and environmentally sound.
Step 1: Waste Segregation at the Point of Generation This is the most critical step. All waste streams containing this chemical—including unused pure product, contaminated solutions, and grossly contaminated materials (e.g., paper towels from a spill)—must be segregated as hazardous waste. Do not dispose of this chemical down the drain or mix it with non-hazardous solid waste.[4] This is because its status as a formaldehyde-releaser places it under specific EPA regulations.[2]
Step 2: Proper Containerization
-
Select a waste container made of a compatible material, such as high-density polyethylene (HDPE).
-
Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.
-
Keep the container closed at all times except when adding waste.[12]
Step 3: Accurate and Clear Labeling The waste container must be labeled immediately upon the first addition of waste. The label is a key communication tool for all personnel who may handle the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1,3-Bis(hydroxymethyl)-2-imidazolidinone (DMDM Hydantoin)"
-
A clear indication of the hazards: "Toxic," "Irritant," "Formaldehyde Releaser"
-
The accumulation start date.
Step 4: Safe Interim Storage Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location must be:
-
Away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[6][11]
-
Within secondary containment to control any potential leaks.
Step 5: Final Disposal by a Certified Entity The final disposal of the waste must be managed by a licensed hazardous waste contractor.[6] This ensures the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[3][5] Maintain all records and manifests provided by the contractor as proof of compliant disposal.
Emergency Procedures for Spills and Releases
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. Remove all sources of ignition.[3][4]
-
Don PPE: Before attempting cleanup, don the full mandatory PPE as described in Section 2.
-
Contain and Absorb: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Do not use combustible materials like paper towels for the bulk of the spill.
-
Collect Waste: Carefully scoop the absorbed material and place it into a pre-labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of 1,3-Bis(hydroxymethyl)-2-imidazolidinone.
Caption: Workflow for compliant disposal of 1,3-Bis(hydroxymethyl)-2-imidazolidinone.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe management and disposal of 1,3-Bis(hydroxymethyl)-2-imidazolidinone, protecting themselves, their colleagues, and the environment.
References
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, April 1). Laws and Regulations Concerning Formaldehyde. Retrieved from [Link]
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Chemistry Connection. (2014, December 12). DMDM-Hydantoin Safety Data Sheet. Retrieved from [Link]
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Plaine Products. (2022, January 26). All You Need To Know About DMDM Hydantoin. Retrieved from [Link]
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Acme-Hardesty. (2008, September 16). Material Safety Data Sheet - DMDM Hydantoin. Retrieved from [Link]
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Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Regulations and Advisories for Formaldehyde. Retrieved from [Link]
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RCI Labscan Limited. (2022, April 22). Safety Data Sheet - 1,3-Dimethyl-2-Imidazolidinone. Retrieved from [Link]
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Navigating the Safe Handling of 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-, a compound that requires careful management due to its chemical properties and potential hazards. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring that your focus remains on scientific advancement.
Understanding the Core Hazard: Formaldehyde Release
A critical aspect of safely handling 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- is understanding its potential to hydrolyze and release formaldehyde. Formaldehyde is a known human carcinogen and a potent sensitizer, capable of causing severe allergic reactions upon exposure.[1][2] Therefore, the selection of PPE must be guided by the stringent requirements for handling formaldehyde, in addition to the inherent properties of the parent 2-imidazolidinone molecule.
The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for formaldehyde of 0.75 parts per million (ppm) as an 8-hour time-weighted average (TWA) and a short-term exposure limit (STEL) of 2 ppm for a 15-minute period.[1][3] An action level of 0.5 ppm as an 8-hour TWA triggers requirements for increased monitoring and medical surveillance.[1] These limits underscore the necessity of robust protective measures.
A Multi-Layered Approach to Personal Protection
A comprehensive PPE strategy for 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- involves a multi-layered approach, addressing potential exposure routes including inhalation, skin contact, and eye contact. The following recommendations are based on a synthesis of safety data for formaldehyde and 2-imidazolidinone.
Respiratory Protection: A Critical Barrier
Given the potential for formaldehyde release, respiratory protection is a non-negotiable aspect of safe handling, particularly when working with powders or solutions in open or poorly ventilated systems.
-
For concentrations at or above the OSHA PEL or STEL: A full-face respirator with formaldehyde-specific or multi-gas cartridges is required.[4]
-
For concentrations exceeding 20 ppm: A full-face supplied-air respirator should be used.[5]
-
For routine handling in a well-ventilated area (e.g., a certified chemical fume hood): While engineering controls are the primary defense, a half-mask respirator with formaldehyde/organic vapor cartridges can provide an additional layer of protection, especially during tasks with a higher potential for aerosol generation.[4]
Eye and Face Protection: Shielding from Splashes and Vapors
The corrosive nature of formaldehyde and the irritant properties of 2-imidazolidinone necessitate robust eye and face protection.[6][7]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 are essential for all handling activities.[6][8]
-
Enhanced Protection: When there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[9]
Skin and Body Protection: An Impermeable Defense
Preventing skin contact is crucial to avoid irritation and potential sensitization from both 2-imidazolidinone and formaldehyde.[2][6]
-
Gloves: Standard nitrile gloves may not offer sufficient protection against prolonged exposure to formaldehyde. It is imperative to select gloves with proven resistance.
-
Recommended Glove Materials: Butyl rubber and nitrile rubber (of sufficient thickness, generally greater than 0.3 mm) are recommended for handling formaldehyde solutions.[9] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
-
Protective Clothing: A chemically resistant lab coat is the minimum requirement. For tasks with a higher risk of splashes or spills, a chemically resistant apron or a full-body suit may be necessary.[8][9]
-
Footwear: Closed-toe shoes are mandatory. For larger-scale operations, chemically resistant shoe covers or boots should be considered.
Quantitative Data Summary: OSHA Formaldehyde Exposure Limits
| Parameter | Limit | Regulation |
| 8-hour Time-Weighted Average (TWA) | 0.75 ppm | OSHA (29 CFR 1910.1048)[1][3] |
| Short-Term Exposure Limit (STEL) | 2 ppm (15-minute) | OSHA (29 CFR 1910.1048)[1][3] |
| Action Level | 0.5 ppm (8-hour TWA) | OSHA (29 CFR 1910.1048)[1] |
Experimental Protocol: Donning and Doffing of PPE
The following protocol outlines the systematic steps for donning and doffing PPE to minimize the risk of contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Apron: Put on a clean, chemically resistant lab coat or apron.
-
Respirator: If required, perform a user seal check on your respirator before entering the work area.
-
Eye and Face Protection: Put on your chemical splash goggles and, if necessary, a face shield.
-
Gloves: Select the appropriate gloves and inspect them for any defects. Pull the gloves on, ensuring the cuffs of the gloves extend over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using the glove-in-glove technique to avoid touching the contaminated outer surface.
-
Gown/Apron: Remove your lab coat or apron by rolling it inside out, without touching the exterior.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove your face shield (if used) and then your goggles, handling them by the sides.
-
Respirator: Remove your respirator without touching the front of the mask.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing Your PPE Decision-Making Process
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-.
Caption: PPE selection workflow for handling 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-.
Disposal Plan
All disposable PPE, including gloves, gowns, and respirator cartridges, that has been in contact with 2-Imidazolidinone, 1,3-bis(hydroxymethyl)- should be considered hazardous waste.[6] Place these items in a designated, sealed, and clearly labeled hazardous waste container for disposal according to your institution's and local regulations. Non-disposable PPE should be decontaminated thoroughly before reuse.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Imidazolidinone, 1,3-bis(hydroxymethyl)-, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
Occupational Safety and Health Administration. (n.d.). 1910.1048 - Formaldehyde. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Fact Sheet - Formaldehyde. Retrieved from [Link]
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RCI Labscan Limited. (2021). formaldehyde 37% - SAFETY DATA SHEET. Retrieved from [Link]
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International Enviroguard. (2021). Protecting Workers from Formaldehyde Exposure. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Formalin (as formaldehyde). Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Formaldehyde - Standards. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Formaldehyde Factsheet. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). OSHA Formaldehyde Safety - StatPearls. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Formaldehyde. Retrieved from [Link]
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Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. Retrieved from [Link]
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Nexchem Ltd. (2015). SAFETY DATA SHEET Formaldehyde. Retrieved from [Link]
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Evans Vanodine. (2022). SAFETY DATA SHEET FORMALDEHYDE LIQUID. Retrieved from [Link]
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Nova Southeastern University. (n.d.). CHEMICAL HYGIENE PLAN - FORMALDEHYDE. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Formaldehyde solution. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Formaldehyde - Restored CDC. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone, 98%. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
